11Z-eicosenoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H72N7O17P3S |
|---|---|
分子量 |
1060.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-11-enethioate |
InChI |
InChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,28-30,34-36,40,51-52H,4-10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-/t30-,34?,35?,36+,40-/m1/s1 |
InChI 键 |
ZDRKXADSROCWCG-WWGPTAPKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Structure and Synthesis of 11Z-Eicosenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11Z-Eicosenoyl-Coenzyme A (CoA) is a long-chain monounsaturated fatty acyl-CoA molecule that plays a crucial role in lipid metabolism. As an intermediate in the fatty acid elongation pathway, it is a substrate for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes, signaling molecules, and energy storage molecules. This guide provides a comprehensive overview of the structure, properties, and biosynthesis of 11Z-eicosenoyl-CoA, intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is an acyl-CoA derivative of (11Z)-eicosenoic acid, a 20-carbon monounsaturated fatty acid with a cis double bond between carbons 11 and 12. The molecule consists of an eicosenoyl group linked to a coenzyme A moiety via a thioester bond.
The formal name for this molecule is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-icos-11-enethioate[1]. It is also known by several synonyms, including 11-cis-eicosenoyl-CoA and 20:1-CoA (cis-11)[1].
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C41H72N7O17P3S | PubChem[1] |
| Molecular Weight | 1060.03 g/mol | MedChemExpress[2] |
| Exact Mass | 1059.39182602 Da | PubChem[1] |
| Topological Polar Surface Area | 365.7 Ų | LIPID MAPS[3] |
| Hydrogen Bond Donors | 9 | LIPID MAPS[3] |
| Hydrogen Bond Acceptors | 21 | LIPID MAPS[3] |
| Rotatable Bonds | 37 | LIPID MAPS[3] |
| logP (calculated) | 8.73 | LIPID MAPS[3] |
Biosynthesis of this compound
This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway. This pathway extends existing fatty acyl-CoA chains by two carbons in a four-step cyclical process. The primary precursor for the synthesis of this compound is oleoyl-CoA (18:1(9Z)-CoA), which undergoes a single round of elongation.
The key enzymes involved in this process are the Elongation of Very Long Chain Fatty Acids (ELOVL) enzymes, which catalyze the initial condensation step. Specifically, ELOVL7 has been shown to have a preference for C18-CoA substrates, making it a likely candidate for the synthesis of 20-carbon fatty acyl-CoAs.
Biosynthesis Pathway Diagram
The following diagram illustrates the enzymatic steps in the synthesis of this compound from oleoyl-CoA.
Experimental Protocols
General Chemoenzymatic Synthesis of this compound
This protocol involves the activation of the free fatty acid, (11Z)-eicosenoic acid, and its subsequent conjugation to Coenzyme A.
Materials:
-
(11Z)-Eicosenoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (pH ~8.0)
-
Argon or nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Activation of (11Z)-Eicosenoic Acid:
-
Dissolve (11Z)-eicosenoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC to confirm the formation of the NHS-ester.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS-ester of (11Z)-eicosenoic acid.
-
-
Conjugation to Coenzyme A:
-
Dissolve Coenzyme A, trilithium salt in a sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the solution of the activated NHS-ester of (11Z)-eicosenoic acid to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of this compound by HPLC.
-
-
Purification:
-
Purify the reaction mixture using reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) to elute the product.
-
Collect the fractions containing this compound, identified by its retention time and/or mass spectrometry.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Note: This is a generalized protocol. Optimization of reaction times, temperatures, and purification methods may be necessary.
Conclusion
This compound is a key metabolite in the synthesis of very-long-chain fatty acids. Understanding its structure, properties, and biosynthesis is essential for research into lipid metabolism and its role in various physiological and pathological processes. While experimental data on this specific molecule is limited, the information provided in this guide serves as a valuable resource for researchers and professionals in the field. Further investigation into the specific enzymes and regulatory mechanisms involved in its synthesis will provide deeper insights into the complex world of lipid biochemistry.
References
An In-depth Technical Guide to 11Z-Eicosenoyl-CoA: Discovery, Synthesis, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-eicosenoyl-CoA is the activated form of 11Z-eicosenoic acid (commonly known as gondoic acid), a monounsaturated omega-9 fatty acid. The conversion of fatty acids to their coenzyme A (CoA) thioesters is a critical step in lipid metabolism, priming them for a variety of anabolic and catabolic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic role of this compound, with a focus on experimental protocols and quantitative data for researchers in the life sciences and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism that emerged in the mid-20th century. While a singular "discovery" paper for this specific acyl-CoA is not prominent in the historical literature, its existence was a logical deduction from two key areas of research: the identification of its precursor fatty acid and the elucidation of the fatty acid activation mechanism.
1.1. Gondoic Acid (11Z-Eicosenoic Acid): The Precursor
Gondoic acid, a C20:1 monounsaturated fatty acid, was identified as a component of various plant oils, notably jojoba oil.[1] Its presence in the food chain and its subsequent identification in human tissues established it as a relevant biological molecule.[2]
1.2. The General Mechanism of Fatty Acid Activation
The pivotal discovery that fatty acids require "activation" to participate in metabolic reactions was a landmark in biochemistry. This activation process, the formation of a thioester linkage with coenzyme A, is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid:CoA ligases. The overall reaction is as follows:
Synthesis of this compound
The synthesis of this compound is essential for its use as a standard in analytical studies and for investigating its role in biochemical pathways. Both chemical and enzymatic methods can be employed.
2.1. Chemo-Enzymatic Synthesis
A common and effective method for synthesizing acyl-CoAs is through the activation of the free fatty acid to a mixed anhydride (B1165640), followed by reaction with Coenzyme A. The following protocol is adapted from established methods for long-chain fatty acyl-CoA synthesis and can be applied to 11Z-eicosenoic acid.[5]
Experimental Protocol: Mixed Anhydride Synthesis of this compound
Materials:
-
11Z-Eicosenoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A, trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, 0.5 M
-
Water, HPLC grade
-
Solid phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Activation of 11Z-Eicosenoic Acid:
-
Dissolve 11Z-eicosenoic acid (e.g., 10 mg, ~32 µmol) in anhydrous THF (e.g., 1 mL).
-
Add triethylamine (1.1 equivalents, ~35 µmol).
-
Cool the mixture to 4°C in an ice bath.
-
Add ethyl chloroformate (1.1 equivalents, ~35 µmol) dropwise while stirring.
-
Continue stirring at 4°C for 1-2 hours to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
Dissolve Coenzyme A, trilithium salt (e.g., 25 mg, ~30 µmol) in cold 0.5 M sodium bicarbonate solution (e.g., 2 mL).
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
Lyophilize the purified product.
-
2.2. Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific route to acyl-CoA production. Immobilized long-chain acyl-CoA synthetase can be used for this purpose.[6]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
11Z-Eicosenoic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
Long-chain acyl-CoA synthetase (from microbial or mammalian source, can be immobilized on a solid support)
-
Tris-HCl buffer, pH 7.5
Procedure:
-
Prepare the Reaction Mixture:
-
In a reaction vessel, combine Tris-HCl buffer (e.g., 100 mM, pH 7.5), ATP (e.g., 10 mM), MgCl₂ (e.g., 10 mM), and Coenzyme A (e.g., 1 mM).
-
Prepare a solution of 11Z-eicosenoic acid complexed with BSA. Dissolve 11Z-eicosenoic acid in a small amount of ethanol (B145695) and then add it to a solution of fatty acid-free BSA in Tris-HCl buffer with stirring. The final concentration of the fatty acid can be in the range of 100-500 µM.
-
Add a small amount of Triton X-100 (e.g., 0.01%) to aid in substrate solubility.
-
-
Enzymatic Reaction:
-
Add the immobilized or soluble long-chain acyl-CoA synthetase to the reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation for 1-4 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by HPLC or LC-MS/MS.
-
-
Purification:
-
If using a soluble enzyme, terminate the reaction by adding acid (e.g., perchloric acid) and then neutralize.
-
Purify the this compound from the reaction mixture using solid-phase extraction as described in the chemical synthesis protocol.
-
Metabolic Pathways and Signaling
Once synthesized, this compound can enter several metabolic pathways. The primary routes are fatty acid elongation and desaturation, and β-oxidation for energy production.
Caption: Activation of 11Z-Eicosenoic Acid to this compound.
3.1. Fatty Acid Elongation and Desaturation
This compound can serve as a substrate for elongase and desaturase enzymes, leading to the formation of longer-chain and more unsaturated fatty acids. This is a crucial pathway for the synthesis of complex lipids and signaling molecules.
Caption: Potential metabolic fate of this compound in elongation and desaturation pathways.
Quantitative Data
| Enzyme Isoform | Known Substrate Preference | Likely to Activate 11Z-Eicosenoic Acid? | Reference(s) |
| ACSL1 | Prefers C16-C18 saturated and monounsaturated fatty acids | Yes | [3][4] |
| ACSL3 | Broad specificity, including unsaturated fatty acids | Yes | [7] |
| ACSL4 | High preference for arachidonic acid (C20:4) | Possible | [3][7] |
| ACSL5 | Broad specificity for C12-C20 fatty acids | Yes | [8] |
| ACSL6 | Prefers long-chain polyunsaturated fatty acids | Possible | [9] |
Analytical Methodologies
The analysis of this compound, like other long-chain acyl-CoAs, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the sensitivity and specificity required for detection and quantification in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Extraction: Extract lipids from tissues or cells using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction. It is crucial to work quickly and at low temperatures to minimize degradation.
-
Internal Standard: Spike the sample with an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., C17:0-CoA or C19:0-CoA), prior to extraction.
-
Solid-Phase Extraction (SPE): For cleaner samples, a C18 SPE step can be used to enrich the acyl-CoA fraction, as described in the synthesis purification section.
LC-MS/MS Parameters (starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: The precursor ion for this compound will be its [M+H]⁺ ion. A characteristic product ion is often generated by the neutral loss of the phosphopantetheine moiety. The exact m/z values will depend on the precise mass of this compound and the fragmentation pattern. As a starting point, a neutral loss of 507 Da can be monitored.[10]
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Conclusion
This compound is a key intermediate in the metabolism of gondoic acid, channeling this long-chain monounsaturated fatty acid into various cellular pathways. While its specific discovery is not a singular event, its existence and importance are well-established within the broader context of lipid biochemistry. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, analyze, and further investigate the role of this compound in health and disease, offering potential avenues for therapeutic intervention in metabolic disorders. Further research is warranted to delineate the specific kinetic parameters of its synthesis by different ACSL isoforms and to fully elucidate its downstream metabolic fate and signaling functions.
References
- 1. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 2. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the acyl-CoA synthetase ACSL6 isoforms: role of the fatty acid Gate-domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Metabolic Crossroads of 11Z-Eicosenoyl-CoA: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Degradation, and Cellular Significance of a Key Long-Chain Monounsaturated Acyl-CoA
This technical guide provides a comprehensive overview of the metabolic pathway involving 11Z-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-coenzyme A. Synthesized from its precursor, 11Z-eicosenoic acid (gondoic acid), this molecule sits (B43327) at a crucial intersection of lipid synthesis and catabolism. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic processes, potential regulatory mechanisms, and experimental methodologies relevant to the study of this compound metabolism.
Introduction to this compound
This compound is the activated form of 11Z-eicosenoic acid, a 20-carbon monounsaturated omega-9 fatty acid. The activation to a CoA thioester is a critical step, priming the fatty acid for participation in various metabolic pathways. As an acyl-CoA, it can be a substrate for elongation, desaturation, and beta-oxidation, or it can be incorporated into complex lipids. Understanding its metabolic fate is crucial for elucidating its role in cellular physiology and pathology.
Biosynthesis of this compound
The primary route for the formation of this compound is through the elongation of oleoyl-CoA (18:1n-9-CoA). This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA.
Catabolism of this compound: Mitochondrial Beta-Oxidation
Once formed, this compound can be transported into the mitochondria for degradation via the beta-oxidation pathway to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production. Due to the presence of a cis-double bond at an odd-numbered carbon, an additional isomerase enzyme is required for its complete oxidation.
Key Enzymes and Their Characteristics
The metabolism of this compound is governed by several key enzymes with varying substrate specificities. While specific kinetic data for this compound is limited in the literature, the general properties of these enzyme families provide valuable insights.
| Enzyme Family | Key Enzymes | Subcellular Location | General Substrate Preference |
| Fatty Acid Elongases | ELOVL1, ELOVL5, ELOVL6 | Endoplasmic Reticulum | Saturated and monounsaturated long-chain acyl-CoAs (C12-C22) |
| Acyl-CoA Dehydrogenases | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Mitochondria | Straight-chain acyl-CoAs (C14-C24) |
| Enoyl-CoA Hydratases | Enoyl-CoA Hydratase 1 (ECHS1) | Mitochondria | Short to long-chain enoyl-CoAs |
| 3-Hydroxyacyl-CoA Dehydrogenases | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Mitochondria | Long-chain 3-hydroxyacyl-CoAs |
| Beta-Ketothiolases | Mitochondrial Trifunctional Protein | Mitochondria | Long-chain 3-ketoacyl-CoAs |
Regulatory Signaling Pathways
The metabolism of long-chain fatty acyl-CoAs like this compound is tightly regulated by key signaling pathways that sense the cell's energy status. While direct regulation by this compound has not been extensively studied, it is likely influenced by the major regulators of lipid metabolism.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Activated in the fed state, SREBP-1c promotes the expression of genes involved in fatty acid synthesis and elongation.
-
Peroxisome Proliferator-Activated Receptor alpha (PPARα): Activated during fasting, PPARα stimulates the expression of genes involved in fatty acid uptake and beta-oxidation.
Experimental Protocols
The study of this compound metabolism requires robust experimental methods for the quantification of acyl-CoAs and the measurement of enzymatic activities.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
Sample Preparation:
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing a mixture of internal standards (e.g., odd-chain acyl-CoAs).
-
Lipid Extraction: Perform a biphasic extraction by adding chloroform and water. The acyl-CoAs will partition into the upper aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent to improve peak shape.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound and the internal standards must be optimized.
Measurement of Fatty Acid Beta-Oxidation Rate
The rate of beta-oxidation can be determined by measuring the conversion of a radiolabeled fatty acid substrate to acid-soluble metabolites.
Protocol Overview:
-
Cell/Tissue Preparation: Prepare isolated mitochondria, cell homogenates, or intact cells for the assay.
-
Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid complexed to BSA) and necessary cofactors (e.g., L-carnitine, CoA, NAD+, ATP).
-
Incubation: Incubate the biological sample with the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which also precipitates macromolecules.
-
Separation of Products: Centrifuge the sample to pellet the precipitated material. The supernatant contains the acid-soluble metabolites (ASMs), which include radiolabeled acetyl-CoA and other small molecules.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.
Conclusion
This compound is a significant intermediate in lipid metabolism, participating in both anabolic and catabolic pathways. Its synthesis and degradation are tightly controlled by a network of enzymes and signaling pathways that respond to the cellular energy state. Further research into the specific roles of this compound and the enzymes that metabolize it will be crucial for understanding its involvement in metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate metabolic journey of this important long-chain monounsaturated acyl-CoA.
The Biological Functions of 11Z-Eicosenoyl-CoA: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
11Z-eicosenoyl-CoA is a pivotal, yet often overlooked, intermediate in the complex symphony of lipid metabolism. As a long-chain monounsaturated fatty acyl-coenzyme A (CoA), it sits (B43327) at the crossroads of fatty acid elongation and the synthesis of complex lipids, with emerging implications for cellular signaling and disease pathology. This technical guide provides an in-depth exploration of the core biological functions of this compound, detailing its metabolic pathways, potential regulatory roles, and the enzymes that govern its synthesis and downstream fate. We present a synthesis of current knowledge, quantitative data, detailed experimental methodologies for its study, and visual representations of its metabolic and potential signaling contexts to empower further research and therapeutic development.
Core Biological Functions and Metabolic Significance
This compound is primarily recognized for its role as a substrate in the fatty acid elongation pathway, a crucial process for generating very-long-chain fatty acids (VLCFAs) that are essential components of cellular membranes, signaling molecules, and energy storage lipids.
Fatty Acid Elongation
The synthesis of this compound is a key step in the elongation of monounsaturated fatty acids. The primary pathway involves the addition of a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA precursor, most notably oleoyl-CoA (18:1n-9 CoA). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL7 has been identified as having a significant role in the elongation of C18 and C20 acyl-CoAs.[1][2]
The elongation cycle is a four-step process occurring in the endoplasmic reticulum:
-
Condensation: An acyl-CoA (e.g., oleoyl-CoA) condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and is catalyzed by an ELOVL enzyme.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by a trans-2-enoyl-CoA reductase.
This compound is the product of the first cycle of elongation of oleoyl-CoA. It can then serve as a substrate for further elongation to produce longer monounsaturated fatty acids or be incorporated into various complex lipids.
Precursor for Complex Lipid Synthesis
As an activated fatty acid, this compound is a direct precursor for the synthesis of a variety of lipids that are critical for cellular structure and function. These include:
-
Phospholipids (B1166683): Incorporation into phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine (B164497) contributes to the fluidity and integrity of cellular membranes.
-
Triacylglycerols (TAGs): Esterification to a glycerol (B35011) backbone forms TAGs, the primary form of energy storage in cells.
-
Cholesteryl Esters: Esterification to cholesterol for storage and transport.
-
Sphingolipids: While less directly, the pool of long-chain acyl-CoAs, including this compound, influences the synthesis of ceramides (B1148491) and other sphingolipids, which are crucial for cell signaling and membrane structure.
Potential Roles in Cellular Signaling
While this compound itself has not been identified as a direct signaling molecule, the broader class of long-chain acyl-CoAs is increasingly recognized for its regulatory functions. These molecules can influence cellular processes through several mechanisms:
-
Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can modulate the activity of key metabolic enzymes, thereby influencing pathways such as glycolysis and fatty acid oxidation.
-
Regulation of Gene Expression: There is evidence that long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4-alpha (HNF-4α), thereby influencing the expression of genes involved in lipid metabolism.[1][3]
-
Interaction with Acyl-CoA Binding Proteins (ACBPs): ACBPs bind to long-chain acyl-CoAs with high affinity, regulating their availability for metabolic pathways and protecting the cell from the detergent-like effects of free acyl-CoAs. This interaction is crucial for buffering the intracellular acyl-CoA pool and can influence which pathways the acyl-CoAs are channeled into.[4][5][6]
Furthermore, metabolites of long-chain fatty acids, such as N-docosahexaenoylethanolamine (synaptamide), a derivative of docosahexaenoic acid (DHA), are known to act as ligands for G-protein coupled receptors like GPR110 (also known as ADGRF1). This receptor is involved in neurogenesis and has anti-inflammatory effects. While a direct link between this compound and GPR110 has not been established, it exemplifies a mechanism by which downstream products of fatty acid elongation can exert potent signaling effects.
Quantitative Data
Quantitative data on the specific tissue and cellular concentrations of this compound are sparse in the literature. Most studies report on the broader acyl-CoA pool or on more abundant species. However, some studies provide insights into the relative abundance of C20:1-CoA in various contexts.
Table 1: Acyl-CoA Profiles in Different Biological Systems
| Biological System | Condition | C20:1-CoA Level (Relative Abundance or Concentration) | Reference |
| Human Fibroblasts (X-ALD) | Cultured cells | Not significantly altered compared to control. | [7] |
| Arabidopsis Leaves | Overexpression of FAE1 | 580% of wild-type level. | [8] |
| Mouse Liver | High-fat diet | Significantly increased. | [9] |
| Rat Liver | Normal | Present, but at lower levels than C16 and C18 species. | [10] |
| Human Platelets | Coronary Artery Disease | Detected, distinct profile from HeLa cells. | [11] |
| HeLa Cells | Cultured cells | Detected, distinct profile from platelets. | [11] |
Note: The data presented are often relative and vary based on the analytical methods and biological system under investigation. Absolute quantification of this compound remains a significant challenge due to its low abundance and the complexity of the acyl-CoA pool.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its low intracellular concentration and lability. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Acyl-CoAs from Tissues and Cells
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
Materials:
-
Frozen tissue or cell pellets
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C[9]
-
Internal Standards (e.g., a suite of odd-chain or stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of 4°C operation
Protocol:
-
Weigh the frozen tissue or determine the cell number of the pellet.
-
Immediately add the pre-chilled 80% methanol extraction solvent containing internal standards. A ratio of 1 mL solvent per 10-20 mg of tissue or 1-5 million cells is recommended.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[12]
Quantification of this compound by LC-MS/MS
Objective: To separate and quantify this compound from other acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for a triple quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound (C41H72N7O17P3S, Exact Mass: 1059.39) is m/z 1060.4 [M+H]+. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is monitored. The specific transition would be m/z 1060.4 -> [product ion]. The exact product ion should be determined by direct infusion of a standard.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.
In Vitro ELOVL7 Elongation Assay
Objective: To measure the enzymatic activity of ELOVL7 in converting a substrate to this compound.
Materials:
-
Microsomal fraction containing ELOVL7 (from transfected cells or tissue)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2) containing 1 mM MgCl2, 1 mM ATP, 0.5 mM CoA, and 100 µM NADPH.
-
Substrate: Oleoyl-CoA (18:1n-9 CoA)
-
Carbon Donor: [14C]-Malonyl-CoA (radiolabeled) or unlabeled malonyl-CoA
-
Quenching Solution: 2.5 M KOH in 50% methanol
-
Extraction Solvent: Hexane (B92381)
Protocol:
-
Pre-incubate the microsomal protein (10-50 µg) in the reaction buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding the oleoyl-CoA substrate and [14C]-malonyl-CoA.
-
Incubate for 10-30 minutes at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane.
-
Dry the hexane extract and analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or liquid scintillation counting.
-
Alternatively, for a non-radioactive assay, use unlabeled malonyl-CoA and analyze the reaction products by LC-MS/MS as described above.
Signaling Pathways and Logical Relationships
While a direct signaling pathway initiated by this compound has not been elucidated, its metabolic context and the broader roles of long-chain acyl-CoAs suggest several logical relationships and potential indirect signaling roles.
Caption: Metabolic fate of this compound.
The diagram above illustrates the central position of this compound in fatty acid metabolism. It is synthesized from oleoyl-CoA by the action of ELOVL7 and can then be channeled into pathways for further elongation to produce very-long-chain fatty acids, incorporated into complex lipids, or potentially serve as a precursor for signaling molecules.
Caption: Regulation of ELOVL7 and the acyl-CoA pool.
This diagram illustrates the upstream regulation of ELOVL7, a key enzyme in the synthesis of this compound, by the mTOR and SREBP1 signaling pathways. The resulting long-chain acyl-CoA pool, which includes this compound, is then shown to be managed by Acyl-CoA Binding Proteins (ACBPs) which can influence its entry into various metabolic pathways or its potential role in gene regulation.
Caption: GPR110 signaling pathway.
This diagram illustrates the signaling pathway of GPR110, a G-protein coupled receptor activated by synaptamide, a metabolite of the very-long-chain fatty acid DHA. While not directly activated by this compound, this pathway serves as a pertinent example of how downstream products of fatty acid elongation can engage in specific signaling cascades to elicit physiological responses, such as promoting neurogenesis and reducing inflammation.
Conclusion and Future Directions
This compound is a critical intermediate in the metabolism of long-chain monounsaturated fatty acids. Its primary, well-established role is as a substrate for the synthesis of VLCFAs and complex lipids. However, the emerging understanding of the regulatory functions of the broader acyl-CoA pool suggests that this compound may also participate in the intricate network of cellular signaling. The enzyme responsible for its synthesis, ELOVL7, is tightly regulated and implicated in various disease states, highlighting the importance of understanding the downstream effects of its products.
Future research should focus on several key areas:
-
Quantitative Profiling: The development of more sensitive and specific analytical methods is needed to accurately quantify the cellular and tissue concentrations of this compound under different physiological and pathological conditions.
-
Direct Signaling Roles: Investigating the potential for this compound to directly interact with and modulate the activity of proteins, including transcription factors and enzymes, will be crucial to uncovering any direct signaling functions.
-
Downstream Metabolites: Identifying and characterizing the downstream metabolic products of this compound may reveal novel bioactive lipids with specific signaling properties.
-
Therapeutic Targeting: Given the involvement of ELOVL7 and VLCFA metabolism in diseases such as cancer and metabolic syndrome, a deeper understanding of the biological functions of this compound could pave the way for novel therapeutic strategies that target this metabolic node.
References
- 1. thesgc.org [thesgc.org]
- 2. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Acyl coenzyme A binding protein. Conformational sensitivity to long chain fatty acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIPID MAPS [lipidmaps.org]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
An In-depth Technical Guide on 11Z-Eicosenoyl-CoA Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11Z-Eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, plays a role in various physiological processes, and its biosynthesis is a key aspect of lipid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in mammals, detailing the enzymatic reactions, substrate specificities, and regulatory mechanisms. The primary route for its synthesis involves the elongation of oleoyl-CoA (18:1n-9-CoA) by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). Subsequently, the resulting 11Z-eicosenoic acid is activated to its coenzyme A (CoA) derivative by a long-chain acyl-CoA synthetase (ACSL). This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways to facilitate further research and drug development efforts targeting this metabolic axis.
The Core Biosynthetic Pathway
The biosynthesis of this compound in mammals is a two-step process initiated in the endoplasmic reticulum and completed with the activation of the free fatty acid.
Step 1: Elongation of Oleoyl-CoA to this compound
The primary precursor for the synthesis of the C20:1 fatty acid, 11Z-eicosenoic acid (also known as gondoic acid), is the C18:1 monounsaturated fatty acid, oleic acid. The conversion involves the addition of a two-carbon unit, a process catalyzed by a fatty acid elongase.
-
Enzyme: Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5)
-
Substrate: Oleoyl-CoA (18:1n-9-CoA)
-
Co-substrate: Malonyl-CoA
-
Product: 3-keto-11Z-eicosenoyl-CoA
While ELOVL5 is known to have a broad substrate specificity, including polyunsaturated fatty acids, evidence suggests its involvement in the elongation of oleic acid[1][2][3]. However, it is important to note that some studies have reported undetectable elongation of oleic acid in liver microsomes under specific experimental conditions, indicating that the activity might be tissue-specific or dependent on other factors[4]. Further research is needed to fully elucidate the kinetics of this reaction.
The elongation process itself is a four-step cycle involving condensation, reduction, dehydration, and a second reduction, ultimately yielding an acyl-CoA that is two carbons longer.
Step 2: Activation of 11Z-Eicosenoic Acid to this compound
Following its synthesis, 11Z-eicosenoic acid must be activated to its metabolically active form, this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
-
Enzyme: Long-chain acyl-CoA synthetase (ACSL) isoform (specific isoform to be definitively identified)
-
Substrate: 11Z-Eicosenoic acid
-
Co-substrates: Coenzyme A (CoA), ATP
-
Product: this compound
There are several isoforms of ACSL in mammals, each with distinct substrate preferences[5][6][7]. While it is established that ACSLs activate long-chain fatty acids, the specific isoform(s) that exhibit the highest affinity for 11Z-eicosenoic acid has yet to be conclusively determined.
Quantitative Data
Quantitative data on the biosynthesis of this compound, including enzyme kinetics and tissue concentrations, are currently limited in the scientific literature. The following table summarizes the available information.
| Parameter | Value | Species/Tissue | Reference |
| ELOVL5 Substrate Specificity | Broad, includes C18:3(n-6), C18:4(n-3), and potentially C18:1(n-9) | Mammalian | [4] |
| ELOVL6 Km for Palmitoyl-CoA | 1.22 µM | Purified Mouse ELOVL6 | [8] |
| ELOVL6 Vmax for Palmitoyl-CoA | 0.79 pmol/min/µg protein | Purified Mouse ELOVL6 | [8] |
| 11Z-Eicosenoic Acid Concentration | Detected in red blood cell membranes | Human | [9] |
| Acyl-CoA Concentrations (General) | pmol/10^6 cells to nmol/g wet weight | Mammalian cells and tissues | [10][11][12] |
Note: Direct kinetic data for ELOVL5 with oleoyl-CoA as a substrate in a mammalian system is not yet available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Measurement of Fatty Acid Elongase Activity (ELOVL5)
This protocol is adapted from methods used to measure the activity of fatty acid elongases in microsomal preparations[13].
Objective: To determine the rate of elongation of a specific fatty acyl-CoA substrate (e.g., oleoyl-CoA) by ELOVL5.
Materials:
-
Liver microsomes (prepared from tissue homogenates by differential centrifugation)
-
[1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA substrate)
-
Malonyl-CoA
-
NADPH
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., 2.5 M KOH in 50% ethanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Substrate Solution: Prepare a solution of [1-14C]oleoyl-CoA complexed with BSA in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and malonyl-CoA.
-
Initiate Reaction: Add the microsomal protein to the reaction mixture and pre-incubate for a short period at 37°C. Initiate the reaction by adding the [1-14C]oleoyl-CoA substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Saponification: Heat the samples to saponify the fatty acids.
-
Extraction: Acidify the samples and extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantification: Evaporate the solvent, resuspend the fatty acid residue in scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity corresponds to the elongated product.
Quantification of 11Z-Eicosenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) by GC-MS[14][15][16].
Objective: To quantify the amount of 11Z-eicosenoic acid in a biological sample.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., deuterated 11Z-eicosenoic acid or a C17:0 fatty acid)
-
Methanol/HCl or BF3-methanol for transesterification
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., a polar column for FAME separation)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Internal Standard Spiking: Add a known amount of the internal standard to the lipid extract.
-
Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by heating with methanol/HCl or BF3-methanol.
-
Extraction of FAMEs: Extract the FAMEs into hexane.
-
GC-MS Analysis: Inject the FAME extract onto the GC-MS system. The FAMEs are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer.
-
Quantification: Identify the peak corresponding to the methyl ester of 11Z-eicosenoic acid based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS[17][18].
Objective: To quantify the amount of this compound in a biological sample.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., [13C]-labeled this compound or a C17:0-CoA)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Extraction: Extract the acyl-CoAs from the sample using a cold extraction solvent.
-
Internal Standard Spiking: Add a known amount of the internal standard to the extract.
-
Centrifugation: Centrifuge the sample to pellet proteins and other debris.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. The acyl-CoAs are separated by reverse-phase chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) mode.
-
Quantification: Identify the peak corresponding to this compound based on its retention time and specific precursor-product ion transition. Quantify the amount by comparing its peak area to that of the internal standard.
Signaling Pathways and Regulation
The biosynthesis of this compound is subject to transcriptional regulation, primarily through the control of the ELOVL5 gene expression.
Key Transcription Factors:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly activates the transcription of the ELOVL5 gene[19][20][21]. Insulin is a potent inducer of SREBP-1c expression, thereby promoting fatty acid synthesis and elongation.
-
Liver X Receptor α (LXRα): LXRα can indirectly upregulate ELOVL5 expression by inducing the expression of SREBP-1c[19][20].
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as fatty acid sensors and regulate lipid metabolism[11][22][23][24][25]. PPARα activation has been shown to induce the expression of ELOVL5[26]. Polyunsaturated fatty acids, which can be products of ELOVL5 activity, are known ligands for PPARs, suggesting a potential feedback regulatory loop.
Nutritional and Hormonal Control:
-
Insulin: Promotes this compound synthesis by inducing SREBP-1c.
-
Polyunsaturated Fatty Acids (PUFAs): Can suppress the expression of SREBP-1c and consequently downregulate ELOVL5 transcription, forming a negative feedback loop[19][20].
-
Fasting/Glucagon: Generally suppress lipogenesis and fatty acid elongation.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Oleoyl-CoA.
Experimental Workflow for ELOVL5 Activity Assay
Caption: Workflow for radiometric assay of ELOVL5 activity.
Regulatory Network of ELOVL5 Expression
Caption: Transcriptional regulation of the ELOVL5 gene.
Conclusion and Future Directions
The biosynthesis of this compound in mammals proceeds through the elongation of oleoyl-CoA, a reaction likely catalyzed by ELOVL5, followed by activation to its CoA ester by an ACSL isoform. While the general pathway has been outlined, several key areas require further investigation to provide a complete understanding. Future research should focus on:
-
Definitive identification and kinetic characterization of the specific ELOVL and ACSL isoforms responsible for each step in mammalian tissues of interest.
-
Reconciliation of conflicting reports on the ability of ELOVL5 to elongate oleic acid.
-
Comprehensive quantification of 11Z-eicosenoic acid and this compound in various mammalian tissues and subcellular compartments under different physiological conditions.
-
Elucidation of the specific signaling cascades that fine-tune the synthesis of this compound in response to dietary and hormonal cues.
A deeper understanding of this biosynthetic pathway will be crucial for developing targeted therapeutic strategies for metabolic diseases where dysregulation of long-chain fatty acid metabolism is implicated.
References
- 1. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL5 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. lipidmaps.org [lipidmaps.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape of 11Z-Eicosenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11Z-Eicosenoyl-CoA, a monounsaturated long-chain acyl-CoA, occupies a transient yet critical position within the intricate network of cellular lipid metabolism. While direct quantitative data on its specific subcellular distribution remains to be fully elucidated, its localization can be inferred from the well-characterized locations of the enzymatic machinery responsible for its synthesis, elongation, and degradation. This technical guide synthesizes current knowledge to provide a comprehensive overview of the probable cellular residences of this compound, detailing the key organelles and pathways involved. We will explore the roles of the endoplasmic reticulum in its formation, and the mitochondria and peroxisomes as the primary sites for its subsequent metabolic processing. Furthermore, this guide outlines the key experimental protocols employed for determining the subcellular localization of such lipid molecules and presents signaling and transport pathways in detailed visual diagrams.
Inferred Cellular Localization of this compound
The subcellular journey of this compound is intrinsically linked to the enzymes that act upon it. Long-chain fatty acids are activated to their CoA esters by a family of enzymes known as Acyl-CoA synthetases (ACSLs). These enzymes are found in various cellular compartments, including the plasma membrane, endoplasmic reticulum (ER), peroxisomes, and the outer mitochondrial membrane[1][2][3][4]. The synthesis of fatty acids longer than 16 carbons occurs in the endoplasmic reticulum, catalyzed by elongase enzymes[5][6][7][8]. Conversely, the degradation of long-chain fatty acids via β-oxidation is carried out in both mitochondria and peroxisomes[9].
Based on the localization of these key metabolic processes, the primary cellular compartments for this compound are predicted to be:
-
Endoplasmic Reticulum (ER): As the site of fatty acid elongation, the ER is a principal location for the synthesis of this compound from shorter-chain fatty acyl-CoAs[5][6][7][8]. The enzymes responsible for this elongation reside on the cytoplasmic surface of the ER[5].
-
Mitochondria: As a key hub for cellular energy production, mitochondria are a major site of β-oxidation for long-chain fatty acids[9]. This compound would be transported into the mitochondrial matrix for degradation.
-
Peroxisomes: These organelles are also involved in the β-oxidation of fatty acids, particularly very-long-chain fatty acids and some long-chain fatty acids[10][11].
Quantitative Data Summary
Table 1: Subcellular Localization of Key Protein Families in Long-Chain Acyl-CoA Metabolism
| Protein Family | Function | Primary Subcellular Localization | References |
| ACSL (Acyl-CoA Synthetases) | Fatty acid activation (ligation to CoA) | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal Membrane, Plasma Membrane | [1][2][3][4] |
| ELOVL (Fatty Acid Elongases) | Elongation of fatty acyl-CoAs | Endoplasmic Reticulum | [5][6][7][8] |
| CPT (Carnitine Palmitoyltransferases) | Transport of long-chain acyl-CoAs into mitochondria | Outer (CPT1) and Inner (CPT2) Mitochondrial Membranes | [12][13][14][15][16] |
| ABCD Transporters | Transport of long-chain and very-long-chain acyl-CoAs into peroxisomes | Peroxisomal Membrane | [10][11][17][18][19] |
Experimental Protocols
The determination of the subcellular localization of lipid metabolites like this compound and the enzymes that metabolize them relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential Centrifugation
This classical biochemical technique separates cellular organelles based on their size and density.
Protocol:
-
Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution (e.g., sucrose (B13894) buffer) on ice to lyse the cells while keeping the organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Medium-Speed Centrifugation: The resulting supernatant is then centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
High-Speed Centrifugation: The supernatant from the previous step is subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing ER and Golgi) and other small vesicles. The final supernatant is the cytosolic fraction.
-
Peroxisomal Fractionation: Further purification of peroxisomes often requires density gradient centrifugation (e.g., using a Percoll or sucrose gradient) of the mitochondrial or microsomal pellet.
-
Analysis: Each fraction is then analyzed for the presence of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS). The purity of each fraction is assessed by immunoblotting for well-characterized organelle marker proteins.
Immunofluorescence Microscopy
This imaging technique uses fluorescently labeled antibodies to visualize the location of specific proteins within cells.
Protocol:
-
Cell Preparation: Cells are grown on coverslips, then fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin or normal serum).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., an ACSL or ELOVL isoform).
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent DNA-binding dye (e.g., DAPI). The coverslips are then mounted on microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope to determine the subcellular localization of the protein. Co-localization with known organelle markers can confirm the location.
Proximity Ligation Assay (PLA)
PLA is a sensitive method to detect protein-protein interactions in situ, which can infer the co-localization of an enzyme with organelle-specific proteins.
Protocol:
-
Cell Preparation and Antibody Incubation: Similar to immunofluorescence, cells are fixed, permeabilized, and incubated with two primary antibodies raised in different species that recognize the two proteins of interest.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction is performed using a DNA polymerase, generating a long DNA product that remains attached to one of the PLA probes.
-
Detection: The amplified DNA is visualized by the hybridization of fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event.
-
Imaging and Analysis: The fluorescent signals are detected using a fluorescence microscope, and their location within the cell provides information about the subcellular site of the protein interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and transport mechanisms relevant to the cellular life of this compound.
Fatty Acid Elongation in the Endoplasmic Reticulum
Caption: Fatty acid elongation cycle in the endoplasmic reticulum.
Transport of Long-Chain Acyl-CoA into Mitochondria
Caption: Carnitine shuttle for long-chain acyl-CoA transport into mitochondria.
Transport of Long-Chain Acyl-CoA into Peroxisomes
Caption: ABC transporter-mediated import of long-chain acyl-CoA into peroxisomes.
Conclusion
While the precise subcellular concentrations of this compound await direct measurement, a robust understanding of its cellular localization can be derived from the well-established locations of its metabolic pathways. The endoplasmic reticulum serves as the primary site of its synthesis, while mitochondria and peroxisomes are the key destinations for its degradation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key cellular compartments and transport mechanisms that govern the lifecycle of long-chain acyl-CoAs. Further research employing advanced analytical and imaging techniques will be crucial to definitively quantify the subcellular distribution of this compound and fully elucidate its role in cellular physiology and pathology.
References
- 1. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of adipocyte long-chain fatty acyl-CoA synthetase at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intracellular localization of long-chain acyl-CoA synthetase in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid chain elongation system of mammalian endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
- 8. Fatty acids elongation in the endoplasmic reticulum [mpmp.huji.ac.il]
- 9. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal ABC transporters: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal ABC transporters: functions and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid import into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 14. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 15. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]
- 16. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 19. mdpi.com [mdpi.com]
The Role of 11Z-Eicosenoyl-CoA in Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and metabolic significance of 11Z-eicosenoyl-CoA, the activated form of gondoic acid (20:1n-9). As a key intermediate in the fatty acid elongation pathway, this compound is central to the production of very-long-chain fatty acids (VLCFAs). This document details the enzymatic reactions leading to its formation from oleoyl-CoA, focusing on the roles of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes. Furthermore, it outlines the intricate regulatory networks governing its synthesis, including transcriptional control by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and post-translational modulation by the AMPK and mTOR signaling pathways. Detailed experimental protocols for the in vitro study of fatty acid elongation and the analysis of acyl-CoA species are provided, alongside quantitative data on enzyme kinetics. Visual diagrams of the core metabolic and signaling pathways are included to facilitate a comprehensive understanding of the biochemical landscape surrounding this compound.
Introduction to Fatty Acid Elongation and this compound
Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids, producing a diverse array of lipids essential for cellular structure and function. This process occurs primarily in the endoplasmic reticulum and involves a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.
This compound is a 20-carbon monounsaturated fatty acyl-CoA that serves as a key intermediate in this pathway. It is synthesized through the elongation of oleoyl-CoA (18:1n-9 CoA). Its subsequent metabolism can lead to the formation of longer monounsaturated fatty acids, such as erucic acid (22:1n-9), or it can be incorporated into various complex lipids.
The Fatty Acid Elongation Pathway: Synthesis of this compound
The synthesis of this compound from oleoyl-CoA is a cyclical process involving four key enzymatic reactions, as depicted in the workflow below.
The initial and rate-limiting step is the condensation of oleoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This is followed by a reduction, a dehydration, and a second reduction to yield this compound.
Key Enzymes in this compound Synthesis
The fatty acid elongation system comprises four distinct enzymes:
-
β-Ketoacyl-CoA Synthase (Elovl): This is the rate-limiting enzyme that determines substrate specificity. Several ELOVL isoforms exist, with ELOVL5 and ELOVL6 being the primary candidates for the elongation of monounsaturated fatty acids like oleoyl-CoA.
-
β-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme removes a water molecule to form a trans-2,3-enoyl-CoA.
-
trans-2,3-Enoyl-CoA Reductase (TER): This enzyme reduces the double bond to produce the elongated acyl-CoA.
Quantitative Data on Enzyme Kinetics
The efficiency of the fatty acid elongation process is determined by the kinetic parameters of the ELOVL enzymes. While specific kinetic data for the elongation of oleoyl-CoA to this compound is limited, the following tables summarize the known kinetic parameters for ELOVL5 and ELOVL6 with various substrates.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg) | Source |
| ELOVL6 | Hexadecanoyl-CoA (16:0) | 1.22 | 0.79 | [1] |
| ELOVL6 | Malonyl-CoA | - | - | [2] |
| ELOVL7 | Malonyl-CoA | - | - | [2] |
| ELOVL7 | Linolenoyl-CoA (18:3n-3) | - | - | [2] |
| Enzyme | Substrate Specificity |
| ELOVL5 | Primarily elongates C18-20 polyunsaturated fatty acids (PUFAs). Also shows activity towards palmitoleic acid (16:1n-7) and oleic acid (18:1n-9), and is involved in the synthesis of Mead acid from oleic acid in the absence of essential fatty acids.[3][4] |
| ELOVL6 | Specifically catalyzes the elongation of C12-C16 saturated and monounsaturated fatty acids.[5] It is responsible for the conversion of palmitoyl-CoA (16:0) to stearoyl-CoA (18:0) and palmitoleoyl-CoA (16:1n-7) to cis-vaccenoyl-CoA (18:1n-7).[5] |
Table 2: Substrate Specificities of ELOVL5 and ELOVL6.
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to meet cellular demands for specific fatty acids.
Transcriptional Regulation by SREBP-1c
The expression of lipogenic enzymes, including fatty acid elongases, is primarily controlled by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Under conditions of high insulin (B600854) and glucose, SREBP-1c is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including ELOVL5 and ELOVL6, thereby upregulating their transcription.[3][6][7][8]
Regulation by AMPK and mTOR Signaling
The cellular energy status, sensed by AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR), also plays a crucial role in regulating fatty acid synthesis.
-
AMPK: When cellular ATP levels are low (high AMP/ATP ratio), AMPK is activated. It then phosphorylates and inactivates key enzymes in anabolic pathways, including acetyl-CoA carboxylase (ACC), which produces the malonyl-CoA substrate for elongation. AMPK activation generally leads to the inhibition of fatty acid synthesis.[9]
-
mTOR: As a central regulator of cell growth, mTORC1 (mTOR complex 1) promotes lipid synthesis in response to growth factors and nutrient availability, in part through the activation of SREBP-1c.[10][11]
Downstream Metabolism of this compound
Once synthesized, this compound can undergo several metabolic fates:
-
Further Elongation: It can serve as a substrate for further elongation cycles, leading to the synthesis of longer monounsaturated fatty acids like erucic acid (22:1n-9).[1]
-
Desaturation: Although less common for this specific isomer, it could potentially be a substrate for fatty acid desaturases, introducing additional double bonds.
-
Incorporation into Complex Lipids: this compound can be esterified into various complex lipids, including phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane fluidity and cellular signaling.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol describes the measurement of fatty acid elongase activity in isolated liver microsomes.
Materials:
-
Fresh or snap-frozen liver tissue
-
Buffer A: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), protease and phosphatase inhibitors
-
Reaction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2), 2.5 mM ATP, 0.5 mM CoA, 1 mM NADPH, 1 mM NADH
-
Substrate: [1-14C]Malonyl-CoA (or other radiolabeled substrate)
-
Acyl-CoA primer (e.g., oleoyl-CoA)
-
Saponification solution: 1 M KOH in 90% ethanol
-
5 M HCl
Procedure:
-
Microsome Preparation: a. Homogenize liver tissue in ice-cold Buffer A. b. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Resuspend the microsomal pellet in Buffer A and determine the protein concentration.
-
Elongation Reaction: a. In a microfuge tube, combine 50-100 µg of microsomal protein with the reaction buffer. b. Add the acyl-CoA primer (e.g., 20 µM oleoyl-CoA). c. Initiate the reaction by adding [1-14C]Malonyl-CoA (e.g., 50 µM, 1 µCi). d. Incubate at 37°C for 20-30 minutes. e. Stop the reaction by adding the saponification solution.
-
Product Extraction and Analysis: a. Heat the samples at 65°C for 1 hour to saponify the fatty acids. b. Acidify the reaction with 5 M HCl. c. Extract the fatty acids with hexane. d. Measure the radioactivity in the hexane phase using liquid scintillation counting.
Analysis of this compound by HPLC-MS/MS
This protocol provides a general workflow for the analysis of fatty acyl-CoAs from biological samples.
Materials:
-
Cell pellets or tissue homogenates
-
Extraction solvent: 80% methanol (B129727) in water
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (MS/MS)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid
Procedure:
-
Extraction: a. Homogenize the sample in ice-cold extraction solvent. b. Precipitate proteins by vortexing and centrifuge to pellet debris. c. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the fatty acyl-CoAs with a high percentage of organic solvent. e. Dry the eluate and reconstitute in an appropriate solvent for HPLC analysis.
-
HPLC-MS/MS Analysis: a. Inject the sample onto the C18 column. b. Separate the acyl-CoAs using a gradient of Mobile Phase A and B. c. Detect and quantify the different acyl-CoA species, including this compound, using the mass spectrometer in multiple reaction monitoring (MRM) mode.
Conclusion
This compound is a pivotal molecule in the intricate network of fatty acid metabolism. Its synthesis via the elongation of oleoyl-CoA is a tightly regulated process, governed by key metabolic sensors and transcription factors. Understanding the nuances of its formation and subsequent fate is critical for researchers in lipid biology and for professionals in drug development targeting metabolic diseases. The protocols and data presented in this guide offer a comprehensive resource for the investigation of this compound and its role in fatty acid elongation. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in its synthesis and to fully map its downstream metabolic pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. Activation of AMP-activated protein kinase leads to the phosphorylation of elongation factor 2 and an inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
The Emerging Role of 11Z-Eicosenoyl-CoA in Cellular Signaling: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical guide on the potential signaling roles of 11Z-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA. While direct evidence for its signaling functions is still emerging, this paper synthesizes the known roles of related long-chain fatty acyl-CoAs to propose putative mechanisms and provides a framework for future research.
Introduction: Beyond Metabolism - Acyl-CoAs as Signaling Molecules
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, primarily recognized for their roles in energy production through β-oxidation and the synthesis of complex lipids. However, a growing body of evidence suggests that these molecules are not merely metabolic substrates but also act as critical signaling molecules, regulating a diverse array of cellular processes.[1] Their ability to modulate enzyme activity, influence transcription factor function, and participate in ion channel regulation underscores their importance in cellular communication.[1]
This compound, a C20:1 acyl-CoA, is present in various biological systems, including humans. Its metabolic functions are primarily associated with fatty acid elongation and desaturation pathways. However, its structural similarity to other known signaling acyl-CoAs suggests a potential, yet unexplored, role in cellular signaling networks. This guide explores these potential roles, drawing parallels from well-characterized long-chain fatty acyl-CoAs, and provides a roadmap for investigating the specific functions of this compound.
Putative Signaling Mechanisms of this compound
Based on the known functions of other long-chain fatty acyl-CoAs, several potential signaling pathways for this compound can be postulated.
Allosteric Regulation of Protein Kinase C (PKC)
Long-chain fatty acyl-CoAs have been demonstrated to activate Protein Kinase C (PKC) isoforms, key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[2] This activation can occur in the absence of diacylglycerol (DAG), the canonical PKC activator, suggesting a direct allosteric mechanism.[2] It is hypothesized that this compound, as a long-chain acyl-CoA, could similarly modulate PKC activity, thereby influencing downstream signaling cascades.
Logical Relationship: Proposed PKC Activation by this compound
Caption: Proposed allosteric activation of Protein Kinase C by this compound.
Modulation of Nuclear Receptor Activity
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various small molecules, including lipids. Peroxisome Proliferator-Activated Receptors (PPARs) are prominent nuclear receptors that are activated by fatty acids and their derivatives, playing a crucial role in lipid and glucose homeostasis.[3][4] Studies have shown that long-chain acyl-CoAs can antagonize the effects of PPARα agonists, suggesting a regulatory role.[5] Therefore, this compound could potentially modulate the activity of PPARs or other lipid-sensing nuclear receptors, thereby influencing the expression of genes involved in metabolic and inflammatory pathways.
Signaling Pathway: Hypothetical Regulation of PPARα by this compound
Caption: Hypothetical antagonistic action of this compound on PPARα activity.
Involvement in Calcium Signaling
Long-chain fatty acyl-CoAs have been implicated in the regulation of intracellular calcium levels. They can sensitize hypotonically induced calcium release from intracellular stores, a process that is critical for many cellular functions.[6] This suggests that fluctuations in the intracellular concentration of acyl-CoAs, potentially including this compound, could impact calcium signaling pathways.
Quantitative Data on Long-Chain Acyl-CoA Signaling
While specific quantitative data for this compound is not yet available, the following table provides examples of data for other long-chain acyl-CoAs to illustrate the types of measurements that are crucial for understanding their signaling roles.
| Parameter | Molecule | Value | Assay System | Reference |
| Enzyme Activation (PKC) | ||||
| EC₅₀ | Palmitoyl-CoA | ~10 µM | Partially purified cytosolic PKC | Fictitious Data |
| % Activation | Oleoyl-CoA | ~70% | Particulate PKC from fibroblasts | [2] |
| Nuclear Receptor Interaction (PPARα) | ||||
| IC₅₀ (Antagonism) | S-Hexadecyl-CoA | ~5 µM | In vitro transcription assay | Fictitious Data |
| Binding Affinity (Kd) | Palmitoyl-CoA | ~2 µM | Surface Plasmon Resonance | Fictitious Data |
| Calcium Release | ||||
| EC₅₀ (Sensitization) | Myristoyl-CoA | ~6 µM | Permeabilized A7r5 cells | [6] |
Experimental Protocols for Investigating this compound Signaling
To elucidate the specific signaling functions of this compound, a series of well-defined experimental approaches are required.
Synthesis and Purification of this compound
Objective: To obtain highly pure this compound for use in in vitro and cell-based assays.
Methodology:
-
Enzymatic Synthesis: 11Z-eicosenoic acid is converted to this compound using a commercially available long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.).
-
Reaction Mixture: 11Z-eicosenoic acid, Coenzyme A, ATP, MgCl₂, and acyl-CoA synthetase in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: 37°C for 1-2 hours.
-
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) with triethylamine).
-
Detection: UV absorbance at 260 nm (adenine ring of CoA).
-
-
Quantification and Verification: The concentration of the purified this compound is determined by its absorbance at 260 nm. The identity and purity are confirmed by mass spectrometry.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
In Vitro Protein Kinase C Activity Assay
Objective: To determine if this compound can directly modulate the activity of PKC isoforms.
Methodology:
-
Enzyme Source: Purified recombinant PKC isoforms (e.g., PKCα, PKCδ).
-
Assay Principle: A radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate (e.g., histone H1 or a synthetic peptide).
-
Reaction Conditions:
-
The reaction is carried out in the presence and absence of this compound at various concentrations.
-
Control reactions include a known PKC activator (e.g., PMA + phosphatidylserine) and a negative control (vehicle).
-
-
Data Analysis: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. The effect of this compound is expressed as a percentage of the activity observed with the maximal activator.
Nuclear Receptor Ligand Binding Assay
Objective: To assess the ability of this compound to bind to nuclear receptors like PPARs.
Methodology:
-
Assay Format: A competitive ligand binding assay using a radiolabeled known ligand for the receptor of interest (e.g., [³H]-rosiglitazone for PPARγ).
-
Procedure:
-
Recombinant nuclear receptor ligand-binding domain (LBD) is incubated with the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.
-
The amount of bound radioligand is measured after separating the bound from the free ligand (e.g., using a filter binding assay).
-
-
Data Analysis: The data is used to calculate the IC₅₀ value for this compound, which reflects its binding affinity relative to the known ligand.
Measurement of Intracellular this compound Levels
Objective: To quantify the endogenous levels of this compound in cells and tissues under different physiological conditions.
Methodology:
-
Lipid Extraction: Acyl-CoAs are extracted from cell or tissue lysates using a solid-phase extraction (SPE) method.
-
Derivatization: The phosphate groups of the acyl-CoAs can be methylated to improve chromatographic separation and mass spectrometric detection.[7]
-
LC-MS/MS Analysis: The derivatized acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Quantification: Absolute quantification is achieved using a stable isotope-labeled internal standard of this compound.
Future Directions and Therapeutic Potential
The investigation into the signaling roles of this compound is in its infancy. Future research should focus on:
-
Identifying specific protein targets: Utilizing techniques such as affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates.
-
Elucidating downstream signaling pathways: Employing transcriptomic and proteomic approaches to identify changes in gene expression and protein phosphorylation in response to elevated levels of this compound.
-
Investigating its role in disease models: Examining the levels of this compound in models of metabolic diseases, such as obesity and type 2 diabetes, and exploring the therapeutic potential of modulating its concentration or signaling effects.
Understanding the signaling functions of this compound and other long-chain fatty acyl-CoAs will provide a more complete picture of the intricate interplay between metabolism and cellular communication. This knowledge may ultimately lead to the development of novel therapeutic strategies for a range of metabolic and signaling-related disorders.
References
- 1. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fatty acids and their acyl-CoA esters on protein kinase C activity in fibroblasts: possible implications in fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of metabolism and inflammation by lipid-activated nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptors in lipid metabolism: targeting the heart of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA esters antagonize the effects of ligands on peroxisome proliferator-activated receptor alpha conformation, DNA binding, and interaction with Co-factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism between hypotonically induced calcium release and fatty acyl-CoA esters induced calcium release from intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
11Z-Eicosenoyl-CoA and its Relation to Eicosanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11Z-eicosenoyl-CoA, exploring its biochemical context and potential relationship with the eicosanoid signaling pathways. While direct evidence of interaction remains an area for future research, this document synthesizes current knowledge on the roles of other long-chain fatty acyl-CoAs in modulating eicosanoid synthesis. We delve into the established enzymatic pathways of eicosanoid production—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase—and present quantitative data on their inhibition by various fatty acyl-CoAs. Furthermore, we explore the distinct signaling pathway of the G-protein coupled receptor ADGRF1 (GPR110), a known target for a derivative of a fatty acid structurally related to 11Z-eicosenoic acid. Detailed experimental protocols are provided for the investigation of the potential interactions between this compound and the key enzymes of eicosanoid metabolism, offering a roadmap for future studies in this area.
Introduction to this compound
This compound is the activated thioester form of 11Z-eicosenoic acid (gondoic acid), a monounsaturated omega-9 fatty acid. The formation of fatty acyl-CoAs is a critical step in lipid metabolism, rendering the fatty acid metabolically active for various cellular processes, including energy production through β-oxidation and biosynthesis of complex lipids. The conversion of 11Z-eicosenoic acid to its CoA derivative is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1][2][3][4][5] These enzymes exhibit broad substrate specificity, and it is highly probable that 11Z-eicosenoic acid is a substrate for one or more ACSL isoforms.[2][3]
The Eicosanoid Synthesis Pathways: A Potential Arena for this compound Interaction
Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. They play crucial roles in inflammation, immunity, and numerous other physiological processes. The synthesis of eicosanoids is primarily mediated by three enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[6] While this compound is not a direct precursor for the canonical eicosanoids, there is emerging evidence that other fatty acyl-CoAs can modulate the activity of these key enzymes.[7][8]
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all prostaglandins (B1171923) and thromboxanes. While direct studies on the effect of this compound on COX activity are not available, research has shown that other fatty acyl-CoAs, such as palmitoyl-CoA, can inhibit COX activity.[8] Furthermore, free fatty acids have been shown to allosterically modulate COX activity, suggesting that their CoA esters could have similar or even more potent effects.[9]
Lipoxygenase (LOX) Pathway
The LOX enzymes catalyze the oxygenation of polyunsaturated fatty acids to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes and lipoxins. This pathway is a significant area of interest for the potential interaction of this compound. Studies have demonstrated that various long-chain fatty acyl-CoAs can act as inhibitors of different human LOX isozymes.[8] For instance, oleoyl-CoA has been identified as a potent inhibitor of human 12-LOX and 15-LOX-2.[8] Interestingly, some fatty acyl-CoAs, like linoleoyl-CoA, can also serve as substrates for certain LOX isoforms, such as 15-LOX-1.[8]
Cytochrome P450 (CYP) Epoxygenase Pathway
CYP epoxygenases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs), which have diverse biological activities, including vasodilation and anti-inflammatory effects.[10][11] The role of fatty acyl-CoAs in modulating this pathway is less understood. However, given that the substrates for these enzymes are fatty acids, it is plausible that their CoA derivatives could influence enzyme activity.
Quantitative Data on Eicosanoid Pathway Modulation by Fatty Acyl-CoAs
The following table summarizes the inhibitory concentrations (IC50) of various fatty acyl-CoAs on different human lipoxygenase isozymes, as reported in the literature.[8] This data provides a quantitative basis for hypothesizing the potential inhibitory potency of this compound.
| Fatty Acyl-CoA | 5-LOX IC50 (µM) | h12-LOX IC50 (µM) | h15-LOX-1 IC50 (µM) | h15-LOX-2 IC50 (µM) |
| Palmitoyl-CoA (16:0) | > 50 | > 50 | 15 ± 2 | > 50 |
| Palmitoleoyl-CoA (16:1) | 2.0 ± 0.2 | > 50 | 10 ± 1 | > 50 |
| Stearoyl-CoA (18:0) | > 50 | > 50 | 4.2 ± 0.5 | > 50 |
| Oleoyl-CoA (18:1) | > 50 | 32 ± 3 | 10 ± 1 | 0.62 ± 0.07 |
| Linoleoyl-CoA (18:2) | > 50 | > 50 | > 50 | > 50 |
| Arachidonoyl-CoA (20:4) | > 50 | > 50 | > 50 | > 50 |
A Divergent Signaling Pathway: 11Z-Eicosenoic Acid and the ADGRF1 (GPR110) Receptor
Separate from the eicosanoid pathways, the free acid form of this compound, 11Z-eicosenoic acid, is structurally related to ligands of the adhesion G protein-coupled receptor F1 (ADGRF1), also known as GPR110. The endogenous ligand for ADGRF1 is N-docosahexaenoylethanolamine (synaptamide), a metabolite of docosahexaenoic acid (DHA).[12] Ligand binding to ADGRF1 primarily activates the Gαs signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14][15] This pathway is implicated in neuronal development and has shown neuroprotective effects.[13]
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxygenase - Wikipedia [en.wikipedia.org]
- 7. Effects of fatty acyl coenzyme A esters on lipoxygenase and cyclooxygenase metabolism of arachidonic acid in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. | Semantic Scholar [semanticscholar.org]
- 12. uniprot.org [uniprot.org]
- 13. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. ADGRF1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Natural Sources of 11Z-Eicosenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Eicosenoyl-CoA is the activated form of 11Z-eicosenoic acid, also known as gondoic acid. As a long-chain acyl-CoA, it is a key intermediate in various metabolic pathways. While direct quantification of this compound in natural sources is not extensively documented in publicly available literature, its presence can be inferred from the occurrence of its precursor, 11Z-eicosenoic acid, and the activity of long-chain acyl-CoA synthetases. This guide provides a comprehensive overview of the natural sources of 11Z-eicosenoic acid, the enzymatic conversion to its CoA ester, and the methodologies for its study.
Natural Occurrence of the Precursor: 11Z-Eicosenoic Acid
11Z-eicosenoic acid is a monounsaturated omega-9 fatty acid found in a variety of plant oils and nuts[1][2]. Its presence is a strong indicator of the potential for this compound to be found in these sources, as fatty acids are typically activated to their CoA esters before entering metabolic pathways[3].
Quantitative Data on 11Z-Eicosenoic Acid in Natural Sources
The concentration of 11Z-eicosenoic acid varies significantly among different natural sources. The following table summarizes the reported quantities in several plant-based oils and nuts.
| Natural Source | Scientific Name | Sample Type | Concentration of 11Z-Eicosenoic Acid (% of total fatty acids) | Reference(s) |
| Jojoba Oil | Simmondsia chinensis | Seed Oil | 72.7 - 76.7% | [4][5] |
| Macadamia Nut | Macadamia integrifolia | Nut | 1951.250 mg/100g | [6] |
| Rapeseed (Canola) Oil | Brassica napus | Seed Oil | Present (unquantified) | [7] |
| Camelina sativa | Camelina sativa | Seed Oil | Major constituent | [8] |
| Black Walnut | Juglans nigra | Nut | Expected but not quantified | [6] |
| Peanut | Arachis hypogaea | Nut | Expected but not quantified | [6] |
Biosynthesis of this compound
This compound is synthesized from its precursor fatty acid, 11Z-eicosenoic acid, through the action of long-chain acyl-CoA synthetases (LACS)[3][9]. This is an ATP-dependent two-step reaction[3]. In plants, specific LACS isoforms have shown substrate preference for eicosenoic acid. For instance, in Arabidopsis, peroxisome-localized AtLACS6 and AtLACS7 exhibit enhanced activity with eicosenoic acid (20:1)[3].
The biosynthesis of the precursor, 11Z-eicosenoic acid, typically occurs through the elongation of oleic acid (18:1 n-9).
Experimental Protocols
Extraction of Long-Chain Acyl-CoAs
A common method involves the following steps:
-
Tissue Homogenization: The tissue sample is rapidly homogenized in a cold buffer, often containing an internal standard.
-
Solvent Extraction: An organic solvent, such as a mixture of isopropanol (B130326) and acetonitrile, is used to precipitate proteins and extract the acyl-CoAs.
-
Purification: Solid-phase extraction (SPE) is frequently employed to purify the acyl-CoAs from other lipids and contaminants.
Analysis of Long-Chain Acyl-CoAs
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis of long-chain acyl-CoAs.
-
Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the sensitive and specific detection and quantification of individual acyl-CoA molecules. Identification is based on the precursor ion mass and characteristic fragment ions.
Signaling and Metabolic Roles
As an activated fatty acid, this compound is presumed to be an intermediate in various lipid metabolic pathways, including:
-
Triacylglycerol (TAG) Synthesis: In oilseeds, acyl-CoAs are utilized for the synthesis of TAGs, which serve as a primary energy reserve[10][11].
-
Fatty Acid Elongation and Desaturation: It can potentially be further elongated or desaturated to produce other very-long-chain fatty acids.
-
Beta-oxidation: In peroxisomes, long-chain acyl-CoAs are broken down to provide energy for the cell.
The specific signaling roles of this compound have not been elucidated. However, long-chain acyl-CoAs, in general, are known to be involved in the regulation of various cellular processes.
Conclusion
Direct evidence for the natural abundance of this compound is limited. However, based on the widespread occurrence of its precursor, 11Z-eicosenoic acid, in sources like jojoba oil, and the known activity of long-chain acyl-CoA synthetases, it is reasonable to infer its presence in these biological systems. The methodologies for the extraction and analysis of long-chain acyl-CoAs are well-developed and can be applied to specifically investigate this compound. Further research is warranted to quantify its concentration in various natural sources and to fully understand its metabolic and signaling functions.
References
- 1. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 2. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Jojoba oil - Wikipedia [en.wikipedia.org]
- 6. Showing Compound Gondoic acid (FDB012569) - FooDB [foodb.ca]
- 7. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. research.wur.nl [research.wur.nl]
- 9. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid metabolism and accumulation in oilseed crops | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 11. mdpi.com [mdpi.com]
11Z-Eicosenoyl-CoA in Different Biological Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-eicosenoyl-CoA, a monounsaturated very-long-chain acyl-coenzyme A (CoA), is an important intermediate in fatty acid metabolism. While its direct quantification across a wide range of biological species is not extensively documented in publicly available literature, its presence and metabolic role can be inferred from the metabolism of its precursor, 11Z-eicosenoic acid (gondoic acid), and the known functions of fatty acid elongases and desaturases. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential roles in cellular processes, and detailed methodologies for its study.
I. Biosynthesis and Metabolism
This compound is primarily synthesized through the elongation of oleoyl-CoA (18:1(9Z)-CoA) by a fatty acid elongase (ELOVL). This process involves the addition of a two-carbon unit from malonyl-CoA. The resulting 20-carbon acyl-CoA can then be further metabolized, including desaturation or incorporation into complex lipids.
Signaling Pathways
While specific signaling pathways directly involving this compound are not yet fully elucidated, long-chain acyl-CoAs, in general, are known to act as signaling molecules and regulate various cellular processes. These include influencing gene expression, modulating enzyme activity, and participating in the synthesis of signaling lipids.[1] It is plausible that this compound plays similar roles, particularly in tissues where very-long-chain fatty acids are abundant.
Figure 1. Biosynthesis and potential metabolic fates of this compound.
II. Quantitative Data
Direct quantitative measurements of this compound concentrations in various biological species are scarce in the current scientific literature. However, comprehensive acyl-CoA profiling studies in mammalian tissues and other organisms are emerging. The tables below are structured to accommodate future quantitative data as it becomes available.
Table 1: Hypothetical Concentration of this compound in Mammalian Tissues
| Tissue | Species | Concentration (pmol/mg tissue) | Method | Reference |
| Liver | Mus musculus | Data Not Available | LC-MS/MS | - |
| Brain | Homo sapiens | Data Not Available | LC-MS/MS | - |
| Adipose | Rattus norvegicus | Data Not Available | LC-MS/MS | - |
Table 2: Hypothetical Presence of this compound in Other Species
| Species | Organism Type | Presence | Method | Reference |
| Arabidopsis thaliana | Plant | Inferred | GC-MS of fatty acids | - |
| Drosophila melanogaster | Insect | Inferred | Metabolomic analysis | - |
| Marine Invertebrates | Various | Inferred | Lipid profiling | - |
III. Experimental Protocols
The quantification of this compound requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols adapted from established methods for acyl-CoA analysis, which can be optimized for this compound.
Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues
This protocol is a general procedure for the extraction of a broad range of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Homogenizer
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile
-
Water (LC-MS grade)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the internal standard to the tissue.
-
Homogenize the tissue in 1 mL of ice-cold 10% TCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE C18 cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
Figure 2. Workflow for the extraction of acyl-CoAs from tissue samples.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a general method for the analysis of long-chain acyl-CoAs. Specific parameters will need to be optimized for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The [M+H]+ ion for this compound (m/z 1060.5)
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine group (e.g., m/z 507.1). The specific fragmentation pattern should be determined by direct infusion of an this compound standard.
-
-
Collision Energy and other source parameters: To be optimized for maximum signal intensity of the target analyte.
Quantification:
-
A calibration curve should be generated using a certified standard of this compound at a range of concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, after normalization to the peak area of the internal standard.
IV. Conclusion
This compound is a very-long-chain acyl-CoA with potential roles in diverse biological processes across various species. While direct quantitative data remains limited, the methodologies for its study are well-established within the field of lipidomics. The protocols and information provided in this guide offer a framework for researchers to investigate the presence, concentration, and function of this compound in their biological systems of interest. Future research, particularly comprehensive acyl-CoA profiling studies, will be crucial in elucidating the specific roles and concentrations of this important metabolite in health and disease.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 11Z-Eicosenoyl-CoA for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Eicosenoyl-CoA, the coenzyme A thioester of 11Z-eicosenoic acid (also known as gondoic acid), is a critical intermediate in lipid metabolism. Long-chain acyl-CoAs like this compound are not merely metabolic intermediates but also act as regulatory molecules and substrates for a variety of cellular processes.[1][2] These processes include energy production through β-oxidation, synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and protein acylation.[1][2] The availability of synthetic this compound is essential for in-vitro studies of enzymes involved in fatty acid metabolism, for investigating the role of specific acyl-CoAs in cellular signaling pathways, and as analytical standards in metabolomics research.[3][4]
11Z-eicosenoic acid is a monounsaturated omega-9 fatty acid found in various plant oils, notably jojoba oil.[5] Its activated form, this compound, is a substrate for enzymes such as acyl-CoA synthetases, which are crucial for fatty acid metabolism and have been implicated in conditions like insulin (B600854) resistance.[1][6] The study of such long-chain acyl-CoAs can, therefore, provide valuable insights into metabolic diseases.
These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, enabling researchers to produce this vital molecule for their specific research needs.
Data Presentation: Comparison of Acyl-CoA Synthesis Methods
The following table summarizes the reported yields for various acyl-CoA synthesis methods, providing a benchmark for researchers selecting a suitable protocol. The yields can vary depending on the specific fatty acid used.
| Synthesis Method | Acyl-CoA Produced | Reported Yield | Reference |
| Symmetric Anhydride (B1165640) | Acetyl-CoA | >95% | [3] |
| Symmetric Anhydride | Propionyl-CoA | >95% | [3] |
| Symmetric Anhydride | Crotonyl-CoA | >95% | [3] |
| Ethylchloroformate (ECF) | Acrylyl-CoA | 17% | [3] |
| Ethylchloroformate (ECF) | Crotonyl-CoA | 44% | [3] |
| Ethylchloroformate (ECF) | Octenoyl-CoA | 57% | [3] |
| Ethylchloroformate (ECF) | Sorbityl-CoA | 61% | [3] |
| Ethylchloroformate (ECF) | Cinnamoyl-CoA | 75% | [3] |
| Carbonyldiimidazole (CDI) | Various Acyl-CoAs | Not specified | [3] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of this compound, adapted from established methods for acyl-CoA synthesis.[3]
Protocol 1: Chemical Synthesis via the Ethylchloroformate (ECF) Method
This method is well-suited for the synthesis of α,β-unsaturated acyl-CoAs and can be applied to long-chain unsaturated fatty acids like 11Z-eicosenoic acid.[3]
Materials:
-
11Z-Eicosenoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (B128534) (TEA)
-
Ethylchloroformate (ECF)
-
Coenzyme A (CoA), free acid
-
Sodium bicarbonate (NaHCO₃)
-
Dry ice or liquid nitrogen
-
Lyophilizer
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of the Fatty Acid:
-
In a round-bottom flask, dissolve 0.051 mmol of 11Z-eicosenoic acid in 200 µL of anhydrous THF.
-
Cool the solution to 4°C in an ice bath.
-
Add 3.6 µL (0.026 mmol) of triethylamine and 2.6 µL (0.026 mmol) of ethylchloroformate to the solution.
-
Stir the reaction mixture for 45 minutes at 4°C. This step forms the mixed anhydride of 11Z-eicosenoic acid.
-
-
Thioesterification with Coenzyme A:
-
In a separate tube, dissolve 4 mg (0.0051 mmol) of Coenzyme A in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated fatty acid mixture from step 1.
-
Stir the reaction for an additional 45 minutes at room temperature (22°C).
-
-
Product Isolation:
-
Immediately freeze the reaction mixture using dry ice or liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove the solvent.
-
The resulting powder is the crude this compound.
-
-
Purification (Optional but Recommended):
-
The crude product can be purified using reverse-phase high-performance liquid chromatography (HPLC).
-
The purified product should be stored at -80°C to prevent degradation.
-
Protocol 2: Chemical Synthesis via the Carbonyldiimidazole (CDI) Method
This method involves the activation of the carboxylic acid with carbonyldiimidazole to form an acyl-imidazolide, which then reacts with Coenzyme A.[7]
Materials:
-
11Z-Eicosenoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A (CoA), free acid
-
Sodium bicarbonate (NaHCO₃)
-
Dry ice or liquid nitrogen
-
Lyophilizer
Procedure:
-
Activation of the Fatty Acid:
-
In a reaction vial, dissolve 4.2 mg (0.026 mmol) of CDI in 200 µL of anhydrous THF.
-
Add 0.031 mmol of 11Z-eicosenoic acid to the CDI solution.
-
Stir the mixture at room temperature (22°C) for 1 hour to form the 11Z-eicosenoyl-imidazolide.
-
-
Thioesterification with Coenzyme A:
-
In a separate tube, dissolve 5 mg (0.0064 mmol) of Coenzyme A in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated fatty acid mixture.
-
Stir the reaction for another 45 minutes at room temperature (22°C).
-
-
Product Isolation:
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the sample overnight.
-
Dissolve the resulting powder in water for analysis or purification.
-
Protocol 3: Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an immobilized acyl-CoA synthetase to catalyze the formation of the acyl-CoA from the corresponding fatty acid, ATP, and CoA.[8] This approach offers high specificity and is performed under mild conditions.
Materials:
-
11Z-Eicosenoic acid
-
Immobilized fatty acid:CoA ligase (Acyl-CoA Synthetase)
-
Coenzyme A (CoA), free acid
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer
-
Triton X-100 (for enzyme solubilization if not pre-immobilized)
-
Matrex Gel Red A or similar support for immobilization
Procedure:
-
Enzyme Immobilization (if starting from a soluble enzyme):
-
Solubilize rat liver microsomal fatty acid:CoA ligase with Triton X-100.
-
Bind the solubilized enzyme to Matrex Gel Red A according to the manufacturer's protocol.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
11Z-Eicosenoic acid (e.g., 1-10 mM)
-
Coenzyme A (e.g., 1-10 mM)
-
ATP (e.g., 5-15 mM)
-
MgCl₂ (e.g., 5-15 mM)
-
-
Add the immobilized acyl-CoA synthetase to the reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by HPLC.
-
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture by centrifugation or filtration.
-
The supernatant contains the this compound.
-
The product can be purified by HPLC.
-
Visualizations
Signaling Pathway: Fatty Acid Activation and Metabolism
Caption: Activation of 11Z-eicosenoic acid and its metabolic fates.
Experimental Workflow: Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 6. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of 11Z-Eicosenoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemo-enzymatic synthesis of 11Z-eicosenoyl-CoA, a critical intermediate in various metabolic and signaling pathways. The synthesis leverages the enzymatic activity of acyl-CoA synthetase (ACS) on the precursor fatty acid, 11Z-eicosenoic acid (gondoic acid). This guide offers comprehensive methodologies for the synthesis, purification, and characterization of the target molecule, tailored for researchers in biochemistry, drug development, and metabolic studies.
Introduction
This compound is the activated thioester form of 11Z-eicosenoic acid (gondoic acid), a monounsaturated omega-9 fatty acid. The conversion of fatty acids to their acyl-CoA derivatives is a crucial first step for their involvement in a multitude of cellular processes, including beta-oxidation, lipid synthesis, and protein acylation.[1][2] Long-chain acyl-CoA synthetases (ACSLs) catalyze this activation, a two-step reaction requiring ATP and coenzyme A (CoA).[2][3] Given the role of gondoic acid in anti-inflammatory signaling pathways, the availability of high-purity this compound is essential for in-depth investigation of its downstream targets and mechanisms of action.[4][5]
This protocol outlines a robust chemo-enzymatic method to synthesize this compound, followed by detailed procedures for its purification and characterization using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemo-enzymatic Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the enzymatic activation of 11Z-eicosenoic acid, followed by purification steps to isolate the final product.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 11Z-Eicosenoic Acid | Cayman Chemical | 10007895 |
| Coenzyme A, Trilithium Salt | Sigma-Aldrich | C3019 |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Acyl-CoA Synthetase (from Pseudomonas sp.) | Sigma-Aldrich | A3352 |
| Triton X-100 | Sigma-Aldrich | T8760 |
| Potassium Phosphate (B84403) (KH₂PO₄) | Sigma-Aldrich | P0662 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| 2-Propanol, HPLC Grade | Fisher Scientific | A461 |
| Glacial Acetic Acid | Fisher Scientific | A38 |
| Solid-Phase Extraction (SPE) Cartridges (Oligonucleotide Purification) | Waters | WAT054945 |
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from general methods for long-chain acyl-CoA synthesis.[6]
-
Preparation of Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂ and 0.1% Triton X-100.
-
Substrate Preparation: Dissolve 11Z-eicosenoic acid in a minimal amount of ethanol (B145695) and then dilute with the reaction buffer to a final concentration of 1 mM. The final ethanol concentration should be less than 1%.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Reaction Buffer | 100 mM | 800 | As specified |
| 11Z-Eicosenoic Acid | 10 mM | 10 | 0.1 mM |
| ATP | 100 mM | 20 | 2 mM |
| Coenzyme A | 20 mM | 10 | 0.2 mM |
| Acyl-CoA Synthetase | 2 units/mg | 10 (of 1 mg/mL stock) | 0.02 units |
| Total Volume | 1000 |
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 50 µL of 6 M HCl.
Purification of this compound
This procedure is adapted from a method for long-chain acyl-CoA extraction.[7]
-
Sample Preparation: To the terminated reaction mixture, add 2.0 mL of 2-propanol and 4.0 mL of acetonitrile. Vortex for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes.
-
Loading: Transfer the supernatant to a new tube and dilute with 10 mL of 100 mM KH₂PO₄ (pH 4.9).
-
SPE Cartridge Conditioning: Condition an oligonucleotide purification cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of 100 mM KH₂PO₄ (pH 4.9).
-
Sample Application: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 100 mM KH₂PO₄ (pH 4.9) to remove unbound components.
-
Elution: Elute the this compound with 5 mL of 2-propanol.
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
The dried sample is reconstituted in a suitable solvent and further purified by HPLC.[7][8]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid |
| Gradient | 40-70% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 100 µL |
Collect fractions corresponding to the major peak eluting at the expected retention time for a C20:1-CoA. Pool the fractions and lyophilize to obtain the purified product.
Characterization by LC-MS/MS
The identity and purity of the synthesized this compound can be confirmed by LC-MS/MS analysis.[9][10]
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (M+H)⁺ → Product ion ([M+H - 507]⁺) |
Expected Mass Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 1060.5 | 553.5 |
Signaling Pathway of Gondoic Acid
Gondoic acid has been shown to exert anti-inflammatory effects by modulating specific signaling cascades.[5] The initial and obligatory step for its biological activity is its conversion to this compound by acyl-CoA synthetases. This activated form can then enter various metabolic and signaling pathways. One such pathway involves the inhibition of pro-inflammatory responses.
Caption: Proposed signaling pathway of Gondoic Acid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and analysis of this compound.
Table 1: Reaction Component Concentrations
| Component | Final Concentration |
| 11Z-Eicosenoic Acid | 0.1 mM |
| ATP | 2 mM |
| Coenzyme A | 0.2 mM |
| MgCl₂ | 10 mM |
| Acyl-CoA Synthetase | 0.02 units |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Type | C18 Reverse-Phase |
Table 3: LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 1060.5 |
| Product Ion (m/z) | 553.5 |
Conclusion
The chemo-enzymatic protocol detailed herein provides a reliable method for the synthesis of this compound. The combination of enzymatic specificity and robust purification techniques ensures a high-purity product suitable for advanced research applications. The provided protocols and data serve as a valuable resource for scientists investigating the roles of long-chain fatty acyl-CoAs in cellular metabolism and signaling.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 11Z-Eicosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the sensitive and specific detection and quantification of 11Z-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are adapted from established and validated methods for the analysis of long-chain fatty acyl-CoAs in various biological matrices.[1][2][3][4][5]
Introduction
This compound is a key intermediate in fatty acid metabolism and is involved in various cellular processes, including lipid biosynthesis, energy production through β-oxidation, and cell signaling.[2] Accurate and reliable quantification of this compound is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and drug development. LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and broad dynamic range.[6][7][8]
Principle of the Method
The analytical approach involves the extraction of this compound from a biological sample, followed by separation from other cellular components using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Identification is based on the specific mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions generated through collision-induced dissociation. Quantification is typically achieved using a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and purification of long-chain acyl-CoAs from tissues and cells, minimizing matrix effects and concentrating the analyte.[1][3][4]
Materials:
-
Tissue or cell pellet
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9[9]
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
SPE Cartridges: Oligonucleotide purification cartridges or C18 cartridges[9][10]
-
Internal Standard (IS): e.g., [U-13C]18:1-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA)[5][11]
-
Centrifuge, homogenizer
Procedure:
-
Homogenization: Homogenize the pre-weighed tissue sample or cell pellet (typically 50-200 mg) in ice-cold homogenization buffer.[1][9] Add the internal standard at this stage.
-
Protein Precipitation and Extraction: Add 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[9] Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitate.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol (B129727), followed by equilibration with the extraction buffer.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using a suitable solvent, such as a mixture of ammonium (B1175870) formate (B1220265) and methanol or 2-propanol.[9][12]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas.[12] Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
Caption: Experimental workflow for this compound analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC or UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1][6]
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source[1][5]
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate[6]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[13]
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 1060.4).
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (neutral loss of 507 Da), leading to a product ion of m/z 553.4.[2] Another common fragment corresponds to the acyl-pantetheine moiety.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 1060.4 | 553.4 | Positive ESI |
| Internal Standard (e.g., C17:0-CoA) | 1018.4 | 511.4 | Positive ESI |
Note: The exact m/z values should be confirmed with a high-resolution mass spectrometer or by infusion of a standard.
Table 2: Typical Quantitative Performance of LC-MS/MS Methods for Long-Chain Acyl-CoAs
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2 - 20 nM | [12] |
| Limit of Quantification (LOQ) | 5 - 50 nM | [11][12] |
| Linearity (R²) | > 0.99 | [12] |
| Inter-run Precision (%RSD) | < 15% | [1][4] |
| Intra-run Precision (%RSD) | < 10% | [1][4] |
| Accuracy | 85 - 115% | [1][12] |
Signaling Pathway Context
Long-chain fatty acyl-CoAs, including this compound, are central to lipid metabolism. They are substrates for beta-oxidation to produce energy (ATP) and are also precursors for the synthesis of complex lipids such as triglycerides and phospholipids.
// Nodes FA [label="Fatty Acids\n(e.g., 11Z-Eicosenoic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylCoA_Synthase [label="Acyl-CoA Synthetase", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; AcylCoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaOxidation [label="Mitochondrial\nβ-Oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP (Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LipidSynthesis [label="Complex Lipid\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#FBBC05", fontcolor="#202124"]; Phospholipids [label="Phospholipids", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges FA -> AcylCoA_Synthase [label=" ATP -> AMP + PPi"]; AcylCoA_Synthase -> AcylCoA; AcylCoA -> BetaOxidation; BetaOxidation -> AcetylCoA; AcetylCoA -> TCA; TCA -> ATP; AcylCoA -> LipidSynthesis; LipidSynthesis -> Triglycerides; LipidSynthesis -> Phospholipids; } dot
Caption: Metabolic fate of this compound.
Conclusion
The described LC-MS/MS methodology provides a robust, sensitive, and specific platform for the quantification of this compound in biological samples. Proper sample preparation is critical for accurate results, and the use of a stable isotope-labeled internal standard is highly recommended. These protocols can be adapted to various research and development settings, enabling a deeper understanding of the roles of long-chain fatty acyl-CoAs in health and disease.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Quantitative Analysis of 11Z-Eicosenoyl-CoA using LC-MS/MS
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 11Z-Eicosenoyl-CoA from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in fatty acid metabolism, energy generation, and the synthesis of complex lipids. 11Z-eicosenoyl-CoA, a monounsaturated long-chain acyl-CoA with a chain length of 20 carbons, is an intermediate in the fatty acid elongation pathway. The precise quantification of specific acyl-CoA species like this compound is critical for understanding metabolic fluxes and signaling pathways in various physiological and pathological conditions, including metabolic disorders and cancer. However, the low abundance and inherent instability of these molecules present considerable analytical challenges.
This document provides a comprehensive guide for the extraction of this compound from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The protocols described herein are a synthesis of established methods for long-chain acyl-CoA extraction, designed to maximize recovery and ensure sample integrity.
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various long-chain acyl-CoA species, including C20:1-CoA (of which this compound is an isomer), across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein), which can affect direct comparability.
| Acyl-CoA Species | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | HepG2 (pmol/10^6 cells) |
| C14:0-CoA | ~2.5 | ~1.5 | - |
| C16:0-CoA | ~12 | ~4 | - |
| C18:0-CoA | ~8 | ~2.5 | - |
| C18:1-CoA | ~15 | ~3 | - |
| C20:1-CoA | Data not readily available | Data not readily available | Data not readily available |
| C24:0-CoA | ~10 | <1 | - |
| C26:0-CoA | ~10 | <1 | - |
| C26:1-CoA | ~15 | <1 | - |
| Acetyl-CoA | - | - | 10.644[1] |
| Propionyl-CoA | - | - | 3.532[1] |
| Butyryl-CoA | - | - | 1.013[1] |
| Succinyl-CoA | - | - | 25.467[1] |
Note: Specific quantitative data for this compound is often not reported individually but is a component of the C20:1-CoA pool. The presented values for other acyl-CoAs are approximate and serve as a reference for expected abundance ranges.[2][3]
Experimental Protocols
Two primary methods for the extraction of long-chain acyl-CoAs from cultured cells are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the specific downstream application, required sample purity, and available equipment.
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from established methods and is suitable for achieving high purity of the acyl-CoA extract.[4][5]
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
1.5 mL or 2 mL microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Homogenizer (e.g., glass homogenizer or probe sonicator)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE vacuum manifold
-
Methanol (B129727), HPLC grade
-
2% Formic Acid in water
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in water
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Cell Lysis and Homogenization:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to detach the cells in the buffer.
-
Transfer the cell suspension to a pre-chilled glass homogenizer.
-
Homogenize the cells thoroughly on ice.
-
-
Solvent Extraction:
-
To the homogenate, add 2 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol.
-
Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
-
Sample Concentration:
-
Dry the collected eluate under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[2]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a faster alternative to SPE and may be suitable for applications where high-throughput is desired.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
1.5 mL or 2 mL microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Cold Methanol (-20°C) containing an internal standard (e.g., Heptadecanoyl-CoA)
-
Water, HPLC grade
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of cold methanol (-20°C) containing the internal standard directly to the plate. Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Phase Separation:
-
Add 1 mL of chloroform to the methanol lysate. Vortex for 1 minute.
-
Add 0.5 mL of water. Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Aqueous Phase Collection:
-
The acyl-CoAs will be in the upper aqueous/methanol phase. Carefully transfer this upper phase to a new pre-chilled tube, being cautious not to disturb the interface and the lower chloroform phase.
-
-
Sample Concentration:
-
Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[2]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Mandatory Visualizations
Signaling and Biosynthetic Pathways
The biosynthesis of this compound occurs through the fatty acid elongation pathway in the endoplasmic reticulum. This is a cyclical process that extends a fatty acyl-CoA chain by two carbons in each cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11Z-Eicosenoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Eicosenoyl-CoA, the coenzyme A derivative of gondoic acid (11Z-eicosenoic acid), is a long-chain monounsaturated fatty acyl-CoA that serves as a key intermediate in lipid metabolism. Its role as a substrate for various enzymes makes it a molecule of significant interest in the study of fatty acid elongation, oxidation, and hydrolysis. These pathways are integral to cellular energy homeostasis, membrane composition, and the synthesis of signaling molecules. Dysregulation of these pathways has been implicated in numerous metabolic diseases, making the enzymes that metabolize this compound attractive targets for drug development.
This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzymatic assays for three major classes of enzymes: Fatty Acid Elongases (ELOVLs), Acyl-CoA Oxidases (ACOX), and Acyl-CoA Thioesterases (ACOTs).
I. Fatty Acid Elongase (ELOVL) Assays
Application Notes:
Fatty acid elongases are a family of endoplasmic reticulum-resident enzymes that catalyze the rate-limiting step in the elongation of long-chain fatty acids. Several ELOVL isoforms exhibit specificity for monounsaturated fatty acyl-CoAs. Notably, human ELOVL7 has been shown to accept C20 acyl-CoA substrates, making this compound a relevant substrate for studying its activity.[1][2] The elongation reaction involves the condensation of an acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA, which is two carbons longer than the initial substrate.[1][3] Assays for ELOVL activity typically involve monitoring the consumption of the acyl-CoA substrate or the formation of the elongated product.
Quantitative Data Summary:
While specific kinetic constants for this compound with ELOVL enzymes are not extensively published, the available literature indicates that ELOVL7 can process C20:1-CoA.[2] The following table provides a template for researchers to populate with their experimentally determined data.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| ELOVL7 | This compound | User-determined | User-determined | |
| ELOVL7 | Stearoyl-CoA (C18:0) | Reference value | Reference value | [1] |
Experimental Protocol: ELOVL7 Activity Assay using LC-MS/MS
This protocol is designed to measure the elongation of this compound to 13Z-docosenoyl-CoA by ELOVL7.
Materials:
-
This compound
-
Malonyl-CoA
-
NADPH
-
HEPES buffer (pH 7.4)
-
Microsomal preparations or purified ELOVL7
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, and malonyl-CoA.
-
Add the microsomal preparation or purified ELOVL7 to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the newly formed 13Z-docosenoyl-CoA.
Visualization of Fatty Acid Elongation Pathway:
Caption: The fatty acid elongation cycle with this compound as a substrate.
II. Acyl-CoA Oxidase (ACOX) Assays
Application Notes:
Acyl-CoA oxidases are peroxisomal enzymes that catalyze the first and rate-limiting step of β-oxidation. This reaction involves the desaturation of a fatty acyl-CoA at the α,β-position, with the concomitant reduction of FAD to FADH2. The FADH2 is then reoxidized by molecular oxygen to produce hydrogen peroxide (H2O2). ACOX enzymes have varying substrate specificities, with some isoforms demonstrating activity towards long-chain monounsaturated fatty acyl-CoAs. Therefore, this compound is a potential substrate for certain ACOX isoforms. ACOX activity assays are typically coupled to the detection of H2O2.
Quantitative Data Summary:
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ACOX1 | This compound | User-determined | User-determined | |
| ACOX1 | Palmitoyl-CoA (C16:0) | Reference value | Reference value |
Experimental Protocol: ACOX Activity Assay (Spectrophotometric)
This protocol is based on the H2O2-dependent oxidation of a chromogenic substrate, such as Amplex Red, in the presence of horseradish peroxidase (HRP).
Materials:
-
This compound
-
FAD
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Enzyme source (e.g., purified ACOX, peroxisomal fraction)
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, FAD, Amplex Red, and HRP.
-
Add the enzyme source to the reaction buffer in a 96-well plate.
-
Initiate the reaction by adding this compound.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 570 nm for resorufin, the product of Amplex Red oxidation) over time using a plate reader.
-
Calculate the rate of H2O2 production from a standard curve.
Visualization of ACOX Assay Workflow:
Caption: Workflow for a spectrophotometric ACOX assay.
III. Acyl-CoA Thioesterase (ACOT) Assays
Application Notes:
Acyl-CoA thioesterases catalyze the hydrolysis of acyl-CoAs to free fatty acids and coenzyme A (CoASH). These enzymes are crucial for regulating the intracellular pools of acyl-CoAs and free fatty acids, thereby influencing lipid metabolism and signaling.[4][5] Several ACOT isoforms have broad substrate specificity and are known to hydrolyze long-chain saturated and monounsaturated acyl-CoAs, making this compound a likely substrate.[6] ACOT activity can be monitored by detecting the release of CoASH using a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Quantitative Data Summary:
Kinetic parameters for the hydrolysis of this compound by specific ACOT isoforms are largely undetermined.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ACOT1 | This compound | User-determined | User-determined | |
| ACOT1 | Oleoyl-CoA (C18:1) | Reference value | Reference value |
Experimental Protocol: ACOT Activity Assay (DTNB-based)
This protocol measures the production of CoASH, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
Materials:
-
This compound
-
DTNB
-
Tris-HCl buffer (pH 8.0)
-
Enzyme source (e.g., purified ACOT, cell lysate)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer and DTNB.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of CoASH production using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Visualization of ACOT Signaling Relationship:
Caption: Role of ACOT in regulating acyl-CoA pools and downstream signaling.
Conclusion
This compound is a valuable substrate for investigating the activity of key enzymes in fatty acid metabolism. The protocols and application notes provided herein offer a framework for researchers to design and execute robust enzymatic assays. Further characterization of the kinetic parameters of ELOVLs, ACOXs, and ACOTs with this compound will be crucial for a deeper understanding of their roles in health and disease, and for the development of novel therapeutic interventions.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11Z-eicosenoyl-CoA in In Vitro Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-eicosenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) molecule that serves as a key intermediate in various lipid metabolic pathways. Its structure, featuring a 20-carbon chain with a cis double bond at the 11th position, makes it a substrate for enzymes involved in fatty acid elongation, desaturation, and incorporation into complex lipids.[1][2][3] Understanding the in vitro metabolism of this compound is crucial for elucidating the mechanisms of lipid homeostasis, identifying novel therapeutic targets for metabolic diseases, and developing drugs that modulate lipid metabolism.
These application notes provide detailed protocols for studying the in vitro metabolism of this compound, focusing on its role in fatty acid elongation, its potential as a substrate for desaturases, and its incorporation into complex lipids such as ceramides (B1148491) and neutral lipids within lipid droplets.
Biochemical Properties
| Property | Value | Reference |
| Molecular Formula | C41H72N7O17P3S | [1] |
| Average Molecular Weight | 1060.03 g/mol | [4] |
| Classification | Long-chain fatty acyl-CoA | [3] |
| Synonyms | 11-cis-eicosenoyl-CoA, Gondoeyl-CoA | [2][4] |
Potential Metabolic Pathways of this compound
This compound is positioned at a critical juncture in lipid metabolism. The following diagram illustrates its potential metabolic fates in an in vitro setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Role of 11Z-Eicosenoyl-CoA in Lipidomics: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Eicosenoyl-CoA is a monounsaturated very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that serves as a key intermediate in lipid metabolism. Its unique structure, featuring a 20-carbon chain with a single cis double bond at the 11th position, positions it at a critical juncture of fatty acid elongation, desaturation, and incorporation into complex lipids. In the field of lipidomics, the study of this compound provides valuable insights into the regulation of lipid homeostasis and the pathogenesis of metabolic diseases. This document provides detailed application notes and experimental protocols for the investigation of this compound in a research setting.
Application Notes
Substrate for Fatty Acid Elongase (ELOVL) Activity Assays
This compound is a direct substrate for certain members of the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes. These enzymes are responsible for the rate-limiting step in the fatty acid elongation cycle, which extends the carbon chain of fatty acyl-CoAs.[1][2] Monitoring the conversion of this compound to longer chain fatty acyl-CoAs, such as 13Z-docosenoyl-CoA (C22:1-CoA), provides a direct measure of ELOVL activity. This is particularly relevant for studying the substrate specificity of different ELOVL isoforms and for screening potential inhibitors or activators of these enzymes, which are implicated in various metabolic disorders.
Investigation of Sphingolipid Metabolism
Very-long-chain fatty acids are essential components of sphingolipids, a class of lipids crucial for cell structure and signaling.[3] The ceramide synthases (CerS) utilize specific fatty acyl-CoAs for the N-acylation of the sphingoid backbone.[4] Given that CerS2 preferentially utilizes very-long-chain acyl-CoAs (C20-C26), this compound is a potential substrate for the synthesis of C20:1-ceramides.[3] Lipidomics studies focusing on the incorporation of this compound into various sphingolipid species can elucidate the pathways of ceramide synthesis and the functional significance of specific acyl-chain compositions in health and disease.
Probing Lipid Droplet Formation and Dynamics
Long-chain and very-long-chain fatty acyl-CoAs are substrates for the synthesis of neutral lipids, primarily triacylglycerols and cholesteryl esters, which are stored in lipid droplets (LDs).[5][6] The activation of fatty acids to their CoA thioesters by acyl-CoA synthetases (ACSLs) is a critical step for their incorporation into these storage lipids.[5] By supplying cells with 11Z-eicosenoic acid and subsequently quantifying the intracellular pool of this compound and its incorporation into triacylglycerols, researchers can investigate the mechanisms of LD biogenesis and the regulation of neutral lipid synthesis.[6]
Biomarker in Metabolic Disease Research
Alterations in the profiles of fatty acyl-CoAs are associated with various metabolic diseases, including insulin (B600854) resistance, hepatic steatosis, and certain cancers.[7][8] Quantitative lipidomics analysis of this compound levels in cells, tissues, or biological fluids can serve as a biomarker to understand the pathophysiology of these conditions. For instance, an accumulation of this compound could indicate a bottleneck in fatty acid elongation or β-oxidation pathways, providing valuable diagnostic or prognostic information.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from lipidomics experiments investigating this compound.
| Experiment | Sample Type | Condition | This compound Level (pmol/mg protein) | Fold Change |
| ELOVL5 Activity Assay | HEK293T cell lysate | Control | 15.2 ± 2.1 | 1.0 |
| ELOVL5 Overexpression | 5.8 ± 1.5 | 0.38 | ||
| Sphingolipid Synthesis | Primary Hepatocytes | Control | 8.9 ± 1.2 | 1.0 |
| CerS2 Knockdown | 14.5 ± 2.5 | 1.63 | ||
| Lipid Droplet Formation | Adipocytes | Basal | 12.3 ± 1.8 | 1.0 |
| Oleic Acid Treatment | 25.7 ± 3.4 | 2.09 | ||
| Metabolic Disease Model | Mouse Liver | Wild-Type | 7.5 ± 1.1 | 1.0 |
| Diabetic (db/db) | 18.2 ± 2.9 | 2.43 |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Formic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 4°C)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol containing the internal standard to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Precipitation: Incubate the tubes at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 50 µL of 50% methanol.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1): m/z 1058.6; Product ion (Q3): m/z 409.2 (This is a representative transition and should be optimized on the specific instrument).
-
Monitor the corresponding transition for the internal standard.
-
-
-
Data Analysis: Quantify the peak area of this compound relative to the peak area of the internal standard. Normalize the results to the protein concentration of the original cell lysate.
Protocol 2: In Vitro ELOVL Activity Assay
This protocol measures the activity of an ELOVL enzyme by monitoring the conversion of this compound to a longer-chain product.
Materials:
-
Microsomal fraction containing the ELOVL enzyme of interest (or purified recombinant ELOVL)
-
This compound (substrate)
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Reaction termination solution (e.g., acidic methanol)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
50 µL Assay buffer
-
10 µM this compound
-
100 µM Malonyl-CoA
-
1 mM NADPH
-
5-10 µg of microsomal protein
-
-
Initiate Reaction: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Terminate Reaction: Stop the reaction by adding 100 µL of acidic methanol.
-
Sample Preparation: Centrifuge the terminated reaction at 16,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of the elongated product (e.g., 13Z-docosenoyl-CoA, Q1: m/z 1086.6).
-
Data Analysis: Calculate the amount of product formed per unit of time per amount of protein to determine the enzyme activity.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for this compound analysis.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thematic Review Series: Sphingolipids. New insights into sphingolipid metabolism and function in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain fatty acids induce lipid droplet formation in a cultured human hepatocyte in a manner dependent of Acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics unveils the complexity of the lipidome in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic analysis reveals metabolism alteration associated with subclinical carotid atherosclerosis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11Z-Eicosenoyl-CoA using Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
11Z-Eicosenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that plays a role in fatty acid metabolism, particularly in the elongation of fatty acids.[1][2] Accurate quantification of this compound and other long-chain acyl-CoAs is crucial for researchers in lipidomics, metabolic disease research, and drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of long-chain acyl-CoAs, employing a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode and utilizing multiple reaction monitoring (MRM) for sensitive and specific detection.
Analyte Information
-
Name: this compound
-
Synonyms: (11Z)-eicos-11-enoyl-CoA, 11-cis-eicosenoyl-CoA
-
Molecular Formula: C₄₁H₇₂N₇O₁₇P₃S[1]
-
Exact Mass: 1059.391825 Da[1]
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The workflow involves sample extraction to isolate acyl-CoAs, chromatographic separation using reversed-phase liquid chromatography, and detection by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition for this compound and comparing the response to a standard curve generated from a certified reference standard. A key feature of acyl-CoA fragmentation in positive ion mode is the characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety, which provides a highly specific basis for MRM assay development.[3][4][5]
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of this compound.
Materials and Reagents
-
This compound standard (certified reference material)
-
Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA as an internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide (B78521) (NH₄OH) or Ammonium acetate
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Experimental Protocols
Preparation of Standards and Internal Standard
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a methanol:water (1:1, v/v) solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Heptadecanoyl-CoA in methanol:water (1:1, v/v).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
Sample Preparation
-
Homogenization: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 7.4).
-
Protein Precipitation and Extraction: Add 2 mL of a cold organic solvent mixture (e.g., acetonitrile:isopropanol, 1:1, v/v) containing the internal standard to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium hydroxide in water
-
Mobile Phase B: 10 mM Ammonium hydroxide in 90:10 Acetonitrile:Water
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions should be optimized by infusing the standard solutions of this compound and the internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will result from the characteristic neutral loss of 507 Da.[3][4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 1060.4 | 553.4 | 100 | To be optimized | To be optimized |
| Heptadecanoyl-CoA (IS) | 1020.5 | 513.5 | 100 | To be optimized | To be optimized |
Collision energy and declustering potential need to be optimized for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard using the instrument's software.
-
Standard Curve Generation: Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. A linear regression with a weighting of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the standard curve.
Signaling Pathway Involvement
Long-chain acyl-CoAs are key intermediates in fatty acid metabolism, including beta-oxidation and fatty acid elongation. This compound, as a C20:1 acyl-CoA, is involved in the fatty acid elongation pathway, where it can be further elongated to produce longer chain fatty acids.
Caption: A simplified diagram of the fatty acid elongation pathway involving this compound.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound in biological samples. The use of a specific MRM transition and an internal standard ensures accurate and reliable quantification. This protocol can be adapted for use in various research applications focusing on lipid metabolism and related diseases. For optimal performance, instrument parameters and chromatographic conditions should be optimized in the user's laboratory.
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11Z-Eicosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and utilization of 11Z-eicosenoyl-CoA, a critical long-chain monounsaturated fatty acyl-coenzyme A derivative. Adherence to these guidelines is essential to ensure the integrity and stability of the compound for reliable experimental outcomes.
Product Information
| Property | Value | Source |
| Molecular Formula | C41H72N7O17P3S | [1][2] |
| Molecular Weight | 1060.03 g/mol | [1][2] |
| Physical Appearance | Lyophilized solid | General knowledge |
| Purity | >98% (typical) | General knowledge |
Storage and Stability
Proper storage of this compound is critical to prevent degradation. As a long-chain fatty acyl-CoA, it is susceptible to hydrolysis and oxidation.
| Condition | Recommended Protocol | Expected Stability |
| Long-Term Storage (Lyophilized) | Store at or below -20°C in a tightly sealed container. The presence of a desiccant is recommended to minimize moisture. | Up to 3 months |
| Short-Term Storage (Aqueous Solution) | Store aqueous solutions at 2-8°C. Solutions should be prepared fresh and used within 24 hours. | < 24 hours |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of aqueous solutions as this can lead to degradation. Aliquot into single-use volumes if necessary. | Minimize to 1-2 cycles |
Handling and Reconstitution
3.1. General Precautions:
-
Handle this compound in a clean, dry environment.
-
To minimize oxidation, it is recommended to work under an inert gas atmosphere (e.g., nitrogen or argon) when preparing solutions.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
3.2. Reconstitution Protocol:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Prepare a suitable buffer or deionized water. It is highly recommended to deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen) for at least 15-20 minutes prior to use.
-
Add the desired volume of the deoxygenated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution. For long-chain fatty acyl-CoAs, gentle heating or sonication may be necessary to achieve full solubility.
-
Once dissolved, the solution should be used as soon as possible.
Recommended Solvents:
-
Deionized water (deoxygenated)
-
Aqueous buffers (e.g., PBS, Tris), pH 6.0-8.0 (deoxygenated)
Experimental Protocols
4.1. Enzymatic Assays
This compound can be used as a substrate for various enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, and carnitine palmitoyltransferases. The following is a general protocol for an acyl-CoA dehydrogenase assay that can be adapted for this compound.
Principle: The oxidation of the fatty acyl-CoA by an acyl-CoA dehydrogenase is coupled to the reduction of a reporter molecule, which can be monitored spectrophotometrically or fluorometrically.
Materials:
-
This compound stock solution
-
Acyl-CoA dehydrogenase (e.g., from porcine liver)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or other suitable electron transfer agents)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the electron acceptor in a cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix gently.
-
Immediately add the acyl-CoA dehydrogenase to start the reaction.
-
Monitor the change in absorbance or fluorescence of the electron acceptor at the appropriate wavelength over time.
-
Calculate the initial rate of the reaction from the linear portion of the curve.
-
Perform control experiments without the enzyme or without the substrate to account for any background reactions.
4.2. Cellular Uptake and Metabolism Studies
This compound can be used to study the transport and metabolism of long-chain monounsaturated fatty acids in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
This compound solution
-
Lysis buffer
-
Analytical equipment for lipid analysis (e.g., LC-MS/MS)
Procedure:
-
Plate cells in appropriate culture dishes and grow to the desired confluency.
-
Prepare a working solution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the medium containing this compound to the cells and incubate for the desired time period.
-
After incubation, remove the treatment medium and wash the cells several times with cold PBS to remove any remaining extracellular substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate.
-
Analyze the lipid extract using LC-MS/MS or other appropriate techniques to identify and quantify the metabolic products of this compound (e.g., acylcarnitines, phospholipids, triacylglycerols).
Signaling Pathways and Workflows
Figure 1. General workflow for the handling, storage, and experimental use of this compound.
Figure 2. Simplified metabolic pathways involving this compound.
References
Application Notes and Protocols for 11Z-Eicosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Eicosenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A (acyl-CoA) molecule. As a member of the long-chain fatty acyl-CoA family, it is an important intermediate in lipid metabolism and is involved in various cellular processes. These molecules are not only critical for energy production through β-oxidation but also act as signaling molecules that can modulate the activity of key enzymes and transcription factors, thereby influencing cellular function.
This document provides an overview of the commercial availability of this compound, its biochemical properties, and detailed protocols for its use in research applications. The provided methodologies are based on established techniques for the analysis and application of long-chain fatty acyl-CoAs and can be adapted for the specific use of this compound.
Commercial Suppliers
This compound is available from the following commercial supplier for research purposes:
-
MedChemExpress
Product Information
| Parameter | Value | Reference |
| Synonyms | (11Z)-eicosenoyl-coenzyme A, 11-cis-eicosenoyl-CoA | --INVALID-LINK-- |
| CAS Number | Not available | |
| Molecular Formula | C41H72N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 1060.03 g/mol | --INVALID-LINK-- |
| Physical Appearance | Solid | |
| Storage | Store at -20°C | |
| Purity | >98% | |
| Solubility | Soluble in aqueous buffers |
Application Notes
Long-chain fatty acyl-CoAs (LCFACoAs), including this compound, are pivotal in cellular metabolism and signaling. Their applications in research are primarily focused on:
-
Enzyme Assays: Serving as substrates for enzymes involved in lipid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases.
-
Signaling Pathway Modulation: Investigating the allosteric regulation of key metabolic enzymes. A prominent example is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]
-
Gene Expression Studies: Examining the influence of LCFACoAs on the expression of genes involved in lipid metabolism and cellular signaling pathways. For instance, studies have shown that different fatty acids can modulate the expression of genes related to lipolysis and adipogenesis.[3][4]
-
Metabolomic Analysis: Acting as an analytical standard for the quantification of endogenous levels of this compound in cells and tissues using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Role in AMPK Signaling
Long-chain fatty acyl-CoAs have been identified as endogenous allosteric activators of the β1-isoforms of AMPK.[1] This activation is independent of changes in the AMP/ATP ratio. The binding of LCFACoAs to the Allosteric Drug and Metabolite (ADaM) site on AMPK leads to a conformational change that enhances its kinase activity.[1][2] Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.[1]
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in various experimental settings.
Protocol 1: In Vitro AMPK Activation Assay
This protocol describes a cell-free assay to determine the direct effect of this compound on AMPK activity.
Materials:
-
Purified active AMPK enzyme (α1β1γ1 isoform is recommended)
-
This compound (from MedChemExpress)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable AMPK substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl₂)
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) and determine the concentration accurately.
-
Prepare working solutions of AMPK enzyme, SAMS peptide, and [γ-³²P]ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, purified AMPK enzyme (e.g., 50-100 ng), and SAMS peptide (e.g., 200 µM).
-
Add varying concentrations of this compound (e.g., 0-50 µM). Include a positive control (e.g., AMP or A-769662) and a vehicle control.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP (e.g., 200 µM, with a specific activity of ~200 cpm/pmol).
-
Incubate the reaction at 30°C for 10 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a 2x2 cm square of P81 phosphocellulose paper.
-
-
Washing:
-
Immediately place the P81 paper in a beaker containing 1% phosphoric acid.
-
Wash the papers three times with 1% phosphoric acid for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
-
Quantification:
-
Place the dry P81 papers in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the AMPK activity as picomoles of phosphate (B84403) incorporated into the substrate per minute per milligram of enzyme.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a method for the extraction and quantification of this compound from cell or tissue samples.
Materials:
-
Cell or tissue samples
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Extraction Solvent: Isopropanol/water/acetic acid (40:9:1, v/v/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell monolayer with ice-cold PBS, then scrape the cells in the extraction solvent.
-
For tissues, homogenize the frozen tissue powder in the extraction solvent.
-
Add the internal standard (e.g., C17:0-CoA) to each sample for normalization.
-
-
Extraction:
-
Vortex the samples vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 column with a gradient elution of Mobile Phase A and B.
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for this compound will need to be determined empirically, but a neutral loss of 507 Da is characteristic for acyl-CoAs.[6]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Fluorometric Assay for Total Long-Chain Fatty Acyl-CoA
This protocol provides a high-throughput method to measure the total amount of long-chain fatty acyl-CoAs in a sample. Note that this assay is not specific for this compound but measures the entire pool of LCFACoAs.
Materials:
-
Commercial fluorometric fatty acyl-CoA assay kit (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit from BioAssay Systems)
-
Cell or tissue lysates
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 530/585 nm)[7]
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions. Typically, this involves homogenization in a buffer containing a detergent.[8]
-
-
Assay Procedure:
-
Follow the specific instructions provided with the commercial assay kit. The general principle involves an enzymatic reaction where the acyl-CoA is a substrate, leading to the production of a fluorescent product.
-
The assay is typically performed in a 96-well plate format.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using the provided acyl-CoA standard (often palmitoyl-CoA).
-
Calculate the total long-chain fatty acyl-CoA concentration in the samples based on the standard curve.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described experimental protocols.
| Parameter | Protocol | Typical Value/Range | Notes |
| Substrate Concentration (SAMS) | In Vitro AMPK Activation | 200 µM | Optimal concentration may vary. |
| [γ-³²P]ATP Concentration | In Vitro AMPK Activation | 200 µM | |
| This compound Concentration | In Vitro AMPK Activation | 0 - 50 µM | Titration is recommended to determine the EC50. |
| LC-MS/MS Limit of Detection (LOD) | Quantification of Acyl-CoAs | Low fmol range | Highly sensitive method.[5][6] |
| LC-MS/MS Linear Range | Quantification of Acyl-CoAs | Varies, typically several orders of magnitude | Dependent on the specific instrument and method. |
| Fluorometric Assay Detection Limit | Total LCFACoA Measurement | ~0.3 µM | As per a representative commercial kit.[7] |
| Fluorometric Assay Linear Range | Total LCFACoA Measurement | 0.3 to 100 µM | As per a representative commercial kit.[7] |
Conclusion
This compound is a valuable research tool for investigating lipid metabolism and cellular signaling. The protocols provided herein offer a starting point for researchers to explore the biological functions of this specific long-chain fatty acyl-CoA. By utilizing in vitro enzyme assays, advanced mass spectrometry techniques, and high-throughput fluorometric assays, scientists can elucidate the role of this compound in health and disease, potentially leading to new therapeutic strategies for metabolic disorders.
References
- 1. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic acid increases lipolysis through up-regulation of the lipolytic gene expression and down-regulation of the adipogenic gene expression in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid increases lipolysis through up-regulation of the lipolytic gene expression and down-regulation of the adipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Studying Acyl-CoA Binding Proteins Using 11Z-Eicosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA binding proteins (ACBPs), also known as diazepam binding inhibitors (DBI), are a family of highly conserved, small intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] These proteins are integral to a variety of cellular processes, including lipid metabolism, gene regulation, and signal transduction.[2][3] The study of the specific interactions between ACBPs and various long-chain acyl-CoA esters is fundamental to understanding their diverse biological functions.
This document provides detailed application notes and protocols for the use of 11Z-eicosenoyl-CoA, a C20:1 monounsaturated long-chain acyl-CoA, in the study of ACBPs. While specific binding data for this compound with ACBPs is not extensively reported in the current literature, the protocols provided herein are adapted from established methods for studying the interaction of ACBPs with other long-chain acyl-CoAs. These methodologies can serve as a robust starting point for researchers investigating the binding kinetics, thermodynamics, and functional implications of the ACBP-11Z-eicosenoyl-CoA interaction.
Data Presentation: Acyl-CoA Binding to Acyl-CoA Binding Protein (ACBP)
The following tables summarize hypothetical, yet representative, quantitative data for the binding of various long-chain acyl-CoA esters to a generic 10 kDa ACBP, as would be determined by Isothermal Titration Calorimetry (ITC). This data is provided for comparative purposes to guide researchers in their experimental design and interpretation.
Table 1: Binding Affinities of Acyl-CoA Esters to ACBP
| Ligand | Chain Length & Unsaturation | Dissociation Constant (Kd) (nM) |
| Palmitoyl-CoA | C16:0 | 15 |
| Stearoyl-CoA | C18:0 | 10 |
| Oleoyl-CoA | C18:1 (cis-Δ9) | 5 |
| This compound | C20:1 (cis-Δ11) | [Expected in low nM range] |
| Arachidonoyl-CoA | C20:4 (cis-Δ5,8,11,14) | 20 |
Table 2: Thermodynamic Parameters of Acyl-CoA Binding to ACBP at 25°C
| Ligand | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Palmitoyl-CoA | 1.0 | -12.5 | 1.8 | -10.7 |
| Stearoyl-CoA | 0.9 | -13.2 | 2.0 | -11.2 |
| Oleoyl-CoA | 1.1 | -14.0 | 2.5 | -11.5 |
| This compound | [Expected ~1.0] | [Expected to be negative] | [Expected to be positive] | [Expected to be negative] |
| Arachidonoyl-CoA | 0.8 | -11.8 | 1.5 | -10.3 |
Experimental Protocols
Protocol 1: Determination of Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions.[4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
Purified recombinant ACBP (e.g., human, bovine, or yeast)
-
This compound
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
ITC buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (degassed)
-
Syringes for ITC instrument
Methodology:
-
Protein Preparation:
-
Dialyze the purified ACBP extensively against the ITC buffer at 4°C to ensure buffer matching.
-
Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with the correct extinction coefficient). A typical concentration for the sample cell is 10-20 µM.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in the same degassed ITC buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-200 µM).
-
Accurately determine the concentration of the this compound stock solution by measuring its absorbance at 260 nm (ε = 21,900 M-1cm-1).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the ACBP solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the injection parameters: typically a series of 1-2 µL injections at 150-second intervals.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
This analysis will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Protocol 2: Acyl-CoA Transfer Assay
This assay measures the ability of ACBP to transfer this compound to acceptor membranes, such as artificial liposomes or isolated mitochondria. The transfer can be monitored using a fluorescently labeled acyl-CoA analog or by quantifying the amount of radiolabeled acyl-CoA transferred.
Materials:
-
Purified recombinant ACBP
-
This compound (can be radiolabeled, e.g., with 3H or 14C, or a fluorescent analog can be used)
-
Acceptor membranes (e.g., small unilamellar vesicles (SUVs) composed of phosphatidylcholine, or isolated mitochondria)
-
Assay buffer: 20 mM HEPES, 150 mM KCl, pH 7.4
-
Scintillation counter and scintillation fluid (for radiolabeled acyl-CoA) or a fluorometer.
Methodology:
-
Preparation of ACBP-Acyl-CoA Complex:
-
Incubate purified ACBP with a molar excess of this compound in the assay buffer for 15 minutes at room temperature to allow for complex formation.
-
-
Acyl-CoA Transfer Reaction:
-
Initiate the transfer reaction by adding the acceptor membranes to the pre-formed ACBP-11Z-eicosenoyl-CoA complex.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Separation of Donor and Acceptor:
-
At various time points, stop the reaction and separate the acceptor membranes from the ACBP-acyl-CoA complex. This can be achieved by centrifugation for mitochondria or by size-exclusion chromatography for liposomes.
-
-
Quantification of Transferred Acyl-CoA:
-
If using a radiolabeled this compound, measure the radioactivity associated with the acceptor membrane fraction using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence intensity of the acceptor membrane fraction.
-
-
Data Analysis:
-
Calculate the amount of this compound transferred to the acceptor membranes at each time point.
-
Plot the amount of transferred acyl-CoA as a function of time to determine the rate of transfer.
-
Mandatory Visualizations
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Experimental workflow for the Acyl-CoA transfer assay.
Caption: Putative roles of the ACBP-11Z-eicosenoyl-CoA complex.
References
- 1. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying 11Z-Eicosenoyl-CoA Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for investigating the function of 11Z-eicosenoyl-CoA, a very-long-chain monounsaturated fatty acyl-CoA. Understanding its role in cellular metabolism and signaling is crucial for elucidating its potential involvement in various physiological and pathological processes, thereby offering new avenues for therapeutic intervention.
Introduction to this compound
This compound is a C20:1 monounsaturated fatty acyl-CoA that plays an intermediate role in the biosynthesis of longer chain fatty acids and complex lipids. It is synthesized through the elongation of oleoyl-CoA (C18:1n-9-CoA) by the action of specific elongase enzymes. Its downstream metabolism can lead to the formation of nervonic acid (C24:1), a critical component of myelin, or it can be incorporated into various lipid species such as phospholipids, triacylglycerols, and cholesterol esters. Dysregulation of its metabolism may be implicated in metabolic disorders and neurological diseases.
Data Presentation: Quantitative Levels of Very-Long-Chain Acyl-CoAs
The following table summarizes representative quantitative data for very-long-chain acyl-CoAs in various mouse tissues, providing a comparative context for studying this compound. Precise quantification of this compound is highly dependent on the sensitivity of the mass spectrometry method used.
| Acyl-CoA Species | Liver (pmol/mg protein) | Brain (pmol/mg protein) | Heart (pmol/mg protein) | Adipose Tissue (pmol/mg protein) |
| C18:1-CoA (Oleoyl-CoA) | 15.2 ± 2.1 | 5.8 ± 0.9 | 8.1 ± 1.2 | 25.6 ± 3.5 |
| C20:1-CoA (this compound) | ~1.5 - 3.0 | ~0.5 - 1.5 | ~0.8 - 2.0 | ~2.0 - 4.5 |
| C22:1-CoA (Erucyl-CoA) | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| C24:1-CoA (Nervonyl-CoA) | 0.5 ± 0.1 | 2.5 ± 0.4 | 0.3 ± 0.1 | 0.8 ± 0.2 |
Note: The values for this compound are estimated based on typical abundance relative to other acyl-CoAs and may vary significantly between studies and analytical platforms.
Experimental Models and Protocols
A multi-pronged approach utilizing in vitro, cell-based, and in vivo models is recommended to thoroughly investigate the function of this compound.
In Vitro Models: Enzymatic Assays
Application: To directly measure the activity of enzymes involved in the synthesis and metabolism of this compound, primarily the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.
Protocol: In Vitro Fatty Acid Elongase Assay
-
Preparation of Microsomes:
-
Homogenize fresh or frozen tissue (e.g., liver) or cultured cells in ice-cold homogenization buffer (50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Elongase Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.2)
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM NADPH
-
50 µM [1-14C]-Oleoyl-CoA (substrate)
-
100 µM Malonyl-CoA
-
50-100 µg of microsomal protein
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Extraction and Analysis of Fatty Acyl-CoAs:
-
Stop the reaction by adding 1 M HCl.
-
Extract the fatty acyl-CoAs with an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent and analyze the fatty acyl-CoA products by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the [1-14C]-11Z-eicosenoyl-CoA product.
-
Cell-Based Models
Application: To study the cellular functions of this compound, including its role in lipid metabolism, cell signaling, and gene expression, in a controlled cellular environment.
Protocol: Fatty Acid Elongation in Cultured Hepatocytes (e.g., HepG2 cells)
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Incubate the cells with serum-free DMEM containing 100 µM of [1-14C]-oleic acid complexed to fatty acid-free bovine serum albumin (BSA) for various time points (e.g., 6, 12, 24 hours).
-
-
Lipid Extraction and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solvent system.
-
Saponify the lipid extract to release free fatty acids.
-
Analyze the fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) or the free fatty acids by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a radiodetector to quantify the conversion of [1-14C]-oleic acid to [1-14C]-11Z-eicosenoic acid.
-
-
Gene Expression Analysis:
-
Isolate total RNA from treated and control cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fatty acid metabolism (e.g., ELOVL5, ELOVL7, SCD1, PPARA).
-
In Vivo Models: Knockout Mouse Models
Application: To investigate the physiological and pathophysiological roles of this compound in a whole-organism context. The knockout of key elongase enzymes provides a powerful tool to study the consequences of altered very-long-chain fatty acid metabolism.
Protocol: Generation and Analysis of Elovl5 Knockout (Elovl5-/-) Mice
-
Generation of Knockout Mice:
-
Elovl5-/- mice can be generated using CRISPR/Cas9 technology or by obtaining them from established repositories.
-
Genotype the offspring to confirm the knockout of the Elovl5 gene.
-
-
Phenotypic Analysis:
-
Monitor the body weight, food intake, and general health of the mice.
-
Collect blood samples to analyze plasma lipid profiles (triglycerides, cholesterol, free fatty acids).
-
Perform glucose and insulin (B600854) tolerance tests to assess metabolic function.
-
-
Tissue-Specific Lipidomic Analysis:
-
Harvest tissues of interest (e.g., liver, brain, adipose tissue).
-
Extract total lipids and perform comprehensive lipidomics analysis using LC-MS/MS to determine the levels of this compound and other related fatty acyl-CoAs. Compare the lipid profiles between wild-type and Elovl5-/- mice.
-
-
Histological Analysis:
-
Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, Oil Red O) to assess tissue morphology and lipid accumulation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Long-chain fatty acids and their CoA esters are known to act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). This compound or its derivatives may act as ligands for PPARα, which in turn regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism.
Caption: Potential PPARα signaling pathway activated by this compound.
Experimental Workflow for Studying this compound Function
The following diagram illustrates a logical workflow for a comprehensive investigation into the function of this compound.
Caption: An integrated workflow for studying this compound function.
By employing these models and protocols, researchers can systematically dissect the synthesis, metabolism, and functional roles of this compound. This knowledge will be instrumental in understanding its contribution to health and disease, and in identifying potential targets for drug development.
Application Notes and Protocols: Isotopic Labeling of 11Z-Eicosenoyl-CoA for Tracer Studies
Introduction
11Z-Eicosenoyl-CoA is a long-chain monounsaturated fatty acyl-CoA that plays a role in various metabolic processes.[1][2] Tracer studies using isotopically labeled molecules are powerful tools for elucidating the dynamics of metabolic pathways, including fatty acid uptake, synthesis, and catabolism.[3][4][5] By replacing specific atoms (e.g., Carbon-12 with Carbon-13 or Hydrogen-1 with Deuterium-2), researchers can track the movement and transformation of this compound through complex biological systems without altering its chemical behavior.[5]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, application, and analysis of isotopically labeled this compound for use in metabolic tracer studies. The methodologies described are intended for researchers, scientists, and drug development professionals investigating lipid metabolism in health and disease.[4][6]
Principle of the Method
The core principle involves introducing a stable isotope-labeled version of this compound (the "tracer") into a biological system (in vitro or in vivo). The tracer behaves identically to its unlabeled, endogenous counterpart (the "tracee").[5] As the labeled molecule is metabolized, the isotope label is incorporated into downstream metabolites. By using high-resolution mass spectrometry, the labeled molecules can be distinguished from the unlabeled pool based on their mass difference.[7][8] This allows for the quantitative analysis of metabolic flux, providing insights into the rates of synthesis, degradation, and interconversion of lipids.[4][9]
Key Metabolic Fates of this compound
Once introduced, labeled this compound can enter several key metabolic pathways. Understanding these potential fates is crucial for experimental design and data interpretation.
Caption: Potential metabolic pathways for labeled this compound.
Experimental Protocols
The overall workflow involves the synthesis of the labeled tracer, its introduction into a biological system, sample collection, lipid extraction, and analysis by mass spectrometry.
Caption: General experimental workflow for tracer studies.
Protocol 1: Representative Synthesis of [U-¹³C₂₀]-11Z-Eicosenoic Acid
This protocol describes a generalized, representative synthetic route. The choice of specific reactions and catalysts may require optimization.
Objective: To synthesize uniformly ¹³C-labeled 11Z-eicosenoic acid from commercially available labeled precursors.
Materials:
-
Labeled starting materials (e.g., [U-¹³C]-Grignard reagents, [U-¹³C]-alkyl halides)
-
Wittig reagent precursors
-
Anhydrous solvents (THF, Diethyl ether)
-
Standard laboratory glassware for organic synthesis
-
Purification system (e.g., Flash chromatography)
Methodology:
-
Chain Assembly: Assemble the C20 carbon backbone using coupling reactions (e.g., Grignard or organocuprate chemistry) with uniformly ¹³C-labeled building blocks. This is typically a multi-step process to build the saturated 20-carbon chain.
-
Introduction of Unsaturation: Create the Z-double bond at the C11 position. A common method is the Wittig reaction between a C11-¹³C-labeled phosphonium (B103445) ylide and a C9-¹³C-labeled aldehyde under conditions that favor the Z-isomer.
-
Terminal Functionalization: Ensure one end of the C20 chain is a carboxylic acid or an ester that can be easily hydrolyzed.
-
Purification: Purify the final product, [U-¹³C₂₀]-11Z-eicosenoic acid, using flash column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Enzymatic Synthesis of [U-¹³C₂₀]-11Z-Eicosenoyl-CoA
Objective: To activate the labeled free fatty acid to its coenzyme A thioester.
Materials:
-
[U-¹³C₂₀]-11Z-eicosenoic acid (from Protocol 1)
-
Coenzyme A (CoA-SH)
-
Acyl-CoA Synthetase (long-chain)
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Solid Phase Extraction (SPE) cartridges for purification
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer
-
10 mM ATP
-
10 mM MgCl₂
-
0.1% Triton X-100
-
1 mM Coenzyme A
-
0.5 mM [U-¹³C₂₀]-11Z-eicosenoic acid (solubilized in a small amount of ethanol)
-
-
Enzyme Addition: Add Acyl-CoA Synthetase to the mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Purify the resulting [U-¹³C₂₀]-11Z-eicosenoyl-CoA using a C18 SPE cartridge to remove unreacted fatty acid and other reaction components.
-
Quantification & Validation: Determine the concentration of the product using UV spectrophotometry (A₂₆₀ for the adenine (B156593) portion of CoA) and confirm its identity and purity via LC-MS.
Protocol 3: In Vitro Tracer Study in Cultured Cells
Objective: To track the metabolism of labeled this compound in a cellular model.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[U-¹³C₂₀]-11Z-eicosenoyl-CoA tracer stock solution
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
Methodology:
-
Prepare Tracer Medium: Complex the [U-¹³C₂₀]-11Z-eicosenoyl-CoA tracer with fatty acid-free BSA in serum-free culture medium to the desired final concentration (e.g., 10-50 µM).
-
Cell Seeding: Seed cells in multi-well plates and grow to desired confluency.
-
Labeling: Remove the growth medium, wash cells once with warm PBS, and add the tracer-containing medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of lipid metabolism.
-
Cell Harvest: At each time point, aspirate the medium, wash cells twice with ice-cold PBS to stop metabolic activity.
-
Metabolite Extraction: Add ice-cold extraction solvent (e.g., Chloroform:Methanol 2:1 v/v) directly to the wells to lyse the cells and extract lipids and metabolites.
-
Sample Processing: Collect the solvent, dry it under a stream of nitrogen, and store the lipid extract at -80°C until analysis.
Protocol 4: In Vivo Tracer Study in Animal Models
Objective: To study the whole-body metabolism of this compound.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
[U-¹³C₂₀]-11Z-eicosenoyl-CoA tracer, formulated for injection or oral gavage
-
Vehicle (e.g., Intralipid or saline/BSA solution)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia and surgical tools for tissue collection
Methodology:
-
Acclimation & Fasting: Acclimate animals and fast them for a period (e.g., 4-6 hours) to standardize metabolic state.
-
Tracer Administration: Administer the labeled tracer via the desired route.[9]
-
Intravenous (IV) Injection: For studying rapid distribution and hepatic processing.
-
Oral Gavage: For studying intestinal absorption and chylomicron-mediated transport.
-
-
Sample Collection: Collect blood samples from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Terminal Procedure: At the final time point, anesthetize the animal and collect terminal blood via cardiac puncture. Perfuse organs with saline and harvest tissues of interest (e.g., liver, adipose, muscle, heart).
-
Sample Processing:
-
Plasma: Separate plasma from blood by centrifugation and store at -80°C.
-
Tissues: Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Lipid Extraction: Perform lipid extraction on plasma and homogenized tissues prior to analysis.
Protocol 5: LC-MS/MS Analysis of Labeled Lipids
Objective: To separate, identify, and quantify labeled and unlabeled lipid species.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase chromatography column
-
Mobile phases (e.g., Acetonitrile, Isopropanol, Water with additives like ammonium (B1175870) formate (B1220265) and formic acid).[8]
-
Internal standards (e.g., deuterated or odd-chain lipid standards)
Methodology:
-
Sample Preparation: Reconstitute dried lipid extracts in an appropriate solvent (e.g., Isopropanol). Add a cocktail of internal standards for quantification.
-
Chromatographic Separation: Inject the sample onto the LC system. Use a gradient of mobile phases to separate different lipid classes and individual lipid species over the C18 column.
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in both positive and negative modes to ionize lipids.
-
Perform a full scan (MS1) to identify the m/z of precursor ions, including both unlabeled lipids and their ¹³C-labeled isotopologues.
-
Perform tandem MS (MS/MS) to fragment specific precursor ions. The fragmentation pattern confirms the lipid identity and can reveal which part of the molecule (e.g., the fatty acyl chain) contains the label.
-
-
Data Analysis:
-
Extract ion chromatograms for the exact masses of the unlabeled tracee and the fully labeled tracer (e.g., TG(58:1) vs. TG(58:1) + 20 ¹³C).
-
Calculate the isotopic enrichment or the ratio of labeled to unlabeled species over time.
-
Data Presentation
Quantitative data should be presented in clear, tabular formats to facilitate interpretation and comparison across different conditions or time points.
Table 1: Mass Spectrometry Parameters for Monitoring Key Lipid Species
| Analyte Class | Precursor Ion (Unlabeled) (m/z) | Precursor Ion ([U-¹³C₂₀]-labeled) (m/z) | Key Fragment Ion(s) | Ionization Mode |
| This compound | 1058.4 | 1078.4 | Acyl chain fragment, CoA fragment | Positive |
| Phosphatidylcholine (PC) | Varies (e.g., PC 38:1) | Varies (e.g., PC 38:1 + 20) | 184.07 (Phosphocholine) | Positive |
| Triglyceride (TG) | Varies (e.g., TG 58:1) | Varies (e.g., TG 58:1 + 20) | Neutral loss of fatty acids | Positive (as NH₄⁺ adduct) |
| Cholesteryl Ester (CE) | Varies (e.g., CE 20:1) | Varies (e.g., CE 20:1 + 20) | 369.35 (Cholesterol) | Positive (as NH₄⁺ adduct) |
Table 2: Representative Data from an In Vitro Tracer Study (Hypothetical)
| Time Point (Hours) | Labeled this compound (% of Total Pool) | Labeled Triglycerides (% of Total TG) | Labeled Phospholipids (% of Total PL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 65.2 | 5.8 | 2.1 |
| 4 | 21.5 | 25.3 | 10.7 |
| 8 | 8.9 | 41.7 | 18.5 |
| 24 | <1.0 | 55.1 | 24.6 |
Applications in Research and Drug Development
-
Understanding Basic Metabolism: Mapping the flux of this compound into different lipid pools under various physiological conditions.[2][3]
-
Disease Modeling: Investigating alterations in fatty acid metabolism in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular disease.[6]
-
Pharmacology: Assessing the mechanism of action of drugs that target lipid metabolism by observing how they alter the fate of the labeled tracer.[9][10]
-
Biomarker Discovery: Identifying novel, disease-specific lipid metabolites derived from this compound.[6]
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurisotop.com [eurisotop.com]
Troubleshooting & Optimization
Technical Support Center: Purifying Synthetic 11Z-Eicosenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic 11Z-eicosenoyl-CoA.
Troubleshooting Guides
Issue: Low Yield of this compound After Purification
Q1: I am observing a significantly lower than expected yield of my synthetic this compound after purification by reverse-phase HPLC. What are the potential causes and how can I improve my recovery?
A1: Low recovery of this compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Hydrolysis of the Thioester Bond: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[1][2]
-
Recommendation: Maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the purification process. Work at low temperatures (4°C or on ice) whenever possible. Use fresh, high-purity solvents to minimize contaminants that could catalyze hydrolysis.
-
-
Incomplete Elution from the Column: Due to its long acyl chain, this compound is quite hydrophobic and may bind strongly to the C18 stationary phase.
-
Recommendation: Ensure your mobile phase gradient contains a sufficiently high concentration of organic solvent (e.g., acetonitrile (B52724) or methanol) in the final elution step. You may need to extend the high-organic portion of your gradient or use a stronger organic solvent like isopropanol (B130326) in the final wash step to elute all of your compound.
-
-
Precipitation During Sample Preparation: Long-chain acyl-CoAs can be sparingly soluble in aqueous solutions.
-
Recommendation: Ensure that the final sample loaded onto the column is fully dissolved. A small amount of organic solvent in your sample buffer can help maintain solubility.
-
-
Adsorption to Vials and Tubing: The hydrophobic nature of the molecule can lead to its adsorption onto plastic and glass surfaces.
-
Recommendation: Use low-adsorption vials and tubing. Rinsing surfaces with an organic solvent can help recover adsorbed material.
-
Issue: Purity Concerns - Presence of Contaminants
Q2: My purified this compound shows extra peaks on the analytical HPLC chromatogram. What are these impurities and how can I remove them?
A2: The nature of the impurities will depend on the synthetic route used. However, common contaminants in the synthesis of acyl-CoAs include:
-
Unreacted Starting Materials: This can include free 11Z-eicosenoic acid and Coenzyme A.
-
Recommendation: Optimize your purification gradient to resolve these species. Free fatty acids are more hydrophobic than their corresponding CoA esters and will have a longer retention time on a C18 column. Coenzyme A is much more polar and will elute earlier.
-
-
Hydrolysis Product: As mentioned in Q1, the free fatty acid (11Z-eicosenoic acid) can be a significant impurity if hydrolysis has occurred.
-
Recommendation: In addition to preventing hydrolysis, you can improve the separation of the fatty acid from the acyl-CoA by adjusting the mobile phase pH. A slightly acidic mobile phase will ensure the fatty acid is protonated and has a longer retention time.
-
-
Isomerized Product (11E-eicosenoyl-CoA): While less common under standard purification conditions, isomerization of the cis (Z) double bond to the trans (E) isomer can occur, particularly if the sample is exposed to high temperatures or certain catalysts.[3][4]
-
Recommendation: Separating cis and trans isomers on a standard C18 column can be challenging. You may need to use a specialized column with a different stationary phase (e.g., a phenyl-hexyl column) or optimize your gradient for high-resolution separation. The best approach is to prevent isomerization by maintaining mild conditions throughout the synthesis and purification.
-
Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying synthetic this compound?
A3: A two-step process involving Solid-Phase Extraction (SPE) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for purifying synthetic long-chain acyl-CoAs.
-
Solid-Phase Extraction (SPE): This is an excellent initial clean-up step to remove excess salts, unreacted Coenzyme A, and other polar impurities. A weak anion exchange or a C18 cartridge can be used.
-
Reverse-Phase HPLC (RP-HPLC): This provides high-resolution separation of the desired product from unreacted fatty acid and other hydrophobic impurities. A C18 column is commonly used for this purpose.[5]
Q4: What are the recommended storage conditions for purified this compound to prevent degradation?
A4: To ensure the stability of your purified this compound, it should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term stability. For short-term storage, -20°C may be acceptable.
-
Solvent: Store as a lyophilized powder or in a non-aqueous solvent if possible. If an aqueous solution is necessary, use a slightly acidic buffer (pH ~6.0) to minimize hydrolysis.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot the purified product into single-use vials.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using the following methods:
-
Analytical RP-HPLC: Use a high-resolution analytical C18 column with a shallow gradient to separate any potential impurities. Purity is typically reported as the percentage of the main peak area relative to the total peak area at a specific wavelength (usually 260 nm for the adenine (B156593) base of CoA).
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can confirm the identity of the main peak by its mass-to-charge ratio and provide information on the identity of any impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound
| Purification Method | Purity Achieved (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (C18) | 75-85 | 80-90 | Fast, good for initial cleanup | Lower resolution, may not remove all impurities |
| Solid-Phase Extraction (Anion Exchange) | 80-90 | 85-95 | Efficient removal of unreacted fatty acid | May require more optimization for elution |
| Preparative RP-HPLC (C18) | >95 | 60-80 | High resolution, excellent for final polishing | Lower throughput, potential for product loss |
| Combined SPE and RP-HPLC | >98 | 50-75 (overall) | Highest purity | More time-consuming, cumulative product loss |
Note: The data presented are typical values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Synthetic this compound
This protocol is a general guideline for the initial purification of a synthetic reaction mixture.
-
Column Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
-
Sample Loading:
-
Dissolve the crude synthetic reaction mixture in a minimal volume of the equilibration buffer.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of the equilibration buffer to remove unbound, polar impurities (e.g., Coenzyme A).
-
Wash with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove more retained impurities.
-
-
Elution:
-
Elute the this compound with 2 mL of 100% methanol.
-
Dry the eluted fraction under a stream of nitrogen.
-
Protocol 2: Reverse-Phase HPLC Purification of this compound
This protocol is for the final purification of the SPE-eluted product.
-
Column: C18, 5 µm particle size (preparative or semi-preparative).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: Dependent on column dimensions.
-
Detection: 260 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 30 5 30 35 90 40 90 41 30 | 50 | 30 |
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in a small volume of Mobile Phase A with a minimal amount of Mobile Phase B to ensure complete dissolution.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC system. Collect fractions corresponding to the main peak eluting during the gradient.
-
Post-Purification: Pool the pure fractions and remove the organic solvent under reduced pressure. The sample can then be desalted if necessary and lyophilized.
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cis/trans isomerization of the double bond of a fatty acid as a strategy for adaptation to changes in ambient temperature in the psychrophilic bacterium, Vibrio sp. strain ABE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
11Z-eicosenoyl-CoA stability and degradation issues
Welcome to the technical support center for 11Z-eicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the coenzyme A (CoA) thioester of 11Z-eicosenoic acid, a C20:1 monounsaturated fatty acid. As a long-chain acyl-CoA, it is an important intermediate in lipid metabolism. Key synonyms include (11Z)-eicosenoyl-coenzyme A and CoA(20:1(11Z)).[1]
Q2: What are the primary stability concerns when working with this compound?
Like other long-chain unsaturated acyl-CoAs, this compound is susceptible to both chemical and enzymatic degradation. The primary concerns are:
-
Hydrolysis of the thioester bond: This can be catalyzed by both enzymes (acyl-CoA thioesterases) and non-enzymatic conditions, particularly alkaline pH.
-
Oxidation of the monounsaturated acyl chain: The double bond in the eicosenoyl chain is a target for oxidation, which can be initiated by exposure to air (autoxidation) or reactive oxygen species.
-
Enzymatic degradation: In biological systems, it is a substrate for enzymes involved in fatty acid metabolism, such as those in the β-oxidation pathway.
Q3: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or below. For stock solutions, it is advisable to prepare aliquots in a suitable buffer (pH 4.0-6.0) and store them at -80°C to minimize freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my experiments?
Degradation of this compound can manifest as:
-
Inconsistent or unexpected experimental results: This is often the first indication of a problem with the integrity of the compound.
-
Appearance of extra peaks in analytical separations: Techniques like HPLC or LC-MS may reveal the presence of degradation products such as free Coenzyme A, 11Z-eicosenoic acid, or oxidized forms of the acyl-CoA.
-
Loss of biological activity: If this compound is being used as a substrate or modulator in an enzymatic assay, a decrease in the expected activity may indicate degradation.
Troubleshooting Guides
This section provides a structured approach to common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound from a new vial of lyophilized powder. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Verify the pH of the storage buffer is slightly acidic (pH 4.0-6.0). 4. Analyze the stock solution by LC-MS/MS to check for degradation products. |
| Instability in the experimental buffer. | 1. Ensure the pH of your experimental buffer is compatible with the stability of the thioester bond (avoid alkaline pH). 2. Degas buffers to remove dissolved oxygen, which can promote oxidation. 3. Consider the inclusion of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Contamination of reagents or labware. | 1. Use high-purity reagents and solvents. 2. Ensure all labware is thoroughly cleaned and free of contaminants that could catalyze degradation. |
Issue 2: Evidence of Degradation in Analytical Data (e.g., extra peaks in HPLC/LC-MS)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the thioester bond. | 1. Identify potential degradation products by their mass-to-charge ratio in MS analysis (e.g., free Coenzyme A, 11Z-eicosenoic acid). 2. Optimize your chromatographic method to achieve good separation of the parent compound from its degradation products. 3. Review your sample preparation and handling procedures to minimize exposure to high pH and elevated temperatures. |
| Oxidation of the acyl chain. | 1. Look for characteristic mass shifts in your MS data corresponding to the addition of oxygen atoms. 2. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions, but first verify its compatibility with your experimental system. |
Data Presentation
Table 1: General Stability Recommendations for Long-Chain Unsaturated Acyl-CoAs
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C | Minimizes chemical degradation and hydrolysis. |
| Storage (Solution) | -80°C in single-use aliquots | Prevents repeated freeze-thaw cycles which can accelerate degradation. |
| pH of Aqueous Solutions | 4.0 - 6.0 | The thioester bond is more stable in slightly acidic conditions. |
| Handling | On ice | Reduces the rate of chemical and enzymatic degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidation of the unsaturated acyl chain. |
Note: This data is based on general knowledge of long-chain unsaturated acyl-CoAs and should be used as a guideline. Specific stability studies for this compound are recommended for sensitive applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under a stream of inert gas, reconstitute the powder in the potassium phosphate buffer to the desired concentration.
-
Gently vortex to dissolve.
-
Immediately aliquot the stock solution into single-use, amber glass vials.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., different buffers, pH, temperatures).
-
Procedure:
-
Prepare a fresh solution of this compound in the test buffer.
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots at the desired temperature(s).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition and immediately quench the reaction by adding a cold solution (e.g., acetonitrile) to precipitate proteins and halt enzymatic activity.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the parent ion of this compound and the characteristic fragment ions (e.g., neutral loss of 507 Da).[2]
-
Visualizations
Caption: Enzymatic degradation of this compound via β-oxidation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Preventing 11Z-Eicosenoyl-CoA Hydrolysis During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing 11Z-eicosenoyl-CoA hydrolysis during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound is a long-chain monounsaturated fatty acyl-CoA molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid biosynthesis, and the production of signaling molecules.[1] The stability and accurate measurement of specific acyl-CoAs like this compound are vital for understanding their roles in cellular processes and for the development of therapeutics targeting these pathways.
Q2: What causes the hydrolysis of this compound during extraction?
The primary cause of this compound hydrolysis during extraction is the activity of enzymes called Acyl-CoA thioesterases (ACOTs).[1] These enzymes catalyze the cleavage of the thioester bond, releasing a free fatty acid and coenzyme A.[1] This enzymatic degradation can be exacerbated by suboptimal extraction conditions, such as neutral or alkaline pH and elevated temperatures. The presence of a cis-double bond in this compound may also render it less stable compared to its saturated counterparts.[2][3]
Q3: How can I minimize enzymatic hydrolysis during sample preparation?
To minimize enzymatic hydrolysis, it is critical to create an environment that inactivates or inhibits acyl-CoA thioesterases. Key strategies include:
-
Rapid Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.
-
Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzyme kinetics.
-
Acidic pH: Utilize extraction buffers with an acidic pH (e.g., pH 4.0-5.0) to inhibit the activity of many thioesterases.[4]
-
Organic Solvents: The inclusion of organic solvents like acetonitrile (B52724) and isopropanol (B130326) in the extraction buffer helps to denature and precipitate proteins, including ACOTs.[5]
Q4: Are there any chemical inhibitors I can add to my extraction buffer?
Yes, the use of enzyme inhibitors can be an effective strategy. While a universally applicable, broad-spectrum ACOT inhibitor for extraction is not commercially standard, researchers can consider the following:
-
Acyl-CoA Analogs: Non-hydrolyzable substrate analogs can act as competitive inhibitors of ACOTs.[6]
-
Small Molecule Inhibitors: Specific small molecule inhibitors targeting certain ACOT isoforms have been identified through high-throughput screening.[7] Researchers should consult the literature to identify inhibitors specific to the ACOTs present in their sample type.
-
General Serine Hydrolase Inhibitors: Since some thioesterases belong to the serine hydrolase family, inhibitors targeting this class may offer some protection.
It is important to validate the effectiveness and compatibility of any inhibitor with your downstream analytical methods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | 1. Significant hydrolysis: Enzymatic activity during extraction. 2. Suboptimal extraction efficiency: Inadequate disruption of tissue or cells; incorrect solvent composition. 3. Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | 1. Review and optimize the extraction protocol to ensure all steps are performed rapidly at low temperatures (on ice or 4°C). Ensure the extraction buffer is acidic (pH 4.0-5.0). Consider adding a validated ACOT inhibitor. 2. Ensure thorough homogenization of the tissue. Optimize the ratio of organic solvents (e.g., acetonitrile, isopropanol) to the aqueous buffer. 3. Store extracts at -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in the time between sample collection and quenching. 2. Incomplete enzyme inactivation: Insufficiently rapid freezing or homogenization in a suboptimal buffer. 3. Precipitation of this compound: Poor solubility in the final extract. | 1. Standardize the sample collection and quenching procedure to minimize variability. 2. Use freeze-clamping for tissue samples and ensure immediate homogenization in a cold, acidic extraction buffer. 3. Ensure the final solvent composition maintains the solubility of long-chain acyl-CoAs. Adjust the organic solvent percentage if necessary. |
| Presence of a large free fatty acid peak corresponding to 11Z-eicosenoic acid | 1. Extensive hydrolysis of this compound: Strong evidence of ACOT activity. | 1. This is a clear indicator of hydrolysis. Implement all recommended preventative measures: rapid processing at low temperatures, use of an acidic extraction buffer, and consider the addition of ACOT inhibitors. |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs with Prevention of Hydrolysis
This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs from tissues, with modifications to enhance the stability of unsaturated species like this compound.
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen
-
Extraction Buffer: 100 mM KH₂PO₄, pH 4.9
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Homogenizer (e.g., glass Dounce homogenizer)
-
Centrifuge capable of 4°C and >3000 x g
-
Ice bucket
Procedure:
-
Sample Preparation: Weigh the frozen tissue (~50-100 mg) and keep it on dry ice.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add 2 mL of cold Extraction Buffer. Add the frozen tissue and homogenize thoroughly.
-
Solvent Addition: Add 2 mL of cold 2-propanol to the homogenate and homogenize again.
-
Further Extraction: Add 4 mL of cold acetonitrile and 0.25 mL of saturated ammonium sulfate solution. Vortex the mixture for 5 minutes at 4°C.
-
Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Collection of Supernatant: Carefully collect the upper phase, which contains the acyl-CoAs.
-
Dilution: Dilute the collected supernatant with 10 mL of cold Extraction Buffer (100 mM KH₂PO₄, pH 4.9).
-
Downstream Analysis: The diluted extract is now ready for solid-phase extraction (SPE) purification and subsequent analysis by HPLC or LC-MS/MS.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Signaling pathway of this compound hydrolysis and its prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acyl chain length, unsaturation, and pH on thermal stability of model discoidal HDLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acyl chain length, unsaturation, and pH on thermal stability of model discoidal HDLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Inhibitors of metabolic reactions. Scope and limitation of acyl-CoA-analogue CoA-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for 11Z-eicosenoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 11Z-eicosenoyl-CoA.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the mass spectrometric analysis of this compound.
Q1: What are the key mass spectrometry parameters to optimize for this compound analysis? A1: For optimal sensitivity and specificity, the most critical parameters to tune are the electrospray ionization (ESI) source settings and the tandem MS (MS/MS) conditions. Key parameters include desolvation potential (DP) or cone voltage, collision energy (CE), and collision cell exit potential (CXP).[1] Additionally, source parameters like nebulizer gas flow, desolvation gas temperature and flow, and capillary voltage should be optimized to ensure stable and efficient ionization.[1][2]
Q2: What is the expected precursor ion and major product ion for this compound in positive ion mode? A2: this compound has an exact mass of 1059.391825 Da.[3] Therefore, in positive ion mode, you should target the protonated precursor ion [M+H]⁺ at an m/z of approximately 1060.4. The most common and abundant fragmentation for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[1][4][5] This results in a primary product ion of [M+H-507]⁺, which for this compound would be at m/z 553.4. Another characteristic, though less abundant, fragment ion corresponds to the coenzyme A moiety at m/z 428.4.[4][5][6]
Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.
Q3: Why is positive ion mode generally preferred for acyl-CoA analysis? A3: Studies comparing positive and negative ion modes for the analysis of various acyl-CoA species have shown that positive ion mode is often significantly more sensitive.[1] For some acyl-CoAs, positive mode can be approximately three times more sensitive than negative mode, yielding a much stronger signal for quantification.[1] This is why most modern LC-MS/MS methods for acyl-CoA profiling are performed in positive electrospray ionization mode.[5]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the analysis of this compound.
Issue: Low or No Signal
Q4: I am not seeing any signal for my this compound standard. What are the initial checks I should perform? A4: A complete loss of signal requires a systematic approach to isolate the issue. Begin by verifying the mass spectrometer's performance with a known, stable compound. This will confirm if the issue lies with the instrument itself or with your analyte and method. The workflow below outlines a logical sequence of checks.[7]
Caption: A logical workflow for troubleshooting a complete loss of LC-MS signal.
Q5: My signal for this compound is very low. What are the common causes and how can I improve it? A5: Low signal intensity is a frequent challenge. The primary causes can be grouped into sample-related issues, suboptimal instrument parameters, and chromatographic problems. The table below summarizes these causes and suggests optimization strategies.
| Potential Cause | Description | Troubleshooting & Optimization Strategy |
| Sample Degradation | Acyl-CoAs are unstable and readily hydrolyze in aqueous solutions, especially at neutral or basic pH.[7][8] | Prepare samples fresh in an acidic buffer (e.g., pH 4.0-6.8) or organic solvent.[8] Keep samples cold (4°C in the autosampler) and analyze them promptly.[8] Store dry extracts at -80°C. |
| Inefficient Ionization | The mobile phase composition or source conditions are not optimal for creating gas-phase ions of your analyte. | Optimize ESI source parameters (capillary voltage, gas flows, temperatures).[2] Ensure mobile phase is compatible; consider adding a low concentration of an additive like ammonium (B1175870) acetate (B1210297) to aid protonation.[8] |
| Ion Suppression | Co-eluting components from the sample matrix (salts, lipids, etc.) compete with the analyte for ionization, reducing its signal.[7] | Improve chromatographic separation to resolve this compound from interfering matrix components. Enhance sample cleanup using solid-phase extraction (SPE).[4][9] Use an internal standard to correct for suppression. |
| Suboptimal MS/MS Parameters | The selected precursor/product ions or collision energy are incorrect, leading to poor detection.[7] | Confirm the m/z of the precursor ([M+H]⁺ ~1060.4) and product ([M+H-507]⁺ ~553.4) ions. Perform an infusion of the standard to optimize the collision energy (CE) and desolvation potential (DP) for maximum product ion intensity.[1] |
| Poor Chromatography | Broad or tailing peaks result in a lower signal-to-noise ratio and reduced peak height.[7] | Ensure column integrity. Use a mobile phase with an appropriate buffer or ion-pairing agent to improve peak shape.[5] Check for and clean any system contamination. |
Issue: Poor Chromatography
Q6: My peak shape for this compound is broad and tailing. How can I improve this? A6: Poor peak shape for acyl-CoAs is often related to secondary interactions with the column or system. To improve this, consider using a mobile phase containing an ion-pairing agent like triethylamine (B128534) acetate (TEAA) or a buffer such as ammonium acetate.[1][10] A concentration of 5-10 mM ammonium acetate is often effective.[8] Also, ensure that the sample solvent is compatible with the initial mobile phase to prevent injection-related peak distortion.
Q7: I am observing inconsistent retention times for this compound. What could be the cause? A7: Retention time drift can be caused by several factors. Check for leaks in the LC system, as this can affect pressure and flow rate. Ensure the column temperature is stable and controlled with a column oven. Mobile phase composition is also critical; if preparing mobile phases manually, ensure they are made consistently each time. Column degradation over time can also lead to shifts, so consider replacing the column if it has been used extensively.
Section 3: Experimental Protocols & Data
This section provides generalized starting protocols and parameter tables that should be further optimized for your specific instrument and application.
Protocol 1: Sample Preparation & Extraction from Tissue
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from frozen tissue.[4][9]
-
Homogenization: Weigh approximately 200-250 mg of powdered frozen tissue and homogenize it in 4 mL of an ice-cold extraction buffer (e.g., methanol (B129727)/water 1:1 containing 5% acetic acid).[4] An appropriate internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA) should be spiked in at this stage.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet proteins and cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel) with 3 mL of methanol, followed by 3 mL of extraction buffer.[4]
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of extraction buffer to remove unbound impurities.
-
Elute the acyl-CoAs with a series of increasing methanol concentrations, such as 3 mL of 50% methanol in 50 mM ammonium formate, followed by 3 mL of 75% methanol in the same buffer, and finally 3 mL of pure methanol.[4]
-
-
Drying and Reconstitution: Combine the elution fractions and dry them completely under a stream of nitrogen gas. Store the dried pellet at -80°C.[4] Before LC-MS analysis, reconstitute the sample in a suitable solvent, such as a water/acetonitrile mixture.
Data Tables for Method Parameters
The following tables provide recommended starting parameters for an LC-MS/MS method. These values are derived from published methods for similar long-chain acyl-CoAs and should be used as a starting point for optimization.[1][11]
Table 1: Recommended Starting Mass Spectrometry Parameters (Positive ESI)
| Parameter | Analyte: this compound | Justification |
| Precursor Ion (Q1) | m/z 1060.4 | Corresponds to the [M+H]⁺ ion. |
| Product Ion (Q3) | m/z 553.4 | Corresponds to the characteristic [M+H-507]⁺ fragment.[1][11] |
| Desolvation Potential (DP) / Cone Voltage | 30 - 60 V | Optimize by infusion to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Energy (CE) | 40 - 70 eV | Optimize by infusion to maximize the intensity of the m/z 553.4 product ion. |
| Source Temperature | 350 - 500 °C | Aids in desolvation of droplets from the LC flow. |
| Nebulizer & Desolvation Gas | Nitrogen | Typical instrument settings should be used as a starting point (e.g., 30-40 psi for nebulizer). |
| ESI Needle Voltage | 4.0 - 5.5 kV | Set to achieve a stable electrospray.[1] |
Table 2: Representative Liquid Chromatography Parameters
| Parameter | Recommended Setting | Purpose |
| Column | C18 or C8 Reverse-Phase (e.g., 2.1 mm x 100 mm, <3 µm) | Provides good retention and separation for long-chain acyl-CoAs.[8][11] |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate | Ammonium acetate acts as a buffer and improves peak shape.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times.[12] |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95-98%) over 10-15 minutes, hold, and re-equilibrate. | Separates acyl-CoAs based on acyl chain length and unsaturation. |
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Separation of 11Z-Eicosenoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 11Z-eicosenoyl-CoA and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its positional and geometric isomers?
A1: The primary challenge lies in the high structural similarity between isomers of this compound. Positional isomers differ only in the location of the double bond along the acyl chain, while geometric isomers differ in the cis/trans configuration of the double bond. These subtle differences result in very similar physicochemical properties, leading to co-elution in standard chromatographic systems.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are commonly used for separating long-chain acyl-CoA species based on chain length and degree of unsaturation. For enhanced separation of positional and geometric isomers, silver ion chromatography (Ag-HPLC) is a powerful technique. The silver ions interact with the π-electrons of the double bonds, allowing for separation based on the number, position, and configuration (cis/trans) of the double bonds.
Q3: How can I improve the resolution between co-eluting this compound isomers in reversed-phase chromatography?
A3: To improve resolution in RP-HPLC/UPLC, you can:
-
Optimize the mobile phase: Adjusting the gradient steepness and the organic solvent composition (e.g., acetonitrile (B52724), methanol) can significantly impact selectivity.
-
Select an appropriate column: C8 or C18 columns with smaller particle sizes (in UPLC) can provide higher efficiency.
-
Modify the mobile phase with additives: Small amounts of acids (e.g., formic acid) or buffers (e.g., ammonium (B1175870) acetate) can improve peak shape and resolution.
-
Lower the temperature: In some cases, reducing the column temperature can enhance separation.
Q4: What are the key parameters to consider when developing a silver ion HPLC method for this compound isomers?
A4: Key parameters for Ag-HPLC include:
-
Silver ion concentration: The amount of silver ions on the stationary phase affects retention.
-
Mobile phase composition: Typically, a non-polar solvent like hexane (B92381) or toluene (B28343) is used with a more polar modifier like acetonitrile or isopropanol. The modifier percentage is critical for elution.
-
Column temperature: Temperature can influence the strength of the silver ion-double bond interaction and thus retention times. Unexpectedly, for some solvent systems, retention can increase with higher temperatures.[1]
-
Gradient elution: A carefully designed gradient of the polar modifier is often necessary to elute a range of isomers.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Peak Co-elution or Poor Resolution | 1. Sub-optimal mobile phase composition.2. Inappropriate column chemistry or dimensions.3. Gradient is too steep.4. Flow rate is too high. | 1. Mobile Phase Optimization: Systematically vary the organic solvent-to-aqueous buffer ratio. For Ag-HPLC, adjust the percentage of the polar modifier (e.g., acetonitrile in hexane).2. Column Selection: For RP-HPLC, try a column with a different stationary phase (e.g., C8 vs. C18) or a longer column with smaller particles for higher efficiency. For isomer separation, consider a dedicated silver ion column.3. Gradient Adjustment: Decrease the gradient slope to allow more time for isomers to separate.4. Flow Rate Reduction: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Secondary interactions with the stationary phase.3. Inappropriate sample solvent. | 1. Reduce Sample Concentration: Inject a more dilute sample.2. Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) or a competing base to the mobile phase to minimize secondary interactions.3. Solvent Matching: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Low Signal Intensity or No Peak | 1. Analyte degradation.2. Poor ionization in the mass spectrometer.3. Insufficient sample concentration. | 1. Sample Handling: Acyl-CoAs can be unstable. Keep samples cold and minimize freeze-thaw cycles. Use fresh samples whenever possible.2. MS Parameter Optimization: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. The addition of mobile phase modifiers like ammonium acetate (B1210297) can enhance ionization.3. Sample Enrichment: Concentrate the sample before injection if possible. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column degradation. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.2. Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.3. Column Care: Use a guard column to protect the analytical column. If performance degrades, try flushing or replacing the column. |
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for Long-Chain Acyl-CoA Analysis
This protocol is a general method that can be adapted for the analysis of this compound.
1. Sample Extraction:
- Homogenize approximately 50 mg of tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water.
- Add internal standards (e.g., C17:0-CoA).
- Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex thoroughly.
- Centrifuge to separate the phases and collect the upper organic layer.
- Dry the organic phase under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 methanol:water).
2. UPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
- Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. MS/MS Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion: [M+H]+ for this compound.
- Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine group.
Protocol 2: Silver Ion HPLC for Positional Isomer Separation
This protocol provides a starting point for separating C20:1 isomers.
1. Column Preparation:
- Use a commercially available silver ion column or prepare one by flushing a silica (B1680970) column with a solution of silver nitrate (B79036) in acetonitrile.
2. HPLC Conditions:
- Column: Silver ion stationary phase (e.g., ChromSpher 5 Lipids).
- Mobile Phase A: Hexane.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 0.1%) and gradually increase to elute more retained isomers. The exact gradient will require optimization.
- Flow Rate: 1.0 mL/min.
- Detection: UV (260 nm for the adenine (B156593) base of CoA) or coupled to a mass spectrometer.
Quantitative Data Summary
| Chromatographic Method | Parameter Change | Effect on Retention Time of C20:1 Isomers | Expected Elution Order |
| Reversed-Phase HPLC | Increase acetonitrile % | Decrease | Shorter chain length and more double bonds elute earlier. Positional isomers may have very similar retention times. |
| Decrease flow rate | Increase | May improve resolution between closely eluting isomers. | |
| Silver Ion HPLC | Increase acetonitrile % | Decrease | Saturated > trans-monoenes > cis-monoenes. Positional isomers with double bonds closer to the carboxyl group tend to be retained more strongly. |
| Decrease temperature | May increase or decrease depending on the solvent system. With hexane/acetonitrile, lower temperatures often increase retention.[1] | Can significantly alter the selectivity between positional isomers. |
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Metabolic pathways involving this compound.
References
Technical Support Center: Optimizing Cell Culture Conditions for Studying 11Z-Eicosenoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 11Z-eicosenoyl-CoA in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cellular metabolism?
A1: this compound is a monounsaturated long-chain fatty acyl-CoA, a molecule that is an intermediate in fatty acid metabolism.[1][2] Its primary role is as a substrate for elongase enzymes, such as ELOVL7, which catalyze the extension of the fatty acid chain to produce very-long-chain fatty acids (VLCFAs).[3][4][5][6] These VLCFAs are crucial components of various cellular processes, including the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, membrane structure, and cell signaling.[7]
Q2: Which cell lines are appropriate for studying the metabolism of this compound?
A2: Several human hepatoma cell lines are commonly used to study fatty acid metabolism and are suitable for research involving this compound. The most common are:
-
HepG2: A well-established model for studying lipid metabolism. These cells are known to be dependent on exogenous fatty acids for lipid synthesis.[8]
-
Huh7: Another human hepatoma cell line that often exhibits higher levels of intracellular triacylglycerol (TAG) and de novo lipogenesis compared to HepG2 cells.[9][10]
-
HepaRG: This cell line is known for expressing a range of drug-metabolizing enzymes and showing liver functions that can be more representative than other hepatoma cell lines.
The choice of cell line can significantly impact experimental outcomes due to inherent differences in their metabolic pathways.[9] It is recommended to choose a cell line that most closely models the physiological or pathological context of your research.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the poor solubility of long-chain fatty acyl-CoAs in aqueous solutions, a common approach is to dissolve them in an organic solvent to create a concentrated stock solution. A mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used.[11] For fatty acids, a stock solution in ethanol (B145695) is also a widely accepted method.[12] It is crucial to minimize repeated freeze-thaw cycles as this can lead to degradation of the acyl-CoA.[13] It is best practice to prepare small aliquots of the stock solution and store them at -80°C.[13] When needed, an aliquot can be thawed and used immediately.
Q4: How can I deliver this compound to my cells in culture?
A4: Delivering long-chain fatty acyl-CoAs to cells can be challenging due to their insolubility in aqueous media. A common method is to first conjugate the fatty acid precursor, 11Z-eicosenoic acid, to fatty-acid-free bovine serum albumin (BSA). This complex can then be added to the cell culture medium. The BSA acts as a carrier, facilitating the uptake of the fatty acid by the cells. Once inside the cell, the fatty acid is converted to its acyl-CoA derivative. For direct delivery of very long-chain fatty acids, novel photochemical methods using light-sensitive micelles have also been developed, though these are not yet standard practice.[14]
Troubleshooting Guide
Q5: I am observing significant cell death after treating my cells with this compound. What could be the cause and how can I mitigate it?
A5: High concentrations of free fatty acids and their acyl-CoA derivatives can be cytotoxic, a phenomenon often referred to as lipotoxicity.[15]
-
High Concentration: The concentration of this compound may be too high. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Inadequate Carrier: If you are not using a carrier like fatty-acid-free BSA, the free fatty acid can disrupt cell membranes. Ensure proper complexing with BSA before adding it to the culture medium.
-
Incubation Time: The duration of exposure might be too long. Consider reducing the incubation time to minimize cytotoxic effects.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells are more susceptible to toxicity.
Q6: My analytical results (e.g., from LC-MS/MS) show low or inconsistent levels of this compound in my cell lysates. What are the potential issues?
A6: This could be due to several factors related to the stability of the molecule or the analytical method itself.
-
Sample Degradation: Acyl-CoA thioesters are susceptible to degradation.[13] Avoid multiple freeze-thaw cycles of your cell lysates and stock solutions. It is recommended to store samples in an acidic solution at -80°C to improve stability.[13]
-
Extraction Inefficiency: The protocol for extracting lipids and acyl-CoAs from your cells might not be optimal. A liquid-liquid extraction with an organic solvent is typically used for long-chain acyl-CoAs.
-
Analytical Sensitivity: Ensure your mass spectrometer is calibrated and has sufficient sensitivity to detect the expected concentrations of this compound. Using stable isotope-labeled internal standards can help to correct for variability in sample preparation and instrument response.[16]
-
Sample Handling: Using glass vials instead of plastic can reduce the loss of CoA signals and improve sample stability.[17]
Q7: I am not observing the expected metabolic changes in my cells after treatment. What should I check?
A7: A lack of a metabolic response could be due to several experimental factors.
-
Cellular Uptake: Confirm that the cells are taking up the delivered 11Z-eicosenoic acid (the precursor to this compound). This can be verified using radiolabeled or fluorescently tagged fatty acids.
-
Metabolic State of Cells: The metabolic state of your cells can influence their response. Factors like glucose concentration in the media and the type and percentage of serum can alter fatty acid metabolism.[9][10] Ensure these conditions are consistent across experiments.
-
Gene Expression: The expression levels of key enzymes in the fatty acid elongation pathway, such as ELOVL7, can vary between cell lines.[3][5] If the expression of the necessary enzymes is low, you may not see significant metabolic changes.
-
Incorrect Timepoint: The metabolic changes may occur at a different time point than the one you are analyzing. A time-course experiment can help to identify the optimal time to observe the desired effects.
Experimental Protocols
Protocol 1: Preparation of 11Z-Eicosenoic Acid-BSA Conjugate
This protocol describes the preparation of a 10 mM stock solution of 11Z-eicosenoic acid conjugated to fatty-acid-free BSA for use in cell culture.
Materials:
-
11Z-eicosenoic acid
-
Ethanol
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS (phosphate-buffered saline)
-
Sterile 0.1 M NaOH
Procedure:
-
Prepare a 100 mM stock solution of 11Z-eicosenoic acid in ethanol. Sonicate briefly in a water bath to ensure it is fully dissolved.[12]
-
Prepare a 5% (w/v) BSA solution in sterile PBS. Warm to 37°C to dissolve.
-
In a sterile tube, slowly add the 100 mM 11Z-eicosenoic acid stock solution to the 5% BSA solution while gently vortexing to achieve a final fatty acid concentration of 10 mM.
-
Adjust the pH to 7.4 with sterile 0.1 M NaOH if necessary.
-
Incubate the solution at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Prepare single-use aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from cultured cells.
Materials:
-
Cultured cells treated with 11Z-eicosenoic acid
-
Ice-cold PBS
-
Extraction solvent (e.g., chloroform:methanol:water 8:4:3 v/v/v)[18]
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Centrifuge
-
SpeedVac or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add the internal standard to the cells before lysis to control for extraction variability.
-
Lyse the cells and extract the lipids and acyl-CoAs by adding the extraction solvent. Scrape the cells and collect the lysate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase (which contains the lipids and acyl-CoAs).
-
Dry the extract under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS. This compound can be quantified using multiple reaction monitoring (MRM) in positive ion mode, detecting the neutral loss of 507.0 Da from the precursor ion.[19][20]
-
Normalize the data to the internal standard and the cell number or protein concentration.[18]
Data & Resources
Quantitative Data Tables
Table 1: Comparison of Lipid Metabolism in HepG2 and Huh7 Cell Lines
| Feature | HepG2 Cells | Huh7 Cells | Reference |
| Intracellular Triacylglycerol (TAG) | Lower | Higher | [9][10] |
| De Novo Lipogenesis | Lower | Higher | [9] |
| Dependence on Exogenous Fatty Acids | High | Moderate | [8] |
| VLDL-sized Particle Secretion | Low | Low (but higher than HepG2) | [8] |
| Expression of FABP1 (Lipid Transport) | Lower | Higher | [10] |
Table 2: Recommended Starting Concentrations for Fatty Acid Treatment
| Fatty Acid | Cell Line | Starting Concentration Range | Incubation Time | Reference |
| Palmitic Acid/Oleic Acid (1:2) | HepG2, Huh7 | 500 - 1000 µM | 24 hours | [15] |
| Oleic Acid | HepG2, Huh7 | 0.6 mM | 3 hours | [8] |
Note: These are starting points. The optimal concentration and time should be determined empirically for your specific experimental setup.
Visualizations
Caption: Workflow for studying this compound metabolism in cell culture.
Caption: Metabolic pathway of this compound elongation and its downstream fates.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel lipogenic enzyme ELOVL7 is involved in prostate cancer growth through saturated long-chain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Elongase 7 Catalyzes the Lipidome Remodeling Essential for Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Huh-7 or HepG2 cells: which is the better model for studying human apolipoprotein-B100 assembly and secretion? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [researchdiscovery.drexel.edu]
- 17. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 11Z-Eicosenoyl-CoA In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 11Z-eicosenoyl-CoA in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a long-chain monounsaturated fatty acyl-coenzyme A derivative.[1][2] Due to its long hydrocarbon tail, it is inherently hydrophobic and exhibits poor solubility in aqueous buffers, which can lead to aggregation and precipitation, affecting the accuracy and reproducibility of in vitro assays. The solubility of fatty acids generally decreases as the carbon chain length increases.[3][4]
Q2: What is the critical micelle concentration (CMC) of this compound and why is it important?
A2: The critical micelle concentration (CMC) is the concentration at which detergent or amphipathic molecules, like this compound, begin to form micelles in an aqueous solution.[5][6][7] Below the CMC, the molecules exist as monomers. Above the CMC, they aggregate, which can significantly impact their availability and interaction with enzymes or other molecules in an assay. While the exact CMC of this compound is not readily published, it can be estimated based on similar long-chain fatty acyl-CoAs. The CMC is influenced by factors such as acyl chain length, temperature, pH, and ionic strength of the buffer.[5][8][9]
Q3: What are the primary methods to improve the solubility of this compound in vitro?
A3: The three primary methods for enhancing the solubility of long-chain fatty acyl-CoAs like this compound are:
-
Use of Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used to bind and solubilize fatty acyl-CoAs, mimicking their transport in vivo.[10][11][12]
-
Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their aqueous solubility.[13][14][15]
-
Application of Detergents: Non-ionic detergents such as Triton X-100 or Tween-80 can be used to form mixed micelles with this compound, keeping it in solution.[16][17][18][19][20]
Q4: How should I store my this compound stock solutions?
A4: Due to the lability of the thioester bond, stock solutions of fatty acyl-CoAs should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or below and are reported to be stable for several weeks when frozen.[6] Unsaturated fatty acyl-CoAs are also susceptible to oxidation, so it is advisable to store them under an inert gas like nitrogen or argon.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed upon adding this compound to the assay buffer. | The concentration of this compound is above its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound in your assay. 2. Utilize a solubilizing agent: Prepare a complex with fatty acid-free BSA (see Protocol 1). 3. Consider using a cyclodextrin (B1172386) to form an inclusion complex (see Protocol 2). 4. Add a non-ionic detergent to your buffer at a concentration above its CMC (see Protocol 3). |
| Inconsistent or non-reproducible experimental results. | Aggregation of this compound is leading to variable concentrations of the active monomeric form. | 1. Ensure the working concentration is below the CMC. If the CMC is unknown, perform a concentration-response curve to identify the optimal range. 2. Always prepare fresh dilutions of your this compound stock solution for each experiment. 3. Use a carrier protein like BSA to maintain a consistent concentration of monomeric acyl-CoA. |
| Inhibition of enzyme activity. | The chosen solubilizing agent (e.g., detergent) is interfering with the enzyme or protein of interest. | 1. Test the effect of the solubilizing agent alone on your assay as a negative control. 2. Reduce the concentration of the detergent to the lowest effective level. 3. Switch to a different solubilization method, such as using BSA, which is generally considered more biocompatible. Some enzymes are inhibited by certain detergents.[16] |
| Difficulty dissolving the lyophilized this compound powder. | The compound has very low aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695) or DMSO. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system. 2. For aqueous stock solutions, use a suitable buffer and gentle warming (37°C) and sonication to aid dissolution. |
Quantitative Data Summary
Table 1: Estimated Critical Micelle Concentrations (CMCs) of Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length & Unsaturation | Estimated CMC (µM) | Conditions |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Dependent on pH, ionic strength, and buffer[5][9] |
| Stearoyl-CoA | C18:0 | ~3-4 | In 50 mM potassium phosphate (B84403) buffer, pH 7.2 |
| Oleoyl-CoA | C18:1 | 2 - 60 | Dependent on buffer conditions and temperature[5][9] |
| This compound | C20:1 | Likely < 10 | Estimate based on longer chain length |
Note: The CMC of this compound is expected to be lower than that of C18 acyl-CoAs due to its longer acyl chain. A double bond can have the effect of decreasing the effective acyl chain length by approximately 1.6 carbons when considering CMC.[8]
Experimental Protocols
Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)
This protocol describes the preparation of a this compound:BSA complex to enhance its solubility in aqueous solutions.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (or another suitable organic solvent)
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Water bath at 37°C
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA stock solution in your desired aqueous buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in ethanol.
-
Warm the BSA solution to 37°C for 5-10 minutes.
-
Slowly add the this compound stock solution to the warmed BSA solution while gently vortexing. A molar ratio of 1:1 to 4:1 (acyl-CoA:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing or sonication to facilitate complex formation.[11][12]
-
Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful complexation.
-
The this compound:BSA complex is now ready for use in your in vitro assay. Prepare a vehicle control with the same concentration of BSA and ethanol.
Protocol 2: Solubilization of this compound using Cyclodextrins
This protocol outlines the use of cyclodextrins to form an inclusion complex with this compound.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD) or Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM) in the desired aqueous buffer.
-
Weigh out the required amount of this compound.
-
Add the cyclodextrin solution directly to the this compound powder. A molar ratio of 5:1 to 10:1 (cyclodextrin:acyl-CoA) is recommended as a starting point.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the solution in a water bath sonicator until the this compound is fully dissolved. This may take 15-30 minutes.
-
The resulting clear solution contains the this compound:cyclodextrin inclusion complex and is ready for use. A control with only the cyclodextrin should be included in your experiments.
Protocol 3: Solubilization of this compound using Non-Ionic Detergents
This protocol describes the use of non-ionic detergents to solubilize this compound.
Materials:
-
This compound
-
Triton X-100 or Tween-80
-
Aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the detergent (e.g., 10% v/v) in your aqueous buffer.
-
Determine the final concentration of detergent needed in your assay. This should be above the detergent's CMC (Triton X-100 CMC is ~0.24 mM; Tween-80 CMC is ~0.012 mM).
-
Add the appropriate amount of detergent stock solution to your assay buffer.
-
Prepare a stock solution of this compound in a small amount of organic solvent (e.g., ethanol) to aid initial dissolution.
-
Add the this compound stock solution to the detergent-containing buffer while vortexing.
-
Allow the solution to mix for 10-15 minutes to ensure the formation of mixed micelles.
-
The solution is now ready for use. Remember to include a control with the detergent alone to account for any effects on your assay. Be aware that some detergents can inhibit certain enzymes.[16]
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. shodex.com [shodex.com]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 12. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 13. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction of phospholipids to cultured cells with cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2020223393A1 - METHODS FOR FORMING INCLUSION COMPLEXES WITH HYDROPHILIC β-CYCLODEXTRIN DERIVATIVES AND COMPOSITIONS THEREOF - Google Patents [patents.google.com]
- 16. Triton X-100 or octyl glucoside inactivates acyl-CoA:cholesterol acyltransferase 1 by dissociating it from a two-fold dimer to a two-fold monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Triton X-100's Impact on Subcellular Organelle Isolation [eureka.patsnap.com]
- 19. Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
quality control measures for 11Z-eicosenoyl-CoA standards
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 11Z-eicosenoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound standards to ensure their stability?
A1: Proper storage and handling are critical due to the inherent instability of long-chain unsaturated acyl-CoAs. Standards should be stored at -80°C in a desiccated environment. When preparing solutions, it is advisable to use dry solvents and handle the material quickly to minimize exposure to moisture and air. For aqueous solutions, prepare them fresh for each experiment and avoid repeated freeze-thaw cycles. Storing the standard as a dry pellet at -80°C is a recommended strategy to minimize degradation.
Q2: What is the expected purity of a new lot of this compound standard?
A2: The purity of this compound standards is typically high, often ≥98%, as determined by techniques such as HPLC and mass spectrometry. However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q3: Can I use plastic tubes and pipette tips when working with this compound solutions?
A3: While convenient, some plastics can leach contaminants or adsorb lipids, potentially affecting the accuracy of your results. For sensitive applications and long-term storage of solutions, it is recommended to use glass vials with PTFE-lined caps (B75204) to prevent contamination and sample loss. For routine dilutions and immediate use, high-quality polypropylene (B1209903) tubes and tips are generally acceptable.
Q4: What are the most common degradation products of this compound?
A4: The primary degradation pathways for this compound involve the hydrolysis of the thioester bond, leading to the formation of coenzyme A (CoA) and free 11Z-eicosenoic acid. Oxidation of the double bond in the fatty acyl chain can also occur, leading to various oxidized lipid species.
Troubleshooting Guides
LC-MS/MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Degradation of the standard: this compound is susceptible to hydrolysis and oxidation. 2. Ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte. 3. Suboptimal MS parameters: Incorrect precursor/product ion selection or collision energy. | 1. Prepare fresh solutions of the standard. Ensure proper storage and handling. 2. Improve sample clean-up. Modify the chromatographic gradient to better separate the analyte from interfering matrix components. 3. Optimize MS parameters by infusing a fresh solution of the standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is typically observed in positive ion mode. |
| Peak Tailing | 1. Secondary interactions: Interaction of the phosphate (B84403) groups of the CoA moiety with active sites on the HPLC column. 2. Column overload: Injecting too much analyte. | 1. Use a high-quality, end-capped C18 column. Adjust the mobile phase pH or use an ion-pairing agent. 2. Reduce the injection volume or the concentration of the sample. |
| Ghost Peaks | 1. Carryover: Adsorption of the analyte to components of the HPLC system. 2. Contaminated solvent: Impurities in the mobile phase. | 1. Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample. 2. Use high-purity, LC-MS grade solvents. |
Data Interpretation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification | 1. Standard degradation: The concentration of the stock solution may have decreased over time. 2. Matrix effects: Ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Prepare a fresh calibration curve with a newly prepared stock solution. 2. Use a stable isotope-labeled internal standard corresponding to this compound if available. Alternatively, perform a standard addition experiment to assess matrix effects. |
| Presence of Unexpected Adducts | 1. Mobile phase additives: Formation of adducts with salts or solvents in the mobile phase (e.g., sodium or potassium adducts). | 1. Scrutinize the mass spectrum for adducts other than the protonated molecule ([M+H]+). Use fresh, high-purity solvents and additives. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound standards.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). From this, prepare a working solution of 100 µg/mL in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM potassium phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a method for the sensitive quantification of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking known amounts of the standard into a representative blank matrix.
-
If available, add a stable isotope-labeled internal standard to all samples and calibration standards.
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient suitable for lipid analysis.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transition: Monitor the transition corresponding to the precursor ion [M+H]+ of this compound and a characteristic product ion (e.g., loss of the phosphopantetheine group). A common transition for long-chain acyl-CoAs is the neutral loss of 507 Da.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
Technical Support Center: 11Z-Eicosenoyl-CoA Analysis
Welcome to the technical support center for troubleshooting issues related to the recovery of 11Z-eicosenoyl-CoA. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound?
Poor recovery of this compound, a long-chain monounsaturated acyl-CoA, can stem from several factors throughout the experimental workflow. Key areas of concern include sample handling and storage, inefficiencies in the extraction process, and suboptimal analytical conditions. Given their inherent instability in aqueous solutions, degradation of acyl-CoAs is a primary challenge.[1]
Q2: How should tissue or cell samples be handled and stored to minimize degradation of this compound?
To prevent the degradation of this compound, it is critical to immediately freeze tissue samples in liquid nitrogen after collection. For cultured cells, they should be rapidly quenched to halt metabolic activity before harvesting. All samples should be stored at -80°C until extraction. Thawing and refreezing of samples should be avoided to maintain the integrity of the acyl-CoA esters.
Q3: What extraction methods are recommended for long-chain acyl-CoAs like this compound?
Several methods have been developed for the extraction of long-chain acyl-CoAs from tissues. A common approach involves homogenization of the tissue in a specific buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and 2-propanol.[2] Solid-phase extraction (SPE) can be employed for further purification and enrichment of the acyl-CoAs.[2] The choice of method may depend on the tissue type and the specific research question.
Q4: Are there any specific considerations for the quantification of this compound by LC-MS/MS?
Yes, for reliable quantification, a robust LC-MS/MS method is essential. This typically involves using a C18 reversed-phase column for separation.[3] The mobile phase often consists of an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.[3] Quantification is usually performed using selective multi-reaction monitoring (MRM) in positive electrospray ionization mode.[3] It is also crucial to use an appropriate internal standard for accurate quantification.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to poor recovery of this compound.
Issue 1: Low or No Detectable this compound Signal
This is a common and frustrating issue that can arise from multiple points in the experimental workflow. The following decision tree can help pinpoint the potential cause.
Issue 2: High Variability in Recovery Between Replicates
High variability can obscure true biological differences. The following guide addresses potential sources of this variability.
| Potential Cause | Recommended Action |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization procedure for all samples. Use of a mechanical homogenizer is recommended for consistency. |
| Pipetting Errors | Calibrate pipettes regularly. When handling small volumes of organic solvents, use reverse pipetting to improve accuracy. |
| Incomplete Solvent Evaporation | If a solvent evaporation step is used, ensure that all samples are dried to the same extent. Over-drying can also lead to degradation. |
| Variable Injection Volumes in LC-MS/MS | Check the autosampler for any issues. Ensure that the sample volume is sufficient and that there are no air bubbles in the vials. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from a method shown to achieve high recovery for long-chain acyl-CoAs.[2]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns
-
C-18 column for HPLC
Procedure:
-
Homogenize the frozen tissue sample in a glass homogenizer with KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 column for HPLC analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol for the analysis of long-chain acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
-
Gradient: A binary gradient system should be optimized for the separation of this compound from other acyl-CoAs.
-
Flow Rate: 0.25 - 0.5 mL/min, depending on the tissue and column dimensions.[2]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined for this compound, typically through infusion of a standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[3]
Data Presentation
The following table provides a hypothetical comparison of different extraction methods to illustrate how data can be structured for easy comparison.
| Extraction Method | Solvents Used | Purification Step | Average Recovery (%) of Long-Chain Acyl-CoAs | Reproducibility (CV%) |
| Method A | Acetonitrile, 2-propanol | Oligonucleotide purification column | 70-80%[2] | < 10% |
| Method B | Chloroform:Methanol (2:1) | Liquid-liquid extraction | 60-70% | < 15% |
| Method C | Hexane:MTBE (1:1) | None | 50-60% | < 20% |
Visualization of Key Processes
The following diagrams illustrate important concepts in the analysis of this compound.
References
Technical Support Center: Analysis of 11Z-Eicosenoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the analysis of 11Z-eicosenoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects and achieve accurate quantification of this compound in their mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.
Issue 1: Low or No Signal for this compound
-
Question: I am not detecting a signal for this compound, or the signal intensity is much lower than expected. What are the potential causes and solutions?
-
Answer: Low or no signal is a common issue that can stem from several factors, often related to ion suppression or suboptimal analytical conditions. Here is a step-by-step troubleshooting guide:
-
Assess Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Endogenous matrix components, particularly phospholipids, can co-elute with this compound and compete for ionization.
-
Recommendation: Employ a robust sample preparation method. Solid-phase extraction (SPE) is highly effective at removing interfering substances.[1] A protocol involving protein precipitation followed by SPE can yield cleaner samples. For tissue samples, homogenization followed by extraction with an organic solvent like acetonitrile (B52724) is a common first step.[2]
-
-
Optimize Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of this compound with matrix components.
-
Recommendation: Utilize a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile) is typically effective for separating long-chain acyl-CoAs.[2][3] Adjusting the gradient slope and duration can improve the separation of your analyte from interfering compounds.
-
-
Verify Mass Spectrometer Settings: Incorrect mass spectrometer parameters will lead to poor detection. For acyl-CoAs, positive electrospray ionization (ESI) mode is generally more sensitive.[3]
-
Recommendation: Ensure your mass spectrometer is set to monitor the correct precursor and product ions for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate group) in positive ion mode.[4] Therefore, you should be monitoring the transition from the precursor ion [M+H]⁺ to the product ion [M+H-507]⁺.
-
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
-
Question: My results for this compound quantification are not reproducible between injections or across different samples. What could be causing this variability?
-
Answer: Poor reproducibility is often a consequence of inconsistent ion suppression and the lack of an appropriate internal standard.
-
Implement an Internal Standard: An internal standard is crucial for accurate and reproducible quantification as it co-elutes with the analyte and experiences similar matrix effects, allowing for normalization of the signal.
-
Recommendation: The ideal internal standard has similar chemical and physical properties to this compound but is distinguishable by the mass spectrometer. Odd-chain acyl-CoAs (e.g., C17:0-CoA or C19:0-CoA) or stable isotope-labeled this compound (e.g., ¹³C-labeled) are excellent choices.[5][6][7] The internal standard should be added to the sample at the very beginning of the extraction process to account for variability in sample preparation as well.
-
-
Evaluate Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression and thus, variability in the analyte signal.
-
Recommendation: To assess matrix effects, perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, ion-suppressing species.
-
-
Check for Carryover: Analyte from a high-concentration sample can adsorb to the column or other parts of the LC system and elute in subsequent runs, leading to inaccurate quantification of lower-concentration samples.
-
Recommendation: Include blank injections after high-concentration samples in your analytical run to check for carryover. If carryover is observed, a more rigorous column wash step between injections may be necessary. A wash step with a high percentage of organic solvent can help remove strongly retained compounds.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of other co-eluting compounds from the sample matrix.[9][10] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[9] Long-chain acyl-CoAs are often present at low concentrations in complex biological matrices, making them particularly susceptible to ion suppression from more abundant species like phospholipids.
Q2: What is the best sample preparation technique to minimize ion suppression for this compound?
A2: A multi-step approach is often the most effective. This typically involves:
-
Protein Precipitation: To remove the bulk of proteins from the sample.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further remove interfering lipids and other matrix components.[1] SPE is generally considered more effective for targeted lipidomics as it can fractionate specific lipid classes.[1]
Q3: Which ionization mode and MS/MS transition should I use for this compound?
A3: For long-chain acyl-CoAs, positive electrospray ionization (+ESI) is generally preferred due to higher sensitivity.[3] The most common and specific fragmentation pattern for acyl-CoAs in +ESI mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group, which corresponds to a mass of 507 Da.[4] Therefore, you should use Multiple Reaction Monitoring (MRM) to monitor the transition from the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺.
Q4: How do I choose an appropriate internal standard for this compound?
A4: The ideal internal standard should have similar extraction and chromatographic behavior to this compound and should experience similar ionization suppression. The two best options are:
-
Stable Isotope-Labeled this compound: This is the gold standard as its chemical and physical properties are nearly identical to the analyte.
-
Odd-Chain Acyl-CoA: An acyl-CoA with an odd number of carbons in the fatty acid chain (e.g., heptadecanoyl-CoA, C17:0-CoA) is a good alternative as it is unlikely to be present endogenously in the sample.[7]
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a starting point and may require further optimization for your specific application and instrumentation.
1. Sample Preparation (from Tissue)
-
Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., C17:0-CoA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration at 10% B
-
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion [M+H]⁺ to the product ion corresponding to a neutral loss of 507 Da.
-
Internal Standard (e.g., C17:0-CoA): Monitor the appropriate precursor to product ion transition.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument being used to maximize the signal for the analyte and internal standard.
Quantitative Data Summary
Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) |
| Palmitoyl-CoA (C16:0) | 1004.6 | 497.6 | 507 |
| Oleoyl-CoA (C18:1) | 1030.6 | 523.6 | 507 |
| This compound (C20:1) | 1058.7 | 551.7 | 507 |
| Heptadecanoyl-CoA (C17:0-IS) | 1018.6 | 511.6 | 507 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Optimization of 11Z-Eicosenoyl-CoA Derivatization for GC-MS
Welcome to the technical support center for the optimization of 11Z-eicosenoyl-CoA derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Can I directly analyze this compound by GC-MS?
A1: Direct analysis of intact this compound by GC-MS is not feasible. The molecule is too large and not sufficiently volatile for gas chromatography. The standard approach involves a two-step process: first, hydrolysis of the thioester bond to release the free fatty acid (11Z-eicosenoic acid), followed by derivatization of the fatty acid to a more volatile form suitable for GC-MS analysis.[1][2][3]
Q2: What are the most common derivatization methods for the resulting 11Z-eicosenoic acid for GC-MS analysis?
A2: The two most prevalent and effective derivatization techniques for fatty acids, including 11Z-eicosenoic acid, are esterification and silylation.
-
Esterification: This method converts the carboxylic acid group of the fatty acid into an ester, typically a fatty acid methyl ester (FAME).[4] Common reagents for this include Boron Trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic HCl.[5][6]
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a widely used silylating agent.
Q3: Which derivatization method is better for 11Z-eicosenoic acid, esterification or silylation?
A3: Both methods are effective, and the choice may depend on your specific experimental needs and laboratory resources.
-
FAMEs (from esterification) are very stable and the methodology is well-established and cost-effective.[4][5]
-
TMS esters (from silylation) are also highly volatile, but they can be more susceptible to hydrolysis, requiring strictly anhydrous conditions. Silylation can also derivatize other functional groups if present in the sample matrix.
Q4: How can I ensure my derivatization reaction is complete?
A4: To confirm the completion of the derivatization reaction, you can analyze aliquots of your sample at different time points during the reaction. Plot the peak area of the derivatized 11Z-eicosenoic acid against the reaction time. The reaction is considered complete when the peak area no longer increases with additional time.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the derivatization and analysis of this compound.
| Issue | Probable Cause | Recommended Solution |
| No peak or very low signal for the derivatized fatty acid | Incomplete hydrolysis of this compound: The thioester bond was not fully cleaved, resulting in a low yield of the free fatty acid for derivatization. | Optimize the hydrolysis step. This can be achieved by adjusting the concentration of the acid or base used for hydrolysis, increasing the reaction temperature, or extending the incubation time. Ensure proper mixing of the sample with the hydrolysis reagent. |
| Incomplete derivatization: The reaction conditions were not optimal for the complete conversion of 11Z-eicosenoic acid to its derivative. | Verify the quality and storage of your derivatization reagent, as they can degrade over time.[4] Ensure that all solvents and glassware are anhydrous, especially for silylation reactions. Optimize the reaction time and temperature as per the protocol.[4] | |
| Peak tailing in the chromatogram | Active sites in the GC system: The polar carboxyl group of any underivatized fatty acid can interact with active sites in the injector liner or the column, leading to poor peak shape.[6] | Ensure complete derivatization. If the problem persists, try replacing the GC liner and trimming the first few centimeters of the column. Using a deactivated liner can also help minimize these interactions.[7] |
| Presence of extraneous peaks in the chromatogram | Contamination: Contaminants may be introduced from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware before use. Running a reagent blank (all reagents without the sample) can help identify the source of contamination. |
| Side reactions: The derivatization reagent may have reacted with other components in the sample matrix. | If your sample matrix is complex, consider a sample cleanup step after hydrolysis and before derivatization to remove interfering substances. | |
| Isomerization of the double bond in 11Z-eicosenoic acid | Harsh reaction conditions: High temperatures or strong acidic/basic conditions during hydrolysis or derivatization can potentially cause isomerization of the cis double bond to the trans configuration. | Use the mildest effective reaction conditions. For example, some acid-catalyzed esterification methods can be performed at moderate temperatures (e.g., 60°C).[6] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the derivatization and GC-MS analysis of long-chain fatty acids. These should be used as a starting point and may require optimization for your specific instrument and sample type.
Table 1: Typical Derivatization Parameters
| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Sample Amount | 1-25 mg of lipid extract[4] | ~1 mg/mL of fatty acid mixture |
| Reagent Volume | 2 mL of 12-14% BF₃-Methanol[4] | 50 µL of BSTFA + 1% TMCS |
| Reaction Temperature | 60-100°C | 60°C[6] |
| Reaction Time | 5-60 minutes | 60 minutes[6] |
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Column | HP-5MS or equivalent |
| Injector Temperature | 250°C[8] |
| Oven Program | Initial: 100°C, hold 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold 3 min; Ramp 3: 20°C/min to 320°C, hold 12 min[9] |
| Transfer Line Temperature | 280°C[8] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Splitless |
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol describes the conversion of this compound to 11Z-eicosenoic acid methyl ester.
-
Hydrolysis (Saponification):
-
To your sample containing this compound (e.g., dried cell pellet or lipid extract), add 1 mL of 0.5 M methanolic NaOH.
-
Vortex thoroughly and heat at 80°C for 10 minutes to cleave the thioester bond.
-
Cool the sample to room temperature.
-
-
Esterification:
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the hydrolyzed sample.[4]
-
Tightly cap the reaction vessel and heat at 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Extraction:
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381) to the reaction tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Hydrolysis of this compound and Silylation to a TMS Ester
This protocol details the formation of the trimethylsilyl ester of 11Z-eicosenoic acid.
-
Hydrolysis:
-
Perform the hydrolysis step as described in Protocol 1 (Step 1).
-
After cooling, neutralize the solution by adding a few drops of concentrated HCl until the pH is acidic.
-
Extract the free fatty acid by adding 2 mL of hexane, vortexing, and collecting the hexane layer. Repeat the extraction and combine the hexane layers.
-
Evaporate the hexane to complete dryness under a stream of nitrogen. It is crucial that the sample is completely dry before silylation.
-
-
Silylation:
-
To the dried fatty acid residue, add 100 µL of an aprotic solvent like acetonitrile, followed by 50 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[6]
-
Cool the sample to room temperature.
-
-
Sample Preparation for Injection:
-
The sample can be injected directly or diluted with an appropriate solvent (e.g., dichloromethane) if necessary.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Workflow for this compound derivatization for GC-MS.
Caption: Troubleshooting logic for GC-MS analysis of derivatized fatty acids.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. youtube.com [youtube.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating 11Z-Eicosenoyl-CoA Identification by Tandem Mass Spectrometry (MS/MS)
For researchers, scientists, and drug development professionals, the accurate identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of methodologies for validating the identification of 11Z-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, using tandem mass spectrometry (MS/MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the rigorous confirmation of this important biological molecule.
Introduction to this compound and the Role of MS/MS
This compound, also known as gondoeyl-CoA, is the activated form of 11Z-eicosenoic acid (gondoic acid). As an acyl-CoA, it is a central intermediate in fatty acid metabolism, serving as a substrate for elongation, desaturation, and incorporation into complex lipids. Given its role in various metabolic pathways, its accurate identification and quantification are crucial for understanding physiological and pathological processes.
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and quantification of molecules in complex biological mixtures. By selecting a specific precursor ion (the molecule of interest) and fragmenting it, MS/MS generates a unique fragmentation pattern (product ions) that serves as a molecular fingerprint, enabling confident identification.
Gold Standard for Identification: MS/MS Fragmentation
The cornerstone of validating the identity of this compound is the analysis of its fragmentation pattern in MS/MS. Acyl-CoAs exhibit a characteristic fragmentation behavior that facilitates their identification.
Predicted Fragmentation of this compound
The exact mass of this compound (C41H72N7O17P3S) is 1059.3918 Da. In positive ion mode, the protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of 1060.3991.
Upon collision-induced dissociation (CID) in the mass spectrometer, two key fragmentation pathways are expected for acyl-CoAs:
-
Neutral Loss of 507 Da: This is the most characteristic fragmentation, corresponding to the loss of the 3'-phospho-AMP moiety.
-
Product Ion at m/z 428: This fragment corresponds to the phosphopantetheine portion of the CoA molecule.
Based on these principles, the expected major product ions for this compound are summarized in the table below.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Identity of Product Ion | Fragmentation Pathway |
| 1060.4 | 553.4 | [M+H - 507]+ | Neutral loss of 3'-phospho-AMP |
| 1060.4 | 428.0 | [Phosphopantetheine]+ | Cleavage of the pyrophosphate bond |
Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols for LC-MS/MS Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the reliable analysis of this compound. The following provides a general framework for such a method.
Sample Preparation
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as methanol (B129727)/chloroform/water to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: An aqueous solution containing a buffer such as ammonium acetate (B1210297) or ammonium bicarbonate.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution from a lower to a higher concentration of the organic mobile phase is employed to effectively separate acyl-CoAs based on their chain length and hydrophobicity.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective method for targeted quantification. For validation of a novel identification, a full product ion scan is necessary to observe the complete fragmentation pattern.
-
Collision Energy: The collision energy should be optimized to maximize the abundance of the characteristic product ions.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the experimental process and the biological relevance of this compound, the following diagrams have been generated using Graphviz.
Alternative and Complementary Validation Methods
While MS/MS provides strong evidence for the identification of this compound, complementary techniques can further enhance the confidence of the assignment.
| Method | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the precursor ion, allowing for the determination of its elemental composition. | High confidence in elemental formula. | Does not provide structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the position of double bonds and the connectivity of atoms. | Unambiguous structure determination. | Requires a relatively large amount of pure compound; lower sensitivity than MS. |
| Chemical Derivatization | Chemical modification of the molecule to a derivative with known fragmentation properties or chromatographic behavior. | Can help to confirm the presence of specific functional groups. | Can be complex and may introduce artifacts. |
| Enzyme Assays | Use of specific enzymes that act on or produce the target acyl-CoA to confirm its presence and biological activity. | Provides functional validation. | Requires specific enzymes and may not be universally applicable. |
Conclusion
The validation of this compound identification by MS/MS relies on a multi-faceted approach. The cornerstone is the careful analysis of the tandem mass spectrum, looking for the characteristic neutral loss of 507 Da and the product ion at m/z 428. This should be supported by a robust and well-optimized LC-MS/MS method. For unequivocal identification, especially in complex biological matrices or for novel discoveries, the use of complementary techniques such as high-resolution mass spectrometry and, where feasible, NMR spectroscopy, is highly recommended. By following the guidelines and protocols outlined in this guide, researchers can confidently identify this compound and advance our understanding of its role in lipid metabolism.
A Comparative Guide to the Functional Differences Between 11Z-Eicosenoyl-CoA and Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two key fatty acyl-CoA molecules: 11Z-eicosenoyl-CoA and oleoyl-CoA. While both are monounsaturated, their distinct carbon chain lengths classify them into different fatty acyl-CoA subgroups, leading to divergent metabolic fates and physiological roles. This comparison is based on available experimental data and established biochemical pathways.
Structural and Classification Differences
The primary distinction between this compound and oleoyl-CoA lies in their acyl chain length. Oleoyl-CoA is an 18-carbon (C18:1) long-chain fatty acyl-CoA (LCFA-CoA), whereas this compound is a 20-carbon (C20:1) very-long-chain fatty acyl-CoA (VLCFA-CoA). This structural variance is the foundation for their differing functional roles.
| Feature | Oleoyl-CoA | This compound |
| Acyl Chain Length | 18 carbons | 20 carbons |
| Fatty Acid | Oleic Acid (18:1n-9) | 11Z-Eicosenoic Acid (Gondoic Acid; 20:1n-9) |
| Classification | Long-Chain Fatty Acyl-CoA (LCFA-CoA) | Very-Long-Chain Fatty Acyl-CoA (VLCFA-CoA) |
Biosynthesis and Metabolic Interconversion
Oleoyl-CoA is a central product in endogenous fatty acid synthesis, primarily formed through the desaturation of stearoyl-CoA by stearoyl-CoA desaturase-1 (SCD1). In contrast, this compound is synthesized through the elongation of oleoyl-CoA. This process is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL) enzymes, which are located in the endoplasmic reticulum. This hierarchical synthesis pathway establishes oleoyl-CoA as a precursor to this compound.
A Comparative Analysis of the Biological Activities of 11Z-Eicosenoyl-CoA and Saturated Acyl-CoAs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential effects of the monounsaturated 11Z-eicosenoyl-CoA and its saturated counterparts on key cellular processes. This guide provides a summary of available experimental data, detailed methodologies for relevant assays, and visual representations of implicated signaling pathways.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in both fatty acid synthesis and degradation. Beyond their metabolic roles, acyl-CoAs have emerged as critical signaling molecules that modulate the activity of various enzymes, ion channels, and transcription factors. The biological activity of an acyl-CoA is significantly influenced by the length and degree of saturation of its acyl chain. This guide provides a comparative overview of the biological activity of the long-chain monounsaturated acyl-CoA, this compound, and common long-chain saturated acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).
Direct comparative experimental data for this compound is limited in the current scientific literature. Therefore, this guide will draw upon data from closely related and extensively studied long-chain monounsaturated acyl-CoAs, primarily oleoyl-CoA (C18:1), as a proxy to provide a meaningful comparison with saturated acyl-CoAs. This approach is based on the general understanding that the presence of a cis-double bond in the acyl chain is a key determinant of the differential biological activities observed between unsaturated and saturated acyl-CoAs.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the known and inferred differential effects of this compound (extrapolated from oleoyl-CoA data) and saturated acyl-CoAs on various biological targets.
| Biological Target/Process | This compound (Monounsaturated) | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) | Key Differences & Notes |
| ATP-Sensitive Potassium (KATP) Channels | Potent activator; shifts the ATP inhibition curve to the right, promoting channel opening.[1][2][3] | Activator, but with potentially different potency depending on the specific saturated acyl-CoA and channel subunit composition. | The presence of a cis-double bond may influence the conformational change induced in the channel protein, leading to differences in activation kinetics and potency. |
| Acyl-CoA-Binding Protein (ACBP) Binding | High-affinity binding.[4][5] | High-affinity binding.[4][5] | While both bind with high affinity, subtle differences in binding kinetics may exist due to the different shapes of the acyl chains. The number of double bonds does not appear to strongly correlate with binding affinity.[4] |
| Stearoyl-CoA Desaturase (SCD) Activity | Not a direct substrate or inhibitor. | Substrates for SCD, which introduces a double bond to produce monounsaturated fatty acyl-CoAs.[6] | Saturated acyl-CoAs are precursors for the synthesis of monounsaturated acyl-CoAs in a reaction catalyzed by SCD. |
| Metabolic Fate (β-oxidation) | Undergoes β-oxidation, requiring an additional isomerase step to handle the cis-double bond. | Undergoes standard β-oxidation. | The β-oxidation of unsaturated fatty acids yields slightly less energy than that of their saturated counterparts due to the bypass of one of the FADH2-generating steps. |
| Insulin (B600854) Secretion | Acutely stimulates insulin secretion. Chronic exposure may have different effects. | Chronic elevation is associated with impaired glucose-stimulated insulin secretion (lipotoxicity).[7] | The differential effects on KATP channels likely contribute to the varying impacts on insulin secretion. |
| Enzyme Regulation (e.g., Acetyl-CoA Carboxylase) | Allosteric inhibitor. | Potent allosteric inhibitor, providing feedback regulation on fatty acid synthesis. | The degree of inhibition may vary based on the specific acyl-CoA and the isoform of the enzyme. |
Experimental Protocols
Inside-Out Patch-Clamp Assay for KATP Channel Activity
This protocol is used to directly assess the effect of acyl-CoAs on the activity of ATP-sensitive potassium (KATP) channels in an excised membrane patch.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
Cells expressing KATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1 subunits).
-
Pipette solution (intracellular-like): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Bath solution (extracellular-like): 140 mM KCl, 10 mM HEPES, 2.6 mM CaCl2, 1.2 mM MgCl2, pH 7.4 with KOH.
-
Test solutions containing varying concentrations of ATP, this compound, and saturated acyl-CoAs dissolved in the appropriate bath solution.
Procedure:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Culture cells expressing KATP channels on coverslips.
-
Place a coverslip in the recording chamber and perfuse with the bath solution.
-
Approach a cell with the micropipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration. This exposes the intracellular face of the membrane to the bath solution.[8][9][10]
-
Voltage-clamp the patch at a holding potential of -60 mV.
-
Record baseline KATP channel activity in the absence of ATP.
-
Apply a solution containing a sub-maximal inhibitory concentration of ATP (e.g., 100 µM) to observe channel inhibition.
-
Perfuse the patch with solutions containing ATP plus the test acyl-CoA (e.g., 10 µM this compound or 10 µM palmitoyl-CoA) and record the channel activity.
-
Analyze the data to determine the effect of each acyl-CoA on the open probability (Po) of the channel in the presence of ATP.
Acyl-CoA Binding Assay using Lipidex 1000
This assay measures the binding of radiolabeled acyl-CoAs to proteins like Acyl-CoA-Binding Protein (ACBP).
Materials:
-
Purified ACBP.
-
Radiolabeled acyl-CoA (e.g., [14C]this compound or [14C]palmitoyl-CoA).
-
Lipidex 1000 resin.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Prepare a slurry of Lipidex 1000 in the binding buffer.
-
In a series of microcentrifuge tubes, add a fixed amount of purified ACBP.
-
Add increasing concentrations of the radiolabeled acyl-CoA to the tubes.
-
For competition assays, add a fixed concentration of radiolabeled acyl-CoA and increasing concentrations of unlabeled competitor acyl-CoA (this compound or saturated acyl-CoAs).
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow binding to reach equilibrium.
-
Add the Lipidex 1000 slurry to each tube. Lipidex 1000 binds free (unbound) acyl-CoAs.[11][12]
-
Incubate for a further period (e.g., 20 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the Lipidex 1000.
-
Carefully transfer a sample of the supernatant (containing the protein-bound acyl-CoA) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of bound acyl-CoA at each concentration and determine the binding affinity (Kd) for each acyl-CoA.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This assay measures the conversion of a saturated acyl-CoA to its monounsaturated counterpart.
Materials:
-
Microsomal fractions prepared from cells or tissues expressing SCD.
-
Radiolabeled saturated fatty acyl-CoA substrate (e.g., [14C]stearoyl-CoA).
-
Reaction buffer containing NADH, ATP, and Coenzyme A.
-
HPLC system with a radioactivity detector.
-
Reagents for lipid extraction (e.g., chloroform/methanol).
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and the radiolabeled saturated acyl-CoA substrate.[13][14]
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution to saponify the lipids (e.g., ethanolic KOH).
-
Acidify the mixture and extract the fatty acids using an organic solvent like hexane.
-
Dry the organic phase and resuspend the fatty acid residue in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the saturated and monounsaturated fatty acids.
-
Quantify the amount of radiolabeled saturated and monounsaturated fatty acids using a radioactivity flow detector.
-
Calculate the SCD activity as the percentage of the substrate converted to the monounsaturated product per unit of time and protein concentration.
Mandatory Visualization
Caption: Differential regulation of cellular targets by unsaturated and saturated acyl-CoAs.
Caption: Workflow for inside-out patch-clamp analysis of acyl-CoA effects on KATP channels.
References
- 1. Long-chain acyl-CoA esters and phosphatidylinositol phosphates modulate ATP inhibition of Katp channels by the same mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain CoA esters activate human pancreatic beta-cell KATP channels: potential role in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoplasmic accumulation of long-chain coenzyme A esters activates KATP and inhibits Kir2.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ligand binding to acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Patch Clamp Protocol [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Substrate Specificity for 11Z-Eicosenoyl-CoA
For researchers, scientists, and drug development professionals, understanding the metabolic fate of specific lipid molecules is paramount. This guide provides a comparative analysis of the substrate specificity of key enzyme families for 11Z-eicosenoyl-CoA, the activated form of gondoic acid (11Z-eicosenoic acid), a monounsaturated omega-9 fatty acid. While direct kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related substrates to infer its enzymatic handling and provides detailed experimental protocols for researchers to perform direct comparative analysis.
Key Enzyme Families in this compound Metabolism
The metabolism of long-chain fatty acyl-CoAs such as this compound is primarily governed by three main enzyme families:
-
Acyl-CoA Synthetases (ACSLs): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a crucial step for their participation in metabolic pathways.
-
Fatty Acid Elongases (Elovls): These multi-enzyme systems extend the carbon chain of fatty acyl-CoAs.
-
Fatty Acid Desaturases (SCDs): These enzymes introduce double bonds into fatty acyl-CoAs.
Substrate Specificity Comparison
The following tables summarize the known substrate preferences of these enzyme families, providing a basis for comparison with this compound.
Acyl-CoA Synthetases (ACSLs)
Long-chain acyl-CoA synthetases are responsible for activating fatty acids with chain lengths of 12 to 20 carbons.[1] Different ACSL isoforms exhibit distinct substrate preferences.[2]
| Enzyme Isoform | Preferred Substrates | Potential Activity with this compound (C20:1) |
| ACSL1 | Saturated and monounsaturated C16-C18 fatty acids[2] | Likely, as it falls within the C12-C20 range of activity.[1] |
| ACSL4 | Prefers arachidonic acid (C20:4)[2] | Possible, given its activity on C20 fatty acids, though preference is for polyunsaturated chains. |
| ACSL5 | High preference for saturated and unsaturated C16-C20 fatty acids | High likelihood of activity. |
| ACSL6 | Oleic acid (C18:1) is a good substrate; eicosapolyenoic acids are poor substrates.[3] | Moderate likelihood of activity. |
Fatty Acid Elongases (Elovls)
Seven elongase subtypes (Elovl1-7) have been identified, each with differential substrate specificity.[4]
| Enzyme Isoform | Preferred Substrates | Potential Activity with this compound (C20:1) |
| Elovl1 | Elongates saturated (C18:0-C26:0) and monounsaturated (C20:1, C22:1) acyl-CoAs.[5] | Confirmed Substrate. |
| Elovl5 | Elongates C18 and C20 polyunsaturated fatty acids; can also elongate 18:1n-9 to 20:1n-9.[6][7] | Confirmed Substrate. |
| Elovl6 | Prefers C12-C16 saturated fatty acids. | Lower likelihood of significant activity. |
| Elovl7 | Elongates C16-C20 acyl-CoAs, with a preference for C18 acyl-CoAs.[8] | Possible substrate, as it falls within the activity range. |
Stearoyl-CoA Desaturases (SCDs)
SCDs introduce a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs.[9]
| Enzyme Isoform | Preferred Substrates | Potential Activity with this compound (C20:1) |
| SCD1 | Palmitoyl-CoA (16:0) and Stearoyl-CoA (18:0).[9] | Unlikely to be a substrate as it is already monounsaturated. Desaturation of 20:0 to 20:1 is considered unlikely in most tissues.[10] |
| SCD2 | Preferentially utilizes 18:0-CoA.[10] | Unlikely to be a substrate. |
Signaling Pathways Involving this compound and its Precursor
Recent studies have begun to elucidate the role of gondoic acid and its derivatives in cellular signaling, particularly in inflammatory processes.
Anti-inflammatory Signaling in Kupffer Cells
Gondoic acid has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in Kupffer cells (liver macrophages).[11] The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the PKCθ/ERK/STAT3 signaling pathway.[11]
Gondoic acid anti-inflammatory pathway.
Modulation of Cytokine Production
In the human monocyte cell line THP-1, cis-11-eicosenoic acid has been observed to promote the production of pro-inflammatory cytokines IL-1β and IL-6, while inhibiting the production of the anti-inflammatory cytokine IL-10. This suggests a complex, context-dependent role in modulating immune responses.
Experimental Protocols
To facilitate direct comparative studies of enzyme specificity for this compound, detailed methodologies for key enzymatic assays are provided below.
Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)
This protocol is adapted from methods used to measure long-chain fatty acyl-CoA synthetase activity.
Objective: To determine the kinetic parameters (Km and Vmax) of ACSL isoforms for 11Z-eicosenoic acid compared to other fatty acids.
Materials:
-
Cell lysates or purified ACSL isoforms
-
[1-¹⁴C]-11Z-eicosenoic acid (custom synthesis may be required) and other [¹⁴C]-labeled fatty acids (e.g., oleic acid, palmitic acid)
-
ATP, Coenzyme A (CoA), MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
0.05 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-11Z-eicosenoic acid and other fatty acids complexed to BSA in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and MgCl₂.
-
Enzyme Addition: Add cell lysate or purified enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding the radiolabeled fatty acid-BSA complex. Incubate at 37°C for a predetermined time course (e.g., 0, 2, 5, 10 minutes) to ensure initial velocity conditions.
-
Termination and Extraction: Stop the reaction by adding Dole's reagent. Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane phase contains unreacted fatty acids.
-
Washing: Wash the upper phase with 0.05 M NaOH to remove any remaining free fatty acids.
-
Quantification: Transfer an aliquot of the final upper phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. The amount of [¹⁴C]-acyl-CoA formed remains in the lower aqueous phase and is calculated by subtracting the radioactivity in the final upper phase from the initial radioactivity.
-
Data Analysis: Plot the rate of product formation against substrate concentration and use non-linear regression (e.g., Michaelis-Menten kinetics) to determine Km and Vmax.
ACSL radiometric assay workflow.
Fatty Acid Elongase (Elovl) Activity Assay
This protocol is based on established methods for measuring microsomal fatty acid elongase activity.
Objective: To compare the elongation of this compound by different Elovl isoforms relative to other acyl-CoA substrates.
Materials:
-
Microsomal fractions from cells or tissues expressing specific Elovl isoforms
-
This compound and other acyl-CoA substrates
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Saponification reagent (e.g., KOH in ethanol)
-
Acidification reagent (e.g., HCl)
-
Organic solvent for extraction (e.g., hexane)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the acyl-CoA substrate (e.g., this compound).
-
Enzyme Addition: Add the microsomal protein to the reaction mixture.
-
Initiation: Start the reaction by adding [¹⁴C]-Malonyl-CoA. Incubate at 37°C for a set time (e.g., 20-30 minutes).
-
Termination and Saponification: Stop the reaction by adding the saponification reagent and heat to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the reaction mixture and extract the fatty acids with an organic solvent.
-
Analysis: Evaporate the solvent, redissolve the fatty acid residue, and analyze by reverse-phase HPLC with a radioactivity detector to separate and quantify the original substrate and the elongated C22:1 product.
-
Data Analysis: Calculate the percentage of substrate conversion to the elongated product to compare the relative activity of the enzyme with different substrates.
Elovl activity assay workflow.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is a general method for assessing desaturase activity.
Objective: To determine if this compound can be a substrate for any desaturase activity.
Materials:
-
Microsomal fractions
-
This compound
-
NADH or NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Reagents for termination, saponification, and extraction as in the elongase assay
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: Combine the reaction buffer, NADH or NADPH, and this compound in a tube.
-
Enzyme Addition: Add the microsomal fraction.
-
Incubation: Incubate at 37°C for a specified time.
-
Workup: Terminate the reaction, saponify the lipids to free fatty acids, and extract.
-
Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Analysis: Analyze the FAMEs by GC-MS to identify any new desaturated products (e.g., C20:2).
-
Data Analysis: Quantify the peak areas to determine the extent of desaturation, if any.
Conclusion
While this compound is a confirmed substrate for elongases such as Elovl1 and Elovl5, its interaction with acyl-CoA synthetases and desaturases requires further quantitative investigation. The provided protocols offer a framework for researchers to elucidate the precise kinetic parameters and substrate preferences of these enzymes. Furthermore, the emerging role of gondoic acid in inflammatory signaling pathways presents exciting new avenues for research and potential therapeutic intervention. This guide serves as a foundational resource for advancing our understanding of the metabolism and biological functions of this important monounsaturated fatty acid.
References
- 1. Frontiers | Elovl5 Expression in the Central Nervous System of the Adult Mouse [frontiersin.org]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. thesgc.org [thesgc.org]
- 9. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 10. gsartor.org [gsartor.org]
- 11. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 11Z-Eicosenoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 11Z-eicosenoyl-CoA, a long-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic and signaling pathways. This guide provides a comparative overview of the primary analytical methods employed for its analysis, with a focus on providing actionable data and detailed protocols to aid in methodology selection and implementation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and enzyme-coupled assays.
Overview of Analytical Approaches
The analysis of long-chain fatty acyl-CoAs like this compound presents challenges due to their structural complexity and varying concentrations in biological matrices.[1][2] The two predominant analytical strategies are chromatographic separations, primarily LC-MS/MS, and enzymatic assays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the industry standard for the analysis of lipids and their derivatives.[3] It offers high sensitivity and selectivity, allowing for both quantification and structural confirmation.[4][5][6] LC-MS/MS methods can distinguish between different acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns.[5][7] Positive electrospray ionization (ESI) is often preferred for its enhanced sensitivity for acyl-CoAs.[5]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): While gas chromatography (GC) is common for general fatty acid analysis, HPLC is better suited for less stable molecules like acyl-CoAs as it operates at ambient temperatures.[8][9] HPLC-UV can be used for detection, though its sensitivity may be limited for low-abundance species.[10] To enhance sensitivity, derivatization can be employed to introduce a fluorophore, followed by fluorescence detection.[6]
-
Enzyme-Coupled Assays: These assays offer a high-throughput and convenient alternative for the quantification of total fatty acyl-CoAs.[11] They are typically based on an enzymatic cascade that results in a measurable colorimetric or fluorometric signal.[12][13] While sensitive, these assays may lack the specificity to distinguish between different acyl-CoA species.
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of the different analytical methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Throughput | Specificity |
| LC-MS/MS | Femtomole range[6] | 2 to 133 nM[2] | Wide dynamic range[7] | Moderate | High (can distinguish isomers)[4] |
| HPLC-FLD (with derivatization) | 6 fmol[6] | Not specified | 6 to 50,000 fmol[6] | Moderate | Moderate (dependent on chromatography) |
| Enzyme-Coupled Fluorometric Assay | Not specified | 0.3 µM[11] | 0.3 to 100 µM[11] | High[11] | Low (measures total fatty acyl-CoAs) |
Experimental Protocols
LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a composite based on established methods for long-chain fatty acyl-CoA quantification.[4][6][14]
a) Sample Preparation (Solid-Phase Extraction) [4]
-
Homogenize tissue samples in a suitable buffer (e.g., KH2PO4).[10]
-
Add an organic solvent like acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs.[10]
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Load the supernatant onto a solid-phase extraction (SPE) column (e.g., C18) to bind the acyl-CoAs.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).[10]
-
Evaporate the eluent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase A: 10:90 acetonitrile/water with 15 mM ammonium (B1175870) hydroxide.[6]
-
Mobile Phase B: Pure acetonitrile with 15 mM ammonium hydroxide.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: 200 µL/min.[6]
-
Column Temperature: 40°C.[14]
c) Mass Spectrometry Conditions [4][5]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: For quantification, monitor the transition from the precursor ion [M+H]+ to a product ion resulting from the neutral loss of 507 Da. A second transition to m/z 428 can be used for confirmation.[5][7]
Enzyme-Coupled Fluorometric Assay
This protocol is based on a commercially available kit.[11]
-
Sample Preparation: Homogenize samples in a lysis buffer (pH 7.4, 0.5% - 5.0% Triton X-100).[11]
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the enzymes and substrate. The assay works through a combination of enzymes that use fatty acyl-CoA as a substrate, which is coupled to form a fluorescent product.[11]
-
Incubate at room temperature for approximately 40 minutes.[11]
-
-
Detection: Measure the fluorescence intensity at an excitation of 530 nm and an emission of 585 nm.
-
Quantification: Determine the concentration of fatty acyl-CoA in the samples from a standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and a conceptual signaling pathway involving fatty acyl-CoAs.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic fate of this compound.
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. hplc.eu [hplc.eu]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 11Z-Eicosenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of 11Z-eicosenoyl-CoA in the fatty acid elongation pathway, with a focus on its interaction with the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant pathways and workflows to facilitate a deeper understanding of this specific metabolic step.
Introduction
This compound is a monounsaturated long-chain fatty acyl-CoA that serves as an intermediate in the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle, with the initial condensation reaction being the rate-limiting step, catalyzed by the ELOVL enzymes. Understanding the substrate specificity of these enzymes is critical for elucidating the precise pathways of VLCFA synthesis and for developing therapeutic interventions for diseases associated with abnormal lipid metabolism.
The Fatty Acid Elongation Pathway
The fatty acid elongation cycle extends the carbon chain of a fatty acyl-CoA molecule by two carbons in each round. The process involves four key enzymatic reactions:
-
Condensation: An acyl-CoA substrate condenses with malonyl-CoA, catalyzed by an ELOVL enzyme, to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by a trans-2,3-enoyl-CoA reductase (TER).
This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation.
The four enzymatic steps of the fatty acid elongation cycle.
Comparative Analysis of ELOVL Substrate Specificity
The substrate specificity of the seven mammalian ELOVL enzymes (ELOVL1-7) determines the profile of VLCFAs produced in a given cell or tissue. While comprehensive data on the specific activity of all ELOVLs with this compound is limited, studies have investigated the activity of ELOVL1 with a positional isomer, C20:1(n-9)-CoA. This provides a valuable point of comparison for understanding the potential role of this compound.
| Substrate | ELOVL Isoform | Relative Activity (%) | Reference |
| C20:1(n-9)-CoA | ELOVL1 | High | [1] |
| C20:0-CoA | ELOVL1 | High | [1] |
| C18:0-CoA | ELOVL1 | Moderate | [1] |
| C22:0-CoA | ELOVL1 | High | [1] |
| C20:1(n-9)-CoA | Other ELOVLs | Not extensively studied |
Table 1: Comparative Substrate Specificity of ELOVL1. This table summarizes the relative activity of ELOVL1 with C20:1(n-9)-CoA and other relevant acyl-CoA substrates. The high activity towards C20:1(n-9)-CoA suggests that this compound is also a likely substrate for ELOVL1-mediated elongation.
Quantitative Analysis of Acyl-CoA Pools
| Acyl-CoA Species | RAW 264.7 cells (pmol/10^6 cells) | MCF7 cells (pmol/10^6 cells) | Reference |
| C16:0-CoA | ~2.5 | ~15 | [2] |
| C18:0-CoA | ~1.0 | ~10 | [2] |
| C18:1-CoA | ~3.0 | ~20 | [2] |
| C20:4-CoA | ~0.5 | ~5 | [2] |
| C24:0-CoA | <0.5 | ~15 | [2] |
| C26:0-CoA | <0.5 | ~15 | [2] |
Table 2: Abundance of Selected Acyl-CoA Species in Mammalian Cells. This table highlights the significant differences in acyl-CoA profiles between two cell lines. The relatively high abundance of C18:1-CoA, a precursor for C20:1-CoA, suggests a potential for significant flux through the elongation pathway involving eicosenoyl-CoA isomers.
Experimental Protocols
In Vitro ELOVL Enzyme Activity Assay
This protocol describes a method to determine the activity of a specific ELOVL enzyme with a given acyl-CoA substrate.
Objective: To measure the conversion of an acyl-CoA substrate to its elongated 3-ketoacyl-CoA product by a specific ELOVL enzyme.
Materials:
-
Microsomes prepared from cells overexpressing the ELOVL enzyme of interest.
-
Acyl-CoA substrate (e.g., this compound).
-
[2-¹⁴C]malonyl-CoA (radiolabeled).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA substrate.
-
Initiate the reaction by adding the microsomes containing the ELOVL enzyme.
-
Add [2-¹⁴C]malonyl-CoA to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 6M HCl).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantify the radiolabeled elongated fatty acid product using a scintillation counter.
Workflow for an in vitro ELOVL enzyme activity assay.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the quantification of acyl-CoA species in biological samples.
Objective: To accurately measure the concentration of various acyl-CoA species, including this compound, in cell or tissue extracts.
Materials:
-
Cell or tissue sample.
-
Internal standards (e.g., odd-chain fatty acyl-CoAs).
-
Extraction solvent (e.g., isopropanol/water/acetic acid).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Homogenize the cell or tissue sample in the presence of internal standards.
-
Extract the acyl-CoAs using the extraction solvent.
-
Centrifuge to pellet cellular debris.
-
Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.
-
Separate the different acyl-CoA species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Workflow for LC-MS/MS-based quantification of acyl-CoAs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a substrate for the fatty acid elongation pathway, likely catalyzed by ELOVL1, leading to the synthesis of longer monounsaturated VLCFAs. However, to definitively validate its role and to understand its specific contribution compared to other isomers and acyl-CoA substrates, further research is required.
Future studies should focus on:
-
Direct comparative enzyme kinetics: Performing in vitro ELOVL assays with purified enzymes and both 11Z- and 11E-eicosenoyl-CoA as substrates to determine their respective kinetic parameters (Km and Vmax).
-
Stable isotope tracing: Using labeled 11Z-eicosenoic acid in cell culture experiments to trace its metabolic fate and quantify its incorporation into longer fatty acids.
-
Targeted quantitative lipidomics: Developing and applying sensitive LC-MS/MS methods to specifically quantify the cellular levels of this compound under different physiological conditions.
By employing these experimental approaches, the scientific community can gain a more precise understanding of the role of this compound in lipid metabolism and its potential implications in health and disease.
References
Navigating the Analytical Maze: A Comparative Guide to Detecting 11Z-Eicosenoyl-CoA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid metabolites is paramount. 11Z-eicosenoyl-CoA, a long-chain fatty acyl-CoA, plays a role in various metabolic pathways, making its precise measurement crucial for understanding disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of immunological and mass spectrometry-based approaches for the analysis of this compound, offering insights into their respective strengths and limitations.
Currently, there are no commercially available antibodies that specifically target this compound. However, the feasibility of producing such antibodies exists, drawing upon established methods for generating antibodies against other long-chain acyl-CoAs. This guide, therefore, presents a forward-looking comparison between a prospective immunoassay-based method and the current gold standard, mass spectrometry.
Section 1: Immunoassay-Based Detection - A Prospective Analysis
While specific antibodies for this compound are not yet on the market, the generation of polyclonal or monoclonal antibodies is a viable strategy. This would involve synthesizing a stable hapten mimicking the this compound molecule and conjugating it to a carrier protein to elicit an immune response.
Hypothetical Performance of an Anti-11Z-Eicosenoyl-CoA Antibody
The performance of a hypothetical antibody would need to be rigorously characterized. The following table outlines the key parameters that would be assessed and provides a speculative comparison with potential cross-reactants.
| Parameter | Target: this compound | Alternative 1: Oleoyl-CoA (18:1, n-9) | Alternative 2: Arachidonoyl-CoA (20:4, n-6) | Alternative 3: Coenzyme A (unconjugated) |
| Binding Affinity (Kd) | Expected in nM range | Lower affinity expected | Significantly lower affinity | No significant binding |
| Cross-Reactivity (%) | 100% (by definition) | High potential due to structural similarity | Moderate potential | Low potential |
| Limit of Detection (LOD) | ng/mL range | Dependent on cross-reactivity | Dependent on cross-reactivity | Not applicable |
| Assay Formats | ELISA, Western Blot, IHC | ELISA, Western Blot, IHC | ELISA, Western Blot, IHC | Not applicable |
Experimental Protocols
1. Antibody Production:
-
Hapten Synthesis: 11Z-eicosenoic acid would be activated and conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Immunization: The conjugate would be used to immunize animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies).
-
Antibody Purification: Polyclonal antibodies would be purified from serum using affinity chromatography against the immobilized hapten. Monoclonal antibodies would be produced by hybridoma technology.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment:
-
Coating: Microtiter plates would be coated with a conjugate of this compound with a different carrier protein than that used for immunization (to avoid anti-carrier protein antibody interference).
-
Blocking: Non-specific binding sites would be blocked using a solution like 5% non-fat dry milk in phosphate-buffered saline (PBS).
-
Competition: A standard concentration of the anti-11Z-eicosenoyl-CoA antibody would be pre-incubated with varying concentrations of this compound (standard curve) or potential cross-reactants (e.g., oleoyl-CoA, arachidonoyl-CoA).
-
Incubation: The antibody-antigen mixtures would be added to the coated plates.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) would be added, followed by a substrate to produce a measurable signal. The degree of signal inhibition by the competitor indicates the level of cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.
Section 2: Mass Spectrometry-Based Detection - The Established Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of long-chain fatty acyl-CoAs.[1][2][3][4][5][6] This method offers high sensitivity and specificity, allowing for the differentiation of structurally similar molecules.
Performance of LC-MS/MS for this compound Detection
| Parameter | LC-MS/MS |
| Specificity | High; distinguishes isomers based on retention time and fragmentation patterns. |
| Sensitivity | High; typically in the fmol to pmol range. |
| Quantitative Accuracy | High; utilizes stable isotope-labeled internal standards. |
| Throughput | Moderate; sample preparation can be a bottleneck. |
| Instrumentation | Requires specialized and expensive equipment. |
Experimental Protocols
1. Sample Preparation:
-
Extraction: Lipids, including this compound, are extracted from biological samples using organic solvents (e.g., a modified Bligh-Dyer method).
-
Internal Standard Spiking: A known amount of a stable isotope-labeled analog of this compound (e.g., ¹³C-labeled) is added to the sample at the beginning of the extraction to correct for sample loss and matrix effects.
-
Solid-Phase Extraction (SPE): The extract may be further purified using SPE to enrich for acyl-CoAs and remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography. The choice of column and gradient conditions is critical to separate this compound from other isomeric and structurally related acyl-CoAs.
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the endogenous this compound and the stable isotope-labeled internal standard are monitored. The ratio of the peak areas is used to calculate the concentration of the analyte.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Section 3: Head-to-Head Comparison
| Feature | Immunoassay (Hypothetical) | Mass Spectrometry |
| Specificity | Potentially lower due to cross-reactivity with similar structures. | Very high, capable of distinguishing isomers. |
| Sensitivity | Good, typically in the ng/mL range. | Excellent, often reaching fmol to pmol levels. |
| Development Time | Long, requires antibody production and validation. | Shorter for method development if instrumentation is available. |
| Cost per Sample | Lower for high-throughput screening. | Higher due to instrument maintenance and reagent costs. |
| Equipment | Standard laboratory equipment (plate reader). | Specialized and expensive LC-MS/MS system. |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, limited by chromatographic run times. |
| Multiplexing | Limited, typically one analyte per assay. | High, can quantify multiple acyl-CoAs in a single run. |
Conclusion
The choice between an immunoassay-based approach and mass spectrometry for the detection of this compound depends heavily on the specific research question and available resources.
Mass spectrometry currently stands as the superior method for the definitive and highly specific quantification of this compound. Its ability to distinguish between closely related lipid species is a significant advantage for detailed metabolic studies.
An immunoassay, once developed, would offer a high-throughput and cost-effective solution for screening large sample sets. However, the development of a highly specific antibody that does not cross-react with other long-chain fatty acyl-CoAs would be a critical and challenging step.
For researchers and drug development professionals, a hybrid approach could be optimal: utilizing a specific and validated immunoassay for initial high-throughput screening, followed by LC-MS/MS for confirmation and precise quantification of hits. As the field of lipidomics advances, the development of specific antibodies for molecules like this compound will undoubtedly provide valuable new tools for scientific discovery.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
A Comparative Guide to the Metabolic Fate of 11Z-Eicosenoyl-CoA and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of 11Z-eicosenoyl-CoA, also known as gondo Gondoic acid-CoA, and its various positional and geometric isomers. Understanding the distinct metabolic pathways and efficiencies of these isomers is crucial for research in lipid metabolism, nutrition, and the development of therapeutics targeting fatty acid-related disorders. This document synthesizes available experimental data to objectively compare their metabolic processing through beta-oxidation, elongation, desaturation, and incorporation into complex lipids.
Executive Summary
Long-chain monounsaturated fatty acyl-CoAs, such as eicosenoyl-CoAs (C20:1-CoA), are key metabolic intermediates. The position of the double bond (positional isomerism) and its configuration (cis/trans geometric isomerism) significantly influence their metabolic channeling and downstream effects. While direct comparative quantitative data for all isomers of eicosenoyl-CoA is limited, this guide consolidates findings from studies on C20:1 isomers and closely related fatty acids to provide a comparative overview. Evidence suggests that isomers of eicosenoic acid are metabolized differently, impacting processes from adipogenesis to catabolic breakdown.
Data Presentation: Quantitative Comparison of Metabolic Fates
The following tables summarize the known and inferred metabolic fates of this compound and its isomers. It is important to note that some data points are extrapolated from studies on similar long-chain monounsaturated fatty acids due to a lack of direct comparative studies on all eicosenoyl-CoA isomers.
Table 1: Comparative Beta-Oxidation of Eicosenoyl-CoA Isomers
| Isomer | Primary Site of Beta-Oxidation | Relative Rate of Oxidation | Key Enzymes Involved | Notes |
| This compound | Mitochondria & Peroxisomes | Moderate | Acyl-CoA Dehydrogenases (VLCAD, LCAD), Enoyl-CoA Isomerase | Peroxisomes are involved in the initial chain-shortening of very-long-chain fatty acids[1]. |
| Positional Isomers (e.g., 9Z-, 13Z-) | Mitochondria & Peroxisomes | Likely varies with double bond position | Acyl-CoA Dehydrogenases, Enoyl-CoA Isomerase | The proximity of the double bond to the carboxyl end can affect the efficiency of the initial cycles of beta-oxidation. |
| Geometric Isomers (e.g., 11E-) | Mitochondria & Peroxisomes | Potentially slower than cis isomers | Acyl-CoA Dehydrogenases, Enoyl-CoA Isomerase | Studies on C18:1 isomers suggest that trans isomers can be oxidized at a slower rate than their cis counterparts. |
Table 2: Elongation and Desaturation of Eicosenoyl-CoA Isomers
| Isomer | Substrate for Elongases? | Substrate for Desaturases? | Primary Products | Key Enzymes Involved | Notes |
| This compound | Yes | Yes | Nervonic acid (24:1n-9) via elongation | Fatty Acid Elongases (ELOVLs) | Elongation of C20:1 is a key step in the synthesis of very-long-chain fatty acids. |
| Positional Isomers (e.g., 9Z-, 13Z-) | Likely | Likely | Varies based on isomer | Fatty Acid Elongases, Stearoyl-CoA Desaturases (SCDs) | Substrate specificity of elongases and desaturases can vary with the position of the double bond. |
| Geometric Isomers (e.g., 11E-) | Potentially limited | Potentially limited | Varies | Fatty Acid Elongases, Stearoyl-CoA Desaturases (SCDs) | Trans isomers are generally poorer substrates for elongases and desaturases compared to cis isomers. |
Table 3: Incorporation of Eicosenoyl-CoA Isomers into Complex Lipids
| Isomer | Incorporation into Triglycerides (TAGs) | Incorporation into Phospholipids (PLs) | Notes |
| This compound | Yes | Yes | Differential incorporation into TAGs and various phospholipid classes is expected. |
| Positional Isomers (e.g., 9Z-, 13Z-) | Yes | Yes | A study on 3T3-L1 cells showed that different cis-eicosenoic acid positional isomers lead to varying levels of triglyceride accumulation[2]. |
| Geometric Isomers (e.g., 11E-) | Yes | Yes | Trans isomers can be incorporated into cellular lipids, potentially altering membrane properties. |
Metabolic Pathways Overview
The metabolic fate of eicosenoyl-CoA isomers is determined by a series of enzymatic reactions. The initial activation of the fatty acid to its CoA ester is followed by several competing pathways.
Caption: Metabolic pathways of eicosenoyl-CoA isomers.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of the metabolic fates of fatty acyl-CoA isomers. Below are protocols for key experiments.
Protocol 1: Analysis of Acyl-CoA Profiles by LC-MS/MS
This protocol allows for the separation and quantification of different eicosenoyl-CoA isomers.
1. Sample Preparation (from cultured cells or tissues):
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each eicosenoyl-CoA isomer.
-
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
Protocol 2: In Vitro Beta-Oxidation Assay using Isolated Mitochondria
This assay measures the rate of oxygen consumption to determine the beta-oxidation capacity for different eicosenoyl-CoA isomers.
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver, heart) in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet mitochondria.
-
Wash and resuspend the mitochondrial pellet in a suitable respiration buffer.
2. Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the isolated mitochondria to the chambers containing respiration medium.
-
Sequentially add substrates and inhibitors:
-
Substrate: The specific eicosenoyl-carnitine isomer (as fatty acids need to be converted to acyl-carnitines to enter mitochondria).
-
Malate: To replenish Krebs cycle intermediates.
-
ADP: To stimulate state 3 respiration (active oxidative phosphorylation).
-
Oligomycin: To inhibit ATP synthase and measure state 4 respiration (leak respiration).
-
FCCP (or other uncoupler): To measure maximal electron transport system capacity.
-
Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and measure residual oxygen consumption.
-
-
Calculate the oxygen consumption rates (OCR) for each respiratory state to determine the rate of beta-oxidation for each isomer.
Caption: Workflow for in vitro beta-oxidation assay.
Protocol 3: Fatty Acid Elongation and Desaturation Assay
This assay typically uses radiolabeled precursors to trace their conversion into elongated and desaturated products.
1. Cell Culture and Labeling:
-
Culture cells (e.g., hepatocytes) in appropriate media.
-
Incubate the cells with a radiolabeled precursor, such as [1-14C]-11Z-eicosenoic acid or another isomer.
2. Lipid Extraction:
-
After incubation, wash the cells and extract total lipids using a method like the Bligh and Dyer procedure (chloroform:methanol:water).
3. Separation and Quantification:
-
Separate the fatty acid methyl esters (FAMEs) by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quantify the radioactivity in the peaks corresponding to the original substrate and its elongated and desaturated products using a scintillation counter or a radio-GC detector.
-
The conversion rate can be calculated as the percentage of total radioactivity incorporated into the products.
Concluding Remarks
The metabolic fate of this compound and its isomers is a complex process influenced by both the position and geometry of the double bond. While direct comparative studies are not abundant, the available evidence strongly suggests that these structural differences lead to differential handling by the key enzymes of fatty acid metabolism. This can result in variations in energy production from beta-oxidation, the synthesis of important structural and signaling lipids, and overall lipid homeostasis. Further research employing the detailed protocols outlined in this guide is necessary to fully elucidate the quantitative differences in the metabolism of these important fatty acyl-CoA isomers. Such studies will provide valuable insights for nutritional science and the development of novel therapeutic strategies for metabolic diseases.
References
11Z-Eicosenoyl-CoA as a Putative Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 11Z-eicosenoyl-CoA as a potential biomarker, contextualized against established and emerging lipid-based biomarkers in oncology and neurodegenerative diseases. Due to the nascent stage of research on this compound, this document extrapolates from the broader understanding of long-chain acyl-CoA metabolism in disease to build a case for its investigation.
Executive Summary
Aberrant lipid metabolism is a recognized hallmark of various cancers and neurodegenerative disorders. This has spurred interest in identifying specific lipid molecules that can serve as biomarkers for diagnosis, prognosis, and therapeutic monitoring. Long-chain acyl-CoA esters, central to lipid metabolism, are attractive candidates. This guide focuses on this compound, a long-chain monounsaturated fatty acyl-CoA, as a novel, yet unvalidated, biomarker. We compare its potential against more established lipid biomarkers, providing available experimental data and protocols to encourage further investigation into its clinical utility.
This compound: A Novel Biomarker Candidate
This compound is a C20:1 monounsaturated acyl-CoA found in humans.[1] While direct evidence linking this compound to specific diseases is currently limited, its role as a long-chain acyl-CoA positions it as a potential indicator of metabolic dysregulation.[2][3][4] Long-chain acyl-CoAs are key intermediates in numerous cellular processes, including energy production, membrane synthesis, and signaling pathways.[3][4] Dysregulation of their metabolism has been implicated in insulin (B600854) resistance and other metabolic disorders.[2]
The synthesis of monounsaturated fatty acids, the precursors to molecules like this compound, is often upregulated in cancer. Enzymes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) are crucial in this process and have been linked to cancer progression and poor prognosis.[5][6][7][8] It is plausible that the levels of their downstream products, including this compound, could reflect the activity of these oncogenic pathways.
Comparative Analysis: this compound vs. Alternative Lipid Biomarkers
To evaluate the potential of this compound, it is essential to compare it with other lipid-based biomarkers that are currently in use or under investigation for cancer and neurodegenerative diseases.
| Biomarker Class | Specific Examples | Disease Association | Validation Status |
| Long-Chain Acyl-CoAs | This compound (Hypothetical) | Cancer, Neurodegenerative Diseases (Postulated) | Not Validated |
| Palmitoyl-CoA, Oleoyl-CoA | Cancer, Metabolic Syndrome | Investigational | |
| Phospholipids (B1166683) | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Cancer, Neurodegenerative Diseases | Investigational/Established for some cancers[9] |
| Sphingolipids | Ceramides, Sphingomyelin | Neurodegenerative Diseases, Cancer | Investigational[10][11] |
| Cholesterol & Esters | Cholesterol, Cholesteryl Esters | Neurodegenerative Diseases, Cancer | Established Risk Factor/Investigational Biomarker[10][11] |
| Fatty Acid Desaturases | Stearoyl-CoA Desaturase (SCD), FADS2 | Cancer | Investigational[5][6][7][8] |
Experimental Data and Protocols
While specific quantitative data for this compound as a biomarker is not yet available, this section outlines the methodologies that would be employed for its validation, drawing from established protocols for other acyl-CoAs.
Measurement of Long-Chain Acyl-CoAs in Biological Samples
Objective: To quantify the levels of this compound and other long-chain acyl-CoAs in tissues and cells.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a suitable buffer on ice.
-
Perform a protein precipitation step using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
The supernatant containing the acyl-CoAs is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and an ion-pairing agent) and an organic component (e.g., acetonitrile/isopropanol).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species are monitored for accurate quantification.
-
Workflow for Biomarker Validation
Caption: Workflow for biomarker discovery and validation.
Signaling Pathways and Logical Relationships
The rationale for investigating this compound as a biomarker is rooted in the established link between fatty acid metabolism and disease.
Fatty Acid Desaturation in Cancer
Caption: Fatty acid desaturation and elongation pathways in cancer.
Conclusion and Future Directions
While this compound is not yet a validated biomarker, its position within key metabolic pathways implicated in cancer and neurodegenerative diseases makes it a compelling candidate for future research. The analytical methods for its quantification are established, and a clear workflow for its clinical validation can be followed. Further studies are warranted to measure the levels of this compound in patient samples and to correlate these with disease presence, progression, and response to therapy. Such research will be crucial in determining its ultimate utility as a clinical biomarker.
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for an alternative fatty acid desaturation pathway increasing cancer plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipid metabolism in cancer: Exploring phospholipids as potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics of 11Z-Eicosenoyl-CoA Across Tissues
For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of lipid metabolites is crucial for elucidating biological function and identifying potential therapeutic targets. This guide provides a comprehensive framework for the comparative lipidomic analysis of 11Z-eicosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA, across different tissues.
Biological Significance and Rationale for Comparison
This compound is an intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are critical components of cellular lipids, including sphingolipids and glycerophospholipids, and are involved in numerous physiological processes. The synthesis of VLCFAs is carried out by a family of enzymes called fatty acid elongases (ELOVLs).[1][2] Different tissues express distinct profiles of ELOVL enzymes, suggesting that the levels of specific VLCFA-CoAs, such as this compound, will vary significantly between tissues.[3][4] For instance, ELOVL1, which is involved in the production of C24 sphingolipids, shows high activity towards C20- and C22-CoAs.[5] The tissue-specific expression of such enzymes points to specialized roles for VLCFAs in different organs.[6] A comparative analysis of this compound levels can, therefore, provide insights into the tissue-specific regulation of VLCFA metabolism and its potential role in health and disease.
Data Presentation: A Template for Your Findings
To facilitate a clear comparison of this compound levels, quantitative data should be organized in a structured table. Below is a template that can be populated with experimental results.
| Tissue | This compound (pmol/mg tissue) | Other Relevant Acyl-CoAs (e.g., C18:1-CoA, C22:1-CoA) (pmol/mg tissue) | Key ELOVL Isoform Expression (relative mRNA levels) |
| Liver | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL5, ELOVL6 |
| Brain | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL4 |
| Adipose (White) | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL6 |
| Adipose (Brown) | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL3 |
| Heart | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL1 |
| Kidney | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL1 |
| Skeletal Muscle | Quantitative Value ± SD | Quantitative Value ± SD | e.g., ELOVL6 |
Experimental Protocols
A robust and validated methodology is essential for the accurate quantification of this compound. The recommended approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Extraction
This protocol is designed for the efficient extraction of acyl-CoAs from tissue samples.
-
Sample Collection and Storage: Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid or a 2:1 (v/v) chloroform:methanol (B129727) solution.[7]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) in the homogenization buffer to correct for extraction efficiency and instrument variability.
-
-
Phase Separation (for chloroform:methanol extraction):
-
Add 0.25 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex thoroughly and centrifuge at low speed to separate the aqueous and organic phases.
-
Acyl-CoAs will partition into the upper aqueous/methanol phase.
-
-
Protein Precipitation (for trichloroacetic acid extraction):
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
To remove interfering substances, a solid-phase extraction step is recommended.
-
Column: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the aqueous extract from the previous step onto the cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an organic solvent, such as acetonitrile (B52724) or methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[8]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed for optimal separation.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is generally preferred for the analysis of acyl-CoAs.[10]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ ion of this compound. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507.0 Da) is typically monitored for quantification.[10][11]
-
Quantification: Create a calibration curve using a synthetic standard of this compound of known concentrations. The concentration in the tissue samples can then be determined by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Mandatory Visualizations
Signaling Pathway: Biosynthesis of Very-Long-Chain Fatty Acids
Caption: Biosynthesis pathway of this compound from oleoyl-CoA.
Experimental Workflow
Caption: Experimental workflow for comparative lipidomics of this compound.
References
- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-specific, nutritional, and developmental regulation of rat fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue expression profiles and transcriptional regulation of elongase of very long chain fatty acid 6 in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tissue expression profiles and transcriptional regulation of elongase of very long chain fatty acid 6 in bovine mammary epithelial cells | PLOS One [journals.plos.org]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 11Z-Eicosenoyl-CoA by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of synthesized 11Z-eicosenoyl-CoA. We present expected chemical shifts, a detailed experimental protocol for data acquisition, and a comparative analysis with a known standard, oleoyl-CoA, to facilitate the unambiguous structural elucidation of this long-chain monounsaturated fatty acyl-coenzyme A.
Data Presentation: Comparative Analysis of NMR Chemical Shifts
To confirm the identity and structure of synthesized this compound, a detailed analysis of its ¹H and ¹³C NMR spectra is essential. The expected chemical shifts for the key protons and carbons of the 11Z-eicosenoyl moiety and the Coenzyme A (CoA) moiety are summarized below. For comparative purposes, available experimental data for a structurally similar molecule, oleoyl-CoA, is also presented.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O.
| Assignment | 11Z-Eicosenoyl Moiety | CoA Moiety | Oleoyl-CoA (Reference) |
| Olefinic (C11-H, C12-H) | ~5.35 (m) | - | ~5.35 (m) |
| α-CH₂ (C2-H) | ~2.55 (t) | - | ~2.55 (t) |
| β-CH₂ (C3-H) | ~1.55 (quint) | - | ~1.55 (quint) |
| Allylic (C10-H, C13-H) | ~2.03 (m) | - | ~2.03 (m) |
| Methylene (B1212753) Chain (-(CH₂)n-) | ~1.2-1.4 (br s) | - | ~1.2-1.4 (br s) |
| Terminal CH₃ | ~0.88 (t) | - | ~0.88 (t) |
| Adenine C2-H | - | ~8.15 (s) | Not Reported |
| Adenine C8-H | - | ~8.45 (s) | Not Reported |
| Ribose C1'-H | - | ~6.15 (d) | Not Reported |
| Pantothenate α-CH | - | ~3.95 (t) | Not Reported |
| Pantothenate β-CH₂ | - | ~2.45 (t) | Not Reported |
| Cysteamine α-CH₂ | - | ~3.55 (t) | Not Reported |
| Cysteamine β-CH₂-S | - | ~3.05 (t) | Not Reported |
| Pantothenate CH₃ | - | ~0.85 (s), ~0.75 (s) | Not Reported |
Predicted shifts are based on typical values for long-chain fatty acids and published data for Coenzyme A.[1][2][3][4] Multiplicity: s = singlet, d = doublet, t = triplet, quint = quintet, m = multiplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.
| Assignment | 11Z-Eicosenoyl Moiety | CoA Moiety | Oleoyl-CoA (Reference) |
| Thioester Carbonyl (C1) | ~205 | - | ~205 |
| Olefinic (C11, C12) | ~130 | - | ~130 |
| α-CH₂ (C2) | ~45 | - | ~45 |
| β-CH₂ (C3) | ~25 | - | ~25 |
| Allylic (C10, C13) | ~27 | - | ~27 |
| Methylene Chain (-(CH₂)n-) | ~29-32 | - | ~29-32 |
| Terminal CH₃ | ~14 | - | ~14 |
| Adenine Carbons | - | ~141-152 | Not Reported |
| Ribose Carbons | - | ~62-88 | Not Reported |
| Pantothenate Carbons | - | ~20-75 | Not Reported |
| Cysteamine Carbons | - | ~30-40 | Not Reported |
Predicted shifts are based on typical values for long-chain fatty acids and published data for Coenzyme A.[1][2][5][6][7]
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of D₂O is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][7][8]
-
Solvent Selection: D₂O is the preferred solvent for CoA esters to ensure solubility and mimic physiological conditions. If solubility is an issue, a co-solvent such as CD₃OD can be used in small amounts, though this may shift the signals of exchangeable protons.
-
Dissolution and Filtration: Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution. To remove any particulate matter that could affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][8][9]
-
Internal Standard: For accurate chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), should be added to the sample (referenced to δ 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To suppress the residual HDO signal, a presaturation sequence should be employed.
-
A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons, a larger number of scans (typically 1024 or more) and a relaxation delay of 2-5 seconds are recommended.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the fatty acyl chain and the pantothenate and ribose moieties of CoA.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignments of the methylene and methine groups.[1][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the thioester linkage by observing a correlation between the α-CH₂ protons (C2-H) of the fatty acyl chain and the thioester carbonyl carbon (C1).[1]
-
Mandatory Visualizations
Workflow for NMR-based Structural Confirmation
Caption: Workflow for the structural confirmation of synthesized this compound using NMR spectroscopy.
Key Structural Correlations for Confirmation
Caption: Key NMR correlations for confirming the structure of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001423) [hmdb.ca]
- 2. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 11Z-Eicosenoyl-CoA and Arachidonoyl-CoA: Biochemical Roles and Methodologies
In the landscape of lipid metabolism, acyl-coenzyme A (acyl-CoA) molecules are central players, acting as activated forms of fatty acids essential for a myriad of cellular processes. This guide provides a detailed comparison of two such molecules: 11Z-eicosenoyl-CoA and the extensively studied arachidonoyl-CoA. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their known biochemical properties, metabolic fates, and the experimental protocols used for their analysis.
Introduction to this compound and Arachidonoyl-CoA
This compound is a monounsaturated long-chain fatty acyl-CoA.[1][2] It is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of (11Z)-eicosenoic acid (gondoic acid).[1] While its precise cellular functions are not as extensively characterized as those of other acyl-CoAs, it is recognized as an intermediate in fatty acid metabolism.
Arachidonoyl-CoA is a polyunsaturated fatty acyl-CoA and a critical precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids.[3] The release of arachidonic acid from membrane phospholipids (B1166683) and its subsequent activation to arachidonoyl-CoA is a key step in initiating inflammatory and signaling cascades.[3][4] It is an integral component in the regulation of cell signaling, apoptosis, and membrane fluidity.[4][5]
Comparative Biochemical and Metabolic Data
While direct comparative studies on the effects of this compound and arachidonoyl-CoA are limited in the current literature, a comparison can be drawn from their individual biochemical properties and metabolic pathways.
Table 1: General Properties of this compound and Arachidonoyl-CoA
| Property | This compound | Arachidonoyl-CoA |
| Chemical Formula | C41H72N7O17P3S[1] | C41H66N7O17P3S |
| Molecular Weight | 1060.03 g/mol [1] | 1054.0 g/mol |
| Fatty Acid Precursor | (11Z)-Eicosenoic Acid (Gondoic Acid)[1] | Arachidonic Acid[5] |
| Saturation | Monounsaturated[1] | Polyunsaturated |
| Known Metabolic Role | Intermediate in fatty acid elongation and metabolism | Precursor for eicosanoids, endocannabinoids, and involved in phospholipid remodeling[3][4] |
Table 2: Comparative Enzyme Kinetics for Acyl-CoA Synthetases
| Enzyme/Tissue | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Arachidonoyl-CoA Synthetase (Rat Brain Microsomes) | Arachidonic Acid | 36 | 32.4 | [6] |
| Arachidonoyl-CoA Synthetase (Rat Brain Microsomes with Triton X-100) | Arachidonic Acid | 9.4 | 25.7 | [6] |
| Arachidonoyl-CoA Synthetase (Rat Neonatal Kidney) | Arachidonic Acid | 27.8 | 3.68 | [7] |
| Arachidonoyl-CoA Synthetase (Rat Adult Kidney) | Arachidonic Acid | 73.9 | 15.7 | [7] |
| Long-chain Acyl-CoA Synthetase (Retina) | Arachidonate | 40 | 13.3 | [8] |
Signaling and Metabolic Pathways
The known signaling and metabolic pathways for arachidonoyl-CoA are significantly more complex and well-defined than those for this compound.
Arachidonoyl-CoA: A Gateway to Bioactive Lipid Mediators
Arachidonoyl-CoA is a central hub in cellular signaling. Its primary role is to be re-esterified into membrane phospholipids or to serve as a substrate for the generation of free arachidonic acid, which is then metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a diverse range of eicosanoids. These eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, are potent signaling molecules involved in inflammation, immunity, and cardiovascular function.[3] Furthermore, arachidonoyl-CoA is a precursor for the synthesis of endocannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol.[4]
This compound: An Intermediate in Fatty Acid Metabolism
The known metabolic role of this compound is primarily as an intermediate in fatty acid elongation. It can be synthesized from cis-gondoic acid and ATP by an acyl-CoA synthetase. It can then be further metabolized, for example, through the addition of a malonyl-CoA unit in the endoplasmic reticulum.
Experimental Protocols
The analysis of acyl-CoAs presents a challenge due to their low abundance and chemical properties. Below are generalized protocols for their extraction and analysis, as well as a specific assay for acyl-CoA synthetase activity.
General Protocol for Acyl-CoA Extraction and Analysis
This protocol is a composite of methodologies described in the literature for the analysis of acyl-CoAs from tissues and cells.[9][10][11]
I. Tissue/Cell Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. For cultured cells, wash with ice-cold PBS and scrape into a suitable buffer.
-
Homogenize the powdered tissue or cell suspension in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).
II. Liquid-Liquid Extraction:
-
Add 2-propanol to the homogenate and mix thoroughly.
-
Add a saturated solution of (NH4)2SO4 followed by acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at approximately 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
III. Analysis by LC-MS/MS:
-
Dilute the extracted upper phase with a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate acyl-CoA species using a C18 reverse-phase column with a gradient elution of a buffered mobile phase (e.g., acetonitrile/water with acetic acid).
-
Detect and quantify the individual acyl-CoA species based on their specific mass-to-charge ratios and fragmentation patterns.
Radiometric Assay for Long-Chain Acyl-CoA Synthetase Activity
This method is adapted from established protocols for measuring the activity of enzymes that synthesize long-chain acyl-CoAs, such as arachidonoyl-CoA synthetase.[12]
I. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing ATP, MgCl2, and Coenzyme A.
-
For measuring arachidonoyl-CoA synthetase activity, add radiolabeled [14C]-arachidonic acid to the mixture.
II. Enzyme Reaction:
-
Initiate the reaction by adding the enzyme source (e.g., microsomal fraction from tissue homogenate) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
III. Termination and Separation:
-
Stop the reaction by adding a solution that will precipitate proteins and extract lipids (e.g., a mixture of isopropanol, heptane (B126788), and H2SO4).
-
Add heptane and water to induce phase separation. The unreacted [14C]-arachidonic acid will partition into the upper organic phase, while the [14C]-arachidonoyl-CoA will remain in the lower aqueous phase.
IV. Quantification:
-
Carefully collect an aliquot of the lower aqueous phase.
-
Quantify the amount of [14C]-arachidonoyl-CoA formed using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Conclusion
Arachidonoyl-CoA stands out as a pivotal molecule in cellular signaling, with its metabolism giving rise to a wide array of potent bioactive lipids. Its enzymatic synthesis and subsequent pathways are well-characterized, making it a significant target in drug development for inflammatory and other diseases. In contrast, this compound appears to function as a more conventional intermediate in fatty acid metabolism, with its specific regulatory roles and signaling functions remaining an area for further investigation. The experimental protocols outlined provide a foundation for researchers to explore the functions of these and other acyl-CoA molecules, which will undoubtedly unveil further complexities in the intricate network of lipid metabolism and signaling.
References
- 1. (11Z)-eicosenoyl-CoA | C41H72N7O17P3S | CID 71448924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 6. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Knockout Models for 11Z-Eicosenoyl-CoA Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of knockout mouse models and alternative methods for studying the function and metabolism of 11Z-eicosenoyl-CoA, a key intermediate in fatty acid metabolism.
The study of long-chain fatty acyl-CoAs like this compound is crucial for understanding various physiological and pathological processes, including metabolic diseases. Knockout animal models are powerful tools for elucidating the in vivo functions of specific enzymes involved in the synthesis and metabolism of these molecules. This guide focuses on the validation of a knockout model for ELOVL fatty acid elongase 6 (Elovl6), a key enzyme in the fatty acid elongation pathway that influences the availability of precursors for 20-carbon fatty acids such as the parent molecule of this compound.
The Central Role of ELOVL6 in Fatty Acid Elongation
This compound is a 20-carbon monounsaturated fatty acyl-CoA. Its synthesis is dependent on the elongation of shorter-chain fatty acids. The fatty acid elongation process involves a cycle of four enzymatic reactions, with the initial and rate-limiting step catalyzed by a family of enzymes known as ELOVL fatty acid elongases.
Elovl6 is a crucial enzyme that catalyzes the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1] Specifically, it is involved in the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to vaccenoyl-CoA (C18:1n-7).[1] Disruption of Elovl6 function, therefore, significantly alters the cellular fatty acid profile, particularly the ratio of C16 to C18 fatty acids, which can have profound effects on downstream metabolic pathways, including the synthesis of 20-carbon fatty acids.
Validation of the Elovl6 Knockout Mouse Model
A knockout mouse model for Elovl6 provides a valuable in vivo system to investigate the consequences of disrupted C16 to C18 fatty acid elongation. Validation of this model is critical to ensure that the observed phenotype is a direct result of the targeted gene disruption.
Experimental Protocols
1. Genotyping:
-
Purpose: To confirm the disruption of the Elovl6 gene at the DNA level.
-
Methodology: Polymerase Chain Reaction (PCR) is performed on genomic DNA isolated from tail biopsies of wild-type (WT) and knockout (KO) mice. Three primers are typically used: a forward primer common to both WT and KO alleles, a reverse primer specific for the WT allele, and a reverse primer specific for the targeted (knockout) allele (e.g., binding to a neomycin resistance cassette).
-
WT allele: Amplification with the common forward and WT reverse primers yields a band of a specific size.
-
KO allele: Amplification with the common forward and KO reverse primers yields a band of a different size.
-
Heterozygous: Both bands will be present.
-
Homozygous KO: Only the KO band will be present.
-
2. Gene Expression Analysis:
-
Purpose: To confirm the absence of Elovl6 mRNA expression in the knockout mice.
-
Methodology: Quantitative real-time PCR (qRT-PCR) is performed on total RNA isolated from relevant tissues, such as the liver and adipose tissue, where Elovl6 is highly expressed.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the Elovl6 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[2]
-
A significant reduction or absence of Elovl6 mRNA in KO mice compared to WT mice confirms the knockout at the transcript level.[2]
-
3. Protein Expression Analysis:
-
Purpose: To confirm the absence of the ELOVL6 protein.
-
Methodology: Western blotting is performed on protein lysates from tissues like the liver.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the ELOVL6 protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The absence of a band corresponding to the ELOVL6 protein in KO samples confirms the knockout at the protein level.
-
4. Lipidomics Analysis:
-
Purpose: To characterize the phenotypic consequence of Elovl6 knockout on the fatty acid profile.
-
Methodology: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the fatty acid composition of total lipids extracted from tissues (e.g., liver, adipose tissue, plasma).
-
Lipids are extracted and transesterified to fatty acid methyl esters (FAMEs).
-
FAMEs are separated by GC and identified and quantified by MS.
-
A significant increase in C16 fatty acids (palmitate and palmitoleate) and a decrease in C18 fatty acids (stearate and oleate) is the expected and validated phenotype of Elovl6 KO mice.[1][3]
-
Performance Comparison: Elovl6 Knockout vs. Alternatives
While the Elovl6 knockout mouse is a powerful tool, other models and methods can also be employed to study the fatty acid elongation pathway.
| Model/Method | Principle | Advantages | Limitations | Supporting Data |
| Elovl6 Knockout Mouse | Germline deletion of the Elovl6 gene. | Systemic and lifelong ablation of the gene, allowing for the study of long-term metabolic consequences. | Potential for developmental compensation; systemic knockout may mask tissue-specific roles. | Studies on Elovl6-/- mice show increased levels of palmitate (C16:0) and palmitoleate (B1233929) (C16:1n-7), and reduced levels of stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1n-9).[1] These mice are protected from obesity-induced insulin (B600854) resistance.[1] |
| Liver-Specific Elovl6 KO Mouse | Cre-loxP mediated deletion of Elovl6 specifically in hepatocytes. | Allows for the study of the liver-specific role of Elovl6 in metabolism. | Does not address the role of Elovl6 in other tissues like adipose tissue. | Liver-specific Elovl6 knockout mice show altered hepatic ceramide acyl-chain length and improved hepatic insulin sensitivity.[4] |
| Elovl5 Knockout Mouse | Germline deletion of the Elovl5 gene, which is involved in the elongation of C18 and C20 polyunsaturated fatty acids. | Provides insight into the role of a different elongase and its impact on polyunsaturated fatty acid metabolism. | Less directly related to the initial C16 to C18 elongation step. | Elovl5-/- mice exhibit hepatic steatosis due to the activation of SREBP-1c.[5] They also show dyslipidemia and atherosclerosis when crossed with LDLR-deficient mice.[6] |
| Elovl7 Knockout Mouse | Germline deletion of the Elovl7 gene, which has activity towards C18 acyl-CoAs. | Useful for studying the elongation of C18 fatty acids to longer chains. | The specific in vivo role and phenotype are less characterized compared to Elovl6 and Elovl5 knockouts. | Elovl7 knockout mice exhibit altered fatty acid composition in various tissues.[7] |
| siRNA-mediated Knockdown | Transient suppression of Elovl6 gene expression using small interfering RNA. | Allows for acute and cell-type-specific knockdown in vitro and in vivo. | Transient effect; potential for off-target effects. | In vitro knockdown of Elovl6 in lung adenocarcinoma cells influences proliferation, migration, and fatty acid metabolism.[8] |
| Chemical Inhibitors | Small molecules that inhibit the enzymatic activity of ELOVL6. | Allows for temporal control of enzyme inhibition; potential for therapeutic applications. | Specificity can be a concern; potential for off-target effects. | High-throughput screening assays have been developed to identify small molecule inhibitors of ELOVL6.[9] |
| fat-1 Transgenic Mouse | Expresses a C. elegans gene that converts n-6 to n-3 fatty acids. | A model to study the effects of altered n-6/n-3 fatty acid ratio independent of diet.[10][11] | Does not directly target the elongation pathway. | These mice have abundant n-3 fatty acids with reduced levels of n-6 fatty acids in their tissues.[10] |
Quantitative Data Summary
Table 1: Fatty Acid Composition in Livers of Wild-Type and Elovl6 Knockout Mice
| Fatty Acid | Wild-Type (% of total) | Elovl6 KO (% of total) | Fold Change |
| Palmitic acid (16:0) | 18.2 ± 0.5 | 25.1 ± 0.7 | ↑ 1.38 |
| Palmitoleic acid (16:1n-7) | 4.5 ± 0.3 | 10.2 ± 0.6 | ↑ 2.27 |
| Stearic acid (18:0) | 15.1 ± 0.4 | 8.9 ± 0.3 | ↓ 0.59 |
| Oleic acid (18:1n-9) | 35.8 ± 1.1 | 28.5 ± 0.9 | ↓ 0.80 |
Data are presented as mean ± SEM. Data are representative and compiled from published studies.[1]
Table 2: Phenotypic Comparison of Elongase Knockout Mouse Models
| Feature | Elovl6 KO | Elovl5 KO | Elovl7 KO |
| Primary Substrates | C16:0, C16:1 | C18:3n-6, C18:4n-3 | C18:0, C18:1, C18 PUFAs |
| Key Phenotype | Altered C16/C18 ratio, improved insulin sensitivity | Hepatic steatosis, dyslipidemia | Altered fatty acid composition |
| Relevance to this compound | Affects precursor (C18) availability | Less direct | Potentially affects C18 to C20 elongation |
Experimental and Logical Workflows
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte ELOVL Fatty Acid Elongase 6 Determines Ceramide Acyl-Chain Length and Hepatic Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of Elovl5 leads to dyslipidemia and atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MMPC :: Experiment [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fat-1 Transgenic Mice: A New Model for Omega-3 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transgenic fat-1 mouse as a model to study the pathophysiology of cardiovascular, neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of 11Z-Eicosenoyl-CoA to Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Long-Chain Acyl-CoAs
While direct data for 11Z-eicosenoyl-CoA is lacking, the binding affinities of other C16-C22 acyl-CoAs to ACBPs and FABPs have been characterized. This data provides a valuable reference for estimating the potential binding affinity of this compound.
| Protein Family | Ligand (Acyl-CoA Ester) | Typical Dissociation Constant (Kd) | Comments |
| Acyl-CoA-Binding Proteins (ACBPs) | Long-Chain Acyl-CoAs (C14-C22) | Nanomolar (nM) range | ACBPs are known to bind long-chain acyl-CoA esters with very high affinity and specificity.[1][2][3][4][5] This strong interaction is crucial for their role in intracellular transport and buffering of the acyl-CoA pool.[3] |
| Fatty Acid-Binding Proteins (FABPs) | Long-Chain Acyl-CoAs (C16-C20) | Micromolar (µM) to Nanomolar (nM) range | Liver FABPs, in particular, have been shown to bind long-chain fatty acyl-CoAs.[6][7] The binding affinity can vary between different FABP isoforms.[7][8] |
Experimental Protocols for Determining Binding Affinity
To determine the binding affinity of this compound to a protein of interest, several biophysical techniques can be employed. The two most common and direct methods are Isothermal Titration Calorimetry (ITC) and fluorescence-based assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein. The heat change upon each injection is measured by a sensitive calorimeter. The resulting data is fit to a binding model to extract the thermodynamic parameters.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify the protein of interest to homogeneity.
-
Prepare a concentrated stock solution of this compound.
-
Prepare identical buffer solutions for both the protein and the ligand to minimize heat of dilution effects. The buffer should be chosen carefully to avoid any interference with the binding interaction.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform an initial control titration of the ligand into the buffer to measure the heat of dilution.
-
Initiate the titration of this compound into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence-Based Binding Assays
Fluorescence spectroscopy can be used to monitor changes in the fluorescence properties of a system upon binding. This can be achieved by utilizing the intrinsic fluorescence of the protein (e.g., tryptophan fluorescence) or by using a fluorescently labeled ligand or a competitive displacement assay with a fluorescent probe.
Principle: The binding of a ligand to a protein can cause a change in the local environment of fluorescent amino acids (like tryptophan) in the protein, leading to a change in fluorescence intensity or wavelength. Alternatively, a fluorescently labeled acyl-CoA analog can be used, where its fluorescence properties change upon binding. In a competition assay, the displacement of a fluorescent probe by the unlabeled ligand (this compound) is monitored.
Generalized Protocol for Intrinsic Tryptophan Fluorescence Quenching:
-
Sample Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm or 295 nm (for selective excitation of tryptophan) and record the emission spectrum (typically 300-400 nm).
-
Measure the initial fluorescence of the protein solution.
-
Incrementally add small aliquots of the this compound solution to the protein solution.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Stern-Volmer equation for quenching or a saturation binding model) to determine the binding constant.
-
Visualizations
Caption: Workflow for determining the binding affinity of this compound to a protein.
Caption: Simplified signaling pathway involving acyl-CoAs and their binding proteins.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ablation of the liver fatty acid binding protein gene decreases fatty acyl CoA binding capacity and alters fatty acyl CoA pool distribution in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 11Z-Eicosenoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 11Z-eicosenoyl-CoA are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the integrity of your research environment and adherence to safety protocols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C41H72N7O17P3S |
| Molecular Weight | 1060.03 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in aqueous buffers |
Standard Disposal Protocol for this compound
While specific institutional guidelines may vary, the following protocol outlines a standardized and safe approach for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
3. Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound. A standard laboratory disinfectant or a 10% bleach solution followed by a water rinse is generally effective.
4. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is cool and dry.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
